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  • Product: Ethyl 3-(phenylamino)propanoate
  • CAS: 62750-11-2

Core Science & Biosynthesis

Foundational

Ethyl 3-(phenylamino)propanoate: A Comprehensive Guide to Properties, Mechanistic Synthesis, and Applications

Executive Summary In the landscape of organic synthesis and drug development, -amino acid derivatives serve as critical building blocks for peptidomimetics, heterocycles, and biologically active small molecules. Ethyl 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development,


-amino acid derivatives serve as critical building blocks for peptidomimetics, heterocycles, and biologically active small molecules. Ethyl 3-(phenylamino)propanoate  (commonly known as N-phenyl-

-alanine ethyl ester) is a highly versatile bifunctional intermediate featuring both a secondary aromatic amine and an ethyl ester group[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a field-proven green synthesis protocol via the Aza-Michael addition, and outlines the self-validating analytical steps required to ensure high-purity yields for downstream pharmaceutical applications.

Physicochemical Profiling & Structural Data

Understanding the foundational properties of Ethyl 3-(phenylamino)propanoate is essential for predicting its behavior in various solvents, its reactivity profile, and its purification requirements. The table below consolidates its core quantitative data[2].

PropertyValue / Description
IUPAC Name Ethyl 3-(phenylamino)propanoate
Common Synonyms N-Phenyl-

-alanine ethyl ester; Ethyl 3-anilinopropanoate
CAS Number 62750-11-2
PubChem CID 10910393
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES CCOC(=O)CCNC1=CC=CC=C1
Predicted pKa ~4.37 (indicating weak basicity due to the aromatic ring)

Mechanistic Pathway: The Aza-Michael Addition

The synthesis of Ethyl 3-(phenylamino)propanoate is classically achieved via an Aza-Michael addition , a 1,4-conjugate addition where an amine acts as the Michael donor and an


-unsaturated carbonyl acts as the Michael acceptor[3].

The Causality of Reactivity: Aniline is a relatively weak nucleophile because the nitrogen's lone pair is delocalized into the aromatic


-system. Consequently, its uncatalyzed addition to ethyl acrylate is sluggish and often requires elevated temperatures or extended reaction times, which can lead to unwanted bis-alkylation or polymerization of the acrylate[1]. To drive the reaction efficiently toward the mono-adduct, a catalyst is required to activate the Michael acceptor. Lewis acidic sites coordinate with the carbonyl oxygen of ethyl acrylate, withdrawing electron density from the conjugated system and rendering the 

-carbon highly electrophilic.

Mechanism Aniline Aniline (Nucleophile) Intermediate Zwitterionic Enolate Intermediate Aniline->Intermediate N lone pair attacks β-carbon Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Intermediate C=C bond accepts electrons Product Ethyl 3-(phenylamino)propanoate (Target Adduct) Intermediate->Product Proton transfer (Tautomerization)

Caption: Logical workflow of the Aza-Michael addition mechanism forming the target adduct.

Experimental Protocol: Green Synthesis via Solventless Acidic Alumina

Why this specific protocol?

  • Solvent-Free Environment: Removing the solvent maximizes the effective concentration of the reactants. For a weak nucleophile like aniline, this drastically increases the collision frequency, accelerating the reaction rate[3].

  • Acidic Alumina Catalyst: The solid surface of acidic alumina provides dual benefits. It acts as a heterogeneous Lewis acid to activate the ethyl acrylate, and its solid state allows for immediate removal via simple filtration, bypassing tedious aqueous extractions and preventing emulsion formations[3].

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask, combine aniline (7.5 mmol) and ethyl acrylate (5.0 mmol). Note: The 1.5:1 molar ratio ensures complete consumption of the acrylate while the excess aniline outcompetes the newly formed mono-adduct, preventing bis-addition.

  • Catalyst Addition: Add 1.0 g of acidic alumina (approx. 200 mol% relative to the acceptor) directly to the neat mixture[3].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the stirring mixture in an oil bath at 70–80 °C. Monitor the progress via TLC (Thin Layer Chromatography) using a Hexane/Ethyl Acetate (8:2) eluent.

  • Work-Up: Once the ethyl acrylate is fully consumed (typically 3–5 hours), cool the mixture to room temperature. Dilute with a small volume of ethyl acetate/hexane and filter the suspension through standard filter paper to remove the acidic alumina[3].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure Ethyl 3-(phenylamino)propanoate.

Protocol Step1 1. Reagent Mixing Aniline + Ethyl Acrylate (1.5:1) Step2 2. Catalysis Add Acidic Alumina (200 mol%) Step1->Step2 Step3 3. Solvent-Free Heating Reflux with stirring Step2->Step3 Step4 4. Work-up & Filtration Cool, wash with EtOAc/Hexane Step3->Step4 Step5 5. Purification Silica Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the solvent-free synthesis using acidic alumina.

Analytical Characterization & Self-Validation

A robust protocol must be a self-validating system. To confirm the successful synthesis and purity of Ethyl 3-(phenylamino)propanoate, researchers should cross-reference their product against the following expected spectroscopic benchmarks:

  • TLC Validation: The product will appear as a new UV-active spot (due to the phenyl ring) that is more polar than the starting aniline but less polar than the baseline. It will stain positively with iodine.

  • GC-MS: A distinct molecular ion peak

    
     at m/z 193 is expected, confirming the mass of the mono-adduct.
    
  • ¹H NMR (CDCl₃, 400 MHz) Signatures:

    • 
       ~1.25 ppm (triplet, 3H): Methyl group of the ethyl ester.
      
    • 
       ~2.60 ppm (triplet, 2H): 
      
      
      
      -protons adjacent to the carbonyl.
    • 
       ~3.45 ppm (triplet, 2H): 
      
      
      
      -protons adjacent to the secondary amine.
    • 
       ~4.15 ppm (quartet, 2H): Methylene protons of the ethyl ester.
      
    • 
       ~6.60 - 7.20 ppm (multiplets, 5H): Aromatic protons of the phenyl ring.
      

Strategic Applications in Drug Development

Ethyl 3-(phenylamino)propanoate is not merely an end-product; it is a strategic precursor. In drug development, the


-amino acid scaffold is highly prized because it introduces proteolytic stability into peptide sequences. Furthermore, the bifunctional nature of this molecule allows it to undergo intramolecular cyclization under strong acidic or basic conditions to yield tetrahydroquinolines  or 

-lactams
, which are core pharmacophores in numerous antibacterial and antimalarial agents.

References[1] Substituted Amino Acid Esters: 2-(Ethyl(phenyl)amino)ethyl acetate vs. N-Ethyl-N-phenyl-beta-alanine ethyl ester. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiVp_q4ph_NLgJwlKaH0Dd07CY9oEGxP7clFa2f0187KYB4XyjvL8lQDEXVerSCd9eLNjHHve2AZWS5Wy-7zGAbnq43GKuesc7CmG3x-xxZOUZ4lrhaW7l7dKWlqzPuBpUhTbX3on3yLoF2TpSGSE6fE93T7iMcKtzMvBI1WUGk-U0xlfv8cX6H3dxp-2FKzO6_4WIp_mEYgna0HwrO_CquCCY-CogDcaENC4zJhhcGEZMyFeQDUGhzSUxumur4wA4htwDBKZanH9E9ZmD0VcohNMX7rS-ZKcVWYO1r1ZLmUK63JXErLDTSaY=[2] beta-Alanine, N-phenyl-, ethyl ester | C11H15NO2 | CID 10910393. PubChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq2KRxCT4STpL3mZJdEbKh5BJrSNk1MNZgx_H5JxjKjUkHAWQLpuBunUOZS8ERCaLfum-CHw7LVf6BPaDtLtBqlPUDRHNplFyzYMrS7H3EeBXawRegRrm2i7rNbtvIbLJvN7twuRmxhv2OWjU=[3] Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI (Molecules).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXOKg99WYyp-6yRslwN0cPaGrOtmKr6zeGVYTNFPVNGZJ9vvy74JqOYy9NVDSc8zith2pbF6V4SYyhuW4xN0us4-eIT7ZoV9fk8Ke19I92vxjDPHvUMMDiVGQ4Zc0c_jXXig==

Sources

Exploratory

Comprehensive Physicochemical and Toxicological Profiling of 2',4'-Dimethylacetanilide (CAS 2050-43-3)

As a Senior Application Scientist, I approach the characterization of chemical intermediates not merely as a cataloging of static properties, but as a predictive framework for their behavior in biological and synthetic s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of chemical intermediates not merely as a cataloging of static properties, but as a predictive framework for their behavior in biological and synthetic systems. 2',4'-Dimethylacetanilide (CAS 2050-43-3) is a prime example of an organic amide whose structural stability and metabolic fate are of critical importance to drug development professionals and toxicologists alike.

This technical guide synthesizes the physicochemical data, metabolic pathways, and self-validating analytical protocols required to rigorously study CAS 2050-43-3.

Structural and Physicochemical Characterization

The physicochemical properties of 2',4'-Dimethylacetanilide dictate its solubility, reactivity, and chromatographic behavior. The presence of the acetamido group on the 2,4-dimethylphenyl ring introduces both steric hindrance and strong intermolecular hydrogen bonding, which is reflected in its thermal properties.

According to 1, the compound has a molecular weight of 163.22 g/mol and functions as a known human metabolite of 2,4-dimethylaniline[1]. Furthermore, 2 records its melting point at 129.3 °C, indicating it is a stable crystalline solid at standard conditions[2].

Quantitative Data Summary
ParameterValue
IUPAC Name N-(2,4-Dimethylphenyl)acetamide
CAS Registry Number 2050-43-3
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Melting Point 129.3 °C
Boiling Point 155-158 °C (@ 11 Torr)
Physical State Solid (Standard Conditions)
Synthetic Utility Starting material for 5-acetamido-2,4-dimethylaniline

Note: Its utility as a synthetic precursor for 5-acetamido-2,4-dimethylaniline is well-documented in organic synthesis workflows provided by 3[3].

Metabolic Pathways and Toxicological Implications

In drug development and safety assessment, the metabolic fate of an amide often supersedes the toxicity of the parent compound. Historically, the carcinogenic effect of 2',4'-Dimethylacetanilide has been studied on the liver in suckling mice[3].

The primary toxicological concern arises from the cleavage of the amide bond. When exposed to hepatic amidases or extreme gastrointestinal pH, CAS 2050-43-3 can undergo hydrolysis to yield the primary aromatic amine 2,4-dimethylaniline (2,4-DMA)[4]. Recent toxicological assessments published by the4 demonstrate that 2,4-DMA induces γ-H2AX formation and DNA-strand breaks in cultured hepatic cells[4]. The causality here is driven by the subsequent N-hydroxylation of 2,4-DMA via CYP450 enzymes, which generates reactive electrophiles capable of forming covalent DNA adducts.

Metabolism A 2',4'-Dimethylacetanilide (CAS 2050-43-3) B Hepatic Amidases A->B Hydrolysis C 2,4-Dimethylaniline (2,4-DMA) B->C Cleavage D N-Hydroxylation (CYP450) C->D Oxidation E DNA Adducts D->E Covalent Binding

Figure 1: Metabolic hydrolysis pathway of CAS 2050-43-3 to genotoxic intermediates.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the stability and quantify the degradation of CAS 2050-43-3, researchers must employ self-validating experimental workflows. A protocol is only as reliable as its internal controls; therefore, the following methodologies integrate systemic checks to ensure absolute data integrity.

Simulated Gastrointestinal Cleavage Assay

Rationale: This assay quantifies the in vitro metabolic stability of the amide bond. The causality behind using a two-stage (gastric then intestinal) model is that pH shifts and specific proteases uniquely influence the hydrolysis kinetics of acetanilide derivatives.

  • System Suitability & Blank Validation: Before introducing the active compound, run a blank Simulated Gastric Fluid (SGF) matrix through the HPLC. Causality: Ensures no endogenous matrix peaks co-elute with 2,4-DMA or the parent compound, validating the specificity of the assay.

  • Gastric Phase Incubation: Spike CAS 2050-43-3 to a final concentration of 100 µg/mL in SGF (pH 1.2, containing pepsin). Incubate at 37°C for 2 hours. Causality: Mimics the acidic environment of the stomach to test acid-catalyzed hydrolysis.

  • Intestinal Phase Transition: Adjust the pH to 6.8 using 0.1 M NaOH and add pancreatin to simulate intestinal fluid (SIF). Incubate for an additional 4 hours. Causality: Tests enzyme-catalyzed amide cleavage which is more prevalent in the neutral, enzyme-rich environment of the intestines.

  • Quenching: Extract 1 mL aliquots at specified time points (0, 2, 4, 6 hrs) and immediately quench with 1 mL of ice-cold acetonitrile. Causality: Acetonitrile instantly denatures the digestive enzymes and precipitates proteins, halting the reaction at precise timepoints for accurate kinetic profiling.

  • Centrifugation & Filtration: Centrifuge at 10,000 x g for 10 mins and filter the supernatant through a 0.22 µm PTFE syringe filter.

Isocratic HPLC-UV Quantification Workflow

Rationale: A robust analytical method is required to separate the parent compound (CAS 2050-43-3) from its primary metabolite (2,4-DMA).

  • Mobile Phase Preparation: Prepare a degassed mixture of 60:40 Acetonitrile:Water (v/v) with 0.1% Formic Acid. Causality: The formic acid ensures the amine groups remain protonated, preventing peak tailing and ensuring sharp, reproducible peak shapes.

  • Calibration Curve & Internal Standard: Spike samples with an internal standard (e.g., acetanilide) prior to injection. Causality: An internal standard corrects for any volumetric losses during the sample preparation phase, making the quantification self-validating.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Causality: The non-polar C18 stationary phase effectively retains the hydrophobic aromatic rings, allowing baseline resolution between the parent amide and the cleaved amine.

  • UV Detection: Monitor absorbance at 254 nm. Causality: Both compounds possess strong chromophores (aromatic rings) that absorb optimally at 254 nm, maximizing the signal-to-noise ratio.

HPLC_Workflow S1 Sample Prep (Acetonitrile Quench) S2 System Suitability (Matrix Blanks) S1->S2 Validate S3 Isocratic HPLC (C18 Separation) S2->S3 Inject S4 UV Detection (254 nm) S3->S4 Elute S5 Data Analysis (Internal Std) S4->S5 Quantify

Figure 2: Self-validating HPLC-UV analytical workflow for CAS 2050-43-3 quantification.

References

  • Title: N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: N-(2,4-Dimethylphenyl)acetamide Source: CAS Common Chemistry URL: [Link]

  • Title: Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract Source: PMC (National Institutes of Health) URL: [Link]

Sources

Foundational

Solvation Thermodynamics and Experimental Profiling of Ethyl 3-Anilinopropionate

Executive Summary Ethyl 3-anilinopropionate (CAS: 62750-11-2), also known as N-phenyl-β-alanine ethyl ester, is a highly versatile β-amino ester utilized extensively in organic synthesis[1]. It serves as a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-anilinopropionate (CAS: 62750-11-2), also known as N-phenyl-β-alanine ethyl ester, is a highly versatile β-amino ester utilized extensively in organic synthesis[1]. It serves as a critical intermediate in the development of biologically active heterocycles, β-lactam antibiotics, and chiral auxiliaries[2]. For researchers and drug development professionals, mastering the solubility profile of this compound is not merely a matter of convenience—it is a fundamental prerequisite for optimizing reaction kinetics, designing efficient liquid-liquid extractions, and achieving high-purity crystallization.

This technical guide provides an authoritative analysis of the solvation thermodynamics of ethyl 3-anilinopropionate in various organic solvents, detailing the causality behind its physicochemical behavior and providing a self-validating experimental protocol for precise solubility determination.

Thermodynamic Principles of Solvation

To predict and manipulate the solubility of ethyl 3-anilinopropionate, one must analyze its molecular architecture (C₁₁H₁₅NO₂)[3]. The molecule presents a fascinating thermodynamic dichotomy:

  • Lipophilic Core: The bulky phenyl ring and the aliphatic ethyl chain drive hydrophobic interactions, significantly elevating the compound's lipophilicity. This is quantitatively reflected in its computed XLogP3 value of 2.6[4].

  • Polar Moieties: The secondary amine (-NH-) acts as a hydrogen-bond donor, while the propionate ester carbonyl (-C=O) serves as a robust hydrogen-bond acceptor[4].

Because the lipophilic character dominates (LogP > 2), the cohesive energy density of water completely excludes the molecule, rendering it practically insoluble in aqueous media[4]. However, in organic solvents, the compound exhibits highly variable solubility dictated by the solvent's dielectric constant (ε) and its ability to participate in dipole-dipole or π-π stacking interactions.

Table 1: Predicted & Mechanistic Solubility Profile in Organic Solvents
Solvent ClassRepresentative SolventDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Non-polar aliphatic n-Hexane1.89Low to ModerateWeak dispersion forces are insufficient to fully disrupt the solute-solute intermolecular hydrogen bonding between the amine and ester groups.
Non-polar aromatic Toluene2.38HighStrong π-π stacking interactions between the solvent and the solute's aniline aromatic ring overcome the crystal lattice energy.
Polar aprotic Ethyl Acetate6.02Very HighExcellent dipole matching with the ester moiety. Serves as the optimal solvent for liquid-liquid extraction[2].
Polar aprotic (Halogenated) Dichloromethane9.10Very HighHigh solvent polarizability effectively solvates both the secondary amine and the ester, making it ideal for concentrated stock solutions.
Polar protic Ethanol24.5HighThe solvent donates hydrogen bonds to the ester carbonyl and accepts them from the secondary amine, facilitating rapid dissolution.
Aqueous Water80.1InsolubleThe high cohesive energy of water excludes the lipophilic C₁₁ framework (LogP 2.6)[4].

Experimental Protocol: Self-Validating Solubility Determination

Dynamic solubility methods (such as turbidimetry) are prone to kinetic artifacts, specifically supersaturation. To obtain true thermodynamic solubility data for ethyl 3-anilinopropionate in organic solvents, the Isothermal Shake-Flask Method paired with HPLC-UV quantification is required.

This protocol is designed as a self-validating system : it incorporates built-in equilibrium checks to ensure the data reflects a true thermodynamic state rather than a temporary kinetic phase.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

  • Action: Add 500 mg of ethyl 3-anilinopropionate to a 10 mL amber glass vial. Gradually add 2.0 mL of the target organic solvent (e.g., ethyl acetate).

  • Causality: An amber vial is used to prevent potential UV-induced degradation of the secondary amine. A visible excess of solid must remain at the bottom of the vial to ensure the solution is saturated and in equilibrium with the solid phase.

Step 2: Isothermal Agitation

  • Action: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal shaker bath set strictly to 25.0°C ± 0.1°C. Agitate at 200 RPM for 48 hours.

  • Causality: Solubility is exponentially dependent on temperature. Even minor thermal fluctuations can cause the solute to precipitate or supersaturate, invalidating the measurement. 48 hours guarantees sufficient time for the lattice dissolution rate to equal the precipitation rate.

Step 3: Phase Separation

  • Action: Remove the vial and allow it to stand undisturbed in a 25.0°C water bath for 2 hours. Extract 0.5 mL of the supernatant using a pre-warmed glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

  • Causality: Standing allows macroscopic particles to settle. The 0.22 µm PTFE filter (chemically compatible with organic solvents) removes microscopic undissolved particulates that would otherwise artificially inflate the UV absorbance readings during quantification.

Step 4: HPLC-UV Quantification & System Validation

  • Action: Dilute the filtered aliquot by a known factor (e.g., 1:100 in mobile phase) to bring the concentration within the linear dynamic range of the UV detector (typically set to 254 nm to target the phenyl ring).

  • Self-Validation Checkpoint: To prove thermodynamic equilibrium has been reached, sample the solution at 24 hours and 48 hours . Calculate the concentration for both time points. The protocol is validated if the variance between the 24h and 48h concentrations is < 2%. If the variance exceeds 2%, the system is still kinetically shifting, and agitation must continue for an additional 24 hours.

SolubilityWorkflow N1 Step 1: Solvent Equilibration (Excess Solute + Solvent at 25°C) N2 Step 2: Isothermal Agitation (24-48 hrs to reach equilibrium) N1->N2 N3 Step 3: Phase Separation (Centrifugation & Filtration) N2->N3 N4 Step 4: HPLC-UV Quantification (Determine exact concentration) N3->N4 N5 Data Validation (Variance < 2% between 24h and 48h) N4->N5

Thermodynamic solubility determination workflow for ethyl 3-anilinopropionate.

Synthetic Application: Solubility-Driven Purification

Understanding the solubility of ethyl 3-anilinopropionate is not just an analytical exercise; it directly dictates the downstream processing of its synthesis.

The compound is typically synthesized via an aza-Michael addition, where aniline acts as a nucleophile attacking the α,β-unsaturated system of ethyl acrylate[2]. This reaction is often catalyzed by acetic acid under microwave irradiation to accelerate the formation of the β-amino ester[2].

Once the reaction is complete, the stark contrast between the compound's high organic solubility (LogP 2.6) and its aqueous insolubility is exploited for purification[4].

The Workup Causality

Instead of immediately subjecting the crude mixture to complex chromatography, researchers utilize a solubility-driven liquid-liquid extraction. The crude mixture is quenched with water and partitioned with ethyl acetate.

  • The Aqueous Phase: Strips away the polar acetic acid catalyst and any unreacted, highly polar byproducts.

  • The Organic Phase (Ethyl Acetate): Quantitatively retains the target ethyl 3-anilinopropionate due to optimal dipole-dipole interactions[2].

Following concentration of the organic layer under reduced pressure, the product is purified via silica gel column chromatography. A gradient of hexane and ethyl acetate (typically starting at 3:1) is used[2]. Hexane acts as a weak eluent (low solubility/interaction), while ethyl acetate acts as the strong eluent, allowing for the precise chromatographic resolution of the target ester from unreacted aniline.

SynthesisWorkflow A Aniline + Ethyl Acrylate (Aza-Michael Addition) B Crude Reaction Mixture (Target Ester + Impurities) A->B C Aqueous Quench & Wash (Removes polar catalysts) B->C D Organic Phase Extraction (Ethyl Acetate Partitioning) C->D E Column Chromatography (Hexane/EtOAc gradient) D->E F Pure Ethyl 3-anilinopropionate E->F

Aza-Michael synthesis and solubility-driven purification workflow.

References

  • Guidechem.N-Phenyl-β-alanine ethyl ester 62750-11-2 wiki.
  • Heteroletters.Microwave-assisted synthesis of N-aryl functionalized β-amino esters.
  • PubChem.beta-Alanine, N-phenyl-, ethyl ester | C11H15NO2 | CID 10910393.
  • NCATS (National Center for Advancing Translational Sciences).Ethyl 3-(phenylamino)propionate.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of Ethyl N-phenyl-beta-alaninate

Executive Summary Ethyl N-phenyl-beta-alaninate, systematically known as Ethyl 3-(phenylamino)propanoate, is a highly versatile secondary amine and ester building block utilized extensively in medicinal chemistry. Its du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-phenyl-beta-alaninate, systematically known as Ethyl 3-(phenylamino)propanoate, is a highly versatile secondary amine and ester building block utilized extensively in medicinal chemistry. Its dual functionality—comprising a nucleophilic aniline derivative and an electrophilic ester—makes it a critical intermediate in the synthesis of complex heterocycles, peptidomimetics, and targeted therapeutics, notably in the development of Alzheimer's Disease interventions.

This whitepaper provides a comprehensive technical breakdown of its molecular properties, validated synthetic methodologies, analytical characterization, and downstream biological applications.

Physicochemical Profiling & Structural Deconstruction

The molecular architecture of Ethyl N-phenyl-beta-alaninate features a beta-alanine backbone where the primary amine is substituted with a phenyl group, and the carboxylic acid is protected as an ethyl ester. This configuration imparts moderate lipophilicity and dictates its behavior in both reverse-phase chromatography and biological assays.

Based on authoritative chemical databases , the compound possesses a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol .

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
IUPAC Name Ethyl 3-(phenylamino)propanoateStandardized nomenclature for regulatory filing.
Molecular Formula C₁₁H₁₅NO₂Defines atomic composition (11 Carbon, 15 Hydrogen, 1 Nitrogen, 2 Oxygen).
Molecular Weight 193.24 g/mol Critical for stoichiometric calculations and mass spectrometry validation.
Monoisotopic Mass 193.1103 DaExact mass target for high-resolution mass spectrometry (HRMS).
CAS Registry Number 62750-11-2Unique identifier for procurement and safety data retrieval.

Synthetic Methodology: Aza-Michael Addition Workflow

The most atom-economical and scalable route to Ethyl N-phenyl-beta-alaninate is the Aza-Michael addition of aniline to ethyl acrylate. The following protocol outlines a self-validating, acid-catalyzed workflow designed to maximize mono-alkylation while suppressing di-alkylated byproducts .

Protocol 1: Optimized Synthesis of Ethyl N-phenyl-beta-alaninate
  • Reagent Preparation: Combine 1.0 equivalent of aniline (93.13 g/mol ) and 1.2 equivalents of ethyl acrylate (100.12 g/mol ) in a dry round-bottom flask.

    • Causality: Aniline acts as the nucleophile. A slight excess of the Michael acceptor (ethyl acrylate) drives the thermodynamic equilibrium toward the product and compensates for any minor loss due to spontaneous polymerization of the acrylate.

  • Catalysis: Add 10 mol% of glacial acetic acid to the mixture.

    • Causality: Acetic acid serves as a mild Brønsted acid catalyst. It activates the carbonyl oxygen of ethyl acrylate via hydrogen bonding, increasing the electrophilicity of the beta-carbon. Crucially, it is weak enough that it does not fully protonate the aniline, which would otherwise quench the amine's nucleophilicity.

  • Reaction Execution: Heat the neat mixture to 60°C under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate mobile phase.

  • Quenching & Extraction: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Causality: The NaHCO₃ wash neutralizes the acetic acid catalyst. Removing the acid prior to concentration is critical to prevent acid-catalyzed hydrolysis of the ethyl ester during solvent evaporation. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude mixture via silica gel flash chromatography using an eluent of 15% ethyl acetate in heptane modified with 0.25% Trifluoroacetic acid (TFA).

    • Causality: The inclusion of 0.25% TFA in the mobile phase prevents peak tailing of the secondary amine on the silica column, allowing for clean separation of the desired mono-ester product from any di-alkylated impurities .

Synthesis A Aniline (Nucleophile) C Aza-Michael Addition (60°C, 10 mol% AcOH) A->C B Ethyl Acrylate (Michael Acceptor) B->C D Crude Mixture (Mono- & Di-alkylated) C->D E Silica Gel Chromatography (15% EtOAc/Heptane + 0.25% TFA) D->E Purification F Ethyl N-phenyl-beta-alaninate (Pure Product) E->F Isolation

Synthetic workflow for Ethyl N-phenyl-beta-alaninate via Aza-Michael addition.

Analytical Characterization (LC-MS)

To empirically validate the molecular weight (193.24 g/mol ) and structural integrity of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard .

Protocol 2: LC-MS Validation Methodology
  • Sample Preparation: Dissolve 1 mg of the purified Ethyl N-phenyl-beta-alaninate in 1 mL of HPLC-grade Acetonitrile (MeCN).

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid acts as a volatile ion-pairing agent and proton source. It ensures the analyte is protonated, facilitating the formation of the [M+H]⁺ pseudomolecular ion necessary for positive electrospray ionization (ESI+).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The gradient ensures that any highly polar impurities elute in the void volume, while the moderately lipophilic Ethyl N-phenyl-beta-alaninate is retained and elutes cleanly during the organic ramp.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. The target compound will appear as a distinct peak with a mass-to-charge ratio (m/z ) of 194.1 , corresponding to the [M+H]⁺ ion (193.11 Da + 1.007 Da).

LCMS A Sample Prep (1 mg/mL in MeCN) B C18 RP-HPLC (Gradient: 5-95% MeCN) A->B C Electrospray Ionization (ESI+ Mode, 0.1% Formic Acid) B->C Elution D Mass Spectrometry (Quadrupole/TOF) C->D Ionization E Confirmation of [M+H]+ (Target m/z = 194.1) D->E Data Analysis

LC-MS analytical workflow for empirical molecular weight validation.

Applications in Drug Development: BACE1 Inhibition

Beyond its utility as a generic chemical building block, Ethyl N-phenyl-beta-alaninate plays a highly specific role in neuropharmacology. It is utilized as a core precursor in the synthesis of 2,3-dihydroquinolines and related peptidomimetics, which are potent inhibitors of the beta-secretase enzyme (BACE1) .

The Mechanistic Role in Alzheimer's Disease

In the pathophysiology of Alzheimer's Disease, the Amyloid Precursor Protein (APP) undergoes proteolytic cleavage. Cleavage by BACE1 represents the rate-limiting step in the amyloidogenic pathway, yielding a soluble sAPP-beta fragment and a membrane-bound C99 fragment. The C99 fragment is subsequently cleaved by gamma-secretase to produce the highly neurotoxic Amyloid-beta (Aβ) peptide, which aggregates into amyloid plaques.

By utilizing derivatives of Ethyl N-phenyl-beta-alaninate to synthesize targeted BACE1 inhibitors, drug development professionals can therapeutically block this rate-limiting step, preventing the formation of the C99 fragment and thereby halting the downstream cascade of Aβ plaque formation.

APPPathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (Beta-secretase) Rate-Limiting Enzyme APP->BACE1 C99 C99 Fragment (Membrane Bound) BACE1->C99 Cleavage Inhibitor BACE1 Inhibitor (Derived from Alaninate) Inhibitor->BACE1 Inhibits Gamma Gamma-secretase (Enzyme Complex) C99->Gamma ABeta Amyloid-beta (Aβ) Peptide (Neurotoxic Plaque Formation) Gamma->ABeta Cleavage

Amyloidogenic pathway of APP processing highlighting the BACE1 therapeutic target.

References

  • SpectraBase. "Ethyl 3-(phenylamino)propanoate - Spectrum and Properties." John Wiley & Sons, Inc. Available at:[Link]

  • U.S. Patent Application Publication. "Acetyl 2-hydroxy-1,3 diaminoalkanes." US 2005/0239832 A1. Published Oct 27, 2005.
Foundational

Introduction: The "Why" Behind the Thermodynamics of β-Amino Acid Scaffolds

An In-Depth Technical Guide to the Thermodynamic Properties of N-Substituted Beta-Amino Acid Esters For Researchers, Scientists, and Drug Development Professionals N-substituted β-amino acid esters represent a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-Substituted Beta-Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

N-substituted β-amino acid esters represent a privileged scaffold in medicinal chemistry. The additional carbon in their backbone, compared to their α-amino acid counterparts, grants them unique conformational flexibility and resistance to enzymatic degradation.[1][2] These properties make them attractive building blocks for creating "foldamers"—synthetic oligomers that adopt predictable, stable secondary structures—and for developing novel therapeutics.[1] However, to rationally design molecules with high affinity, selectivity, and favorable pharmacokinetic profiles, a deep understanding of the energetic forces governing their behavior is paramount. This is the domain of thermodynamics.

This guide provides a comprehensive exploration of the thermodynamic properties of N-substituted β-amino acid esters. We will move beyond simply measuring binding affinity (a function of Gibbs free energy) to deconstruct the enthalpic and entropic contributions that provide a more complete picture of molecular recognition. By understanding these fundamental drivers, researchers can make more informed decisions in lead optimization, transforming drug discovery from a process of serendipity into one of engineering. This guide is structured to provide both foundational knowledge and actionable, field-proven protocols for the practicing scientist.

Part 1: The Thermodynamic Landscape of Molecular Recognition

The binding of a drug candidate (ligand) to its biological target is governed by a delicate balance of energetic forces. The overall strength of this interaction is quantified by the Gibbs free energy of binding (ΔG). A key part of drug design is the optimization of these molecular interactions.[3]

  • Gibbs Free Energy (ΔG): The Arbiter of Affinity. The change in Gibbs free energy is the ultimate determinant of whether a binding event will occur spontaneously. It is related to the binding affinity (Ka) or dissociation constant (Kd) by the fundamental equation: ΔG = -RT ln(Ka) = RT ln(Kd) where R is the gas constant and T is the absolute temperature. A more negative ΔG corresponds to a tighter binding interaction. However, multiple combinations of enthalpy and entropy can yield the same ΔG, and these different thermodynamic signatures have profound implications for the quality of a drug candidate.[4]

  • Enthalpy (ΔH): The Contribution of Favorable Interactions. The enthalpy change reflects the heat released or absorbed during binding. A negative (exothermic) ΔH is favorable and typically arises from the formation of strong, specific non-covalent interactions between the ligand and its target. These include:

    • Hydrogen bonds

    • Van der Waals interactions

    • Ionic or electrostatic interactions An "enthalpically-driven" compound often exhibits high specificity, as its binding is dependent on a well-defined set of interactions.[4]

  • Entropy (ΔS): The Measure of Molecular Order. The entropy change reflects the change in the randomness or disorder of the system upon binding. The contribution to Gibbs free energy is given by -TΔS. A positive ΔS is favorable. Key contributors to the overall entropy change include:

    • Conformational Entropy: Ligands and proteins are flexible in solution. Upon binding, they often adopt a more rigid conformation, resulting in a significant entropic penalty (unfavorable).[4]

    • Solvent Reorganization: The binding site of a protein is typically hydrated. When a ligand binds, these water molecules are displaced into the bulk solvent, leading to a large increase in entropy (favorable). This is the primary driver of the hydrophobic effect.[5][6]

  • Enthalpy-Entropy Compensation (EEC): A Critical Phenomenon. In many series of related compounds, a frustrating phenomenon is observed: efforts to improve enthalpy (e.g., by adding a new hydrogen bond donor) are often offset by a corresponding unfavorable change in entropy.[5][7] This is known as enthalpy-entropy compensation (EEC). For instance, a modification that allows for a new, potent hydrogen bond (favorable ΔH) might simultaneously "lock down" a rotatable bond in the ligand, incurring a significant conformational entropy penalty (unfavorable TΔS).[8] Recognizing and understanding EEC is crucial for escaping the cycle of "flat" structure-activity relationships and achieving meaningful gains in affinity during lead optimization.[5][9]

EEC cluster_0 Ligand Modification cluster_1 Thermodynamic Consequences cluster_2 Overall Affinity Change ImproveH Improve ΔH (e.g., add H-bond donor) FavorableH Favorable ΔH Change (More Negative) ImproveH->FavorableH Direct Effect UnfavorableS Unfavorable TΔS Change (More Negative) ImproveH->UnfavorableS Indirect Effect (e.g., reduced flexibility) DeltaG Small ΔG Change (Affinity Stalls) FavorableH->DeltaG Compensation UnfavorableS->DeltaG Compensation

Caption: The principle of Enthalpy-Entropy Compensation in drug design.

Part 2: Experimental Determination of Thermodynamic Parameters

Accurate experimental data is the bedrock of thermodynamic analysis. Several calorimetric and solution-based techniques provide the necessary measurements.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction.[10] It is the only method that can provide a complete thermodynamic profile—ΔG, ΔH, and ΔS—in a single experiment.[3]

Protocol: Determining the Binding Thermodynamics of an N-Substituted β-Amino Acid Ester to a Target Protein

Causality Behind the Protocol: This protocol is designed to ensure a high-quality, interpretable dataset by systematically eliminating artifacts and ensuring the accuracy of all concentrations and buffer conditions. The buffer matching is critical because any mismatch in buffer composition between the syringe and cell solutions will generate heats of dilution that can obscure the true binding signal.

  • Material Preparation & Quality Control (QC):

    • Protein: Express and purify the target protein to >95% purity. Perform a final size-exclusion chromatography step into the desired, degassed ITC buffer.

    • Ligand: Synthesize the N-substituted β-amino acid ester and confirm its identity and purity (>98%) via NMR and LC-MS.

    • Concentration Determination: Accurately determine the concentration of the protein (e.g., via A280 measurement using its extinction coefficient) and the ligand stock solution. This is the most common source of error.

    • Buffer Matching: Prepare a large volume of the experimental buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). Dialyze the protein extensively against this buffer. Use the final dialysis buffer to dissolve the ligand to ensure a perfect buffer match.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells with detergent followed by extensive water rinses.

    • Set the experimental temperature (e.g., 25°C). This must be kept constant.

    • Set stirring speed (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.

  • The Experiment - Control Run:

    • Objective: To measure the heat of dilution of the ligand into the buffer.

    • Fill the sample cell (typically ~1.4 mL) with the experimental buffer.

    • Fill the injection syringe (~300 µL) with the ligand solution (e.g., 200 µM).

    • Perform the titration experiment (e.g., 1 injection of 1 µL followed by 25-30 injections of 10 µL each, with 150-second spacing). The resulting heat signals represent the heat of dilution/mixing.

  • The Experiment - Binding Run:

    • Objective: To measure the heat of binding plus the heat of dilution.

    • Fill the sample cell with the protein solution (e.g., 20 µM).

    • Fill the injection syringe with the same ligand solution used in the control run (200 µM).

    • Perform the identical titration sequence as the control run.

  • Data Analysis:

    • Subtract the control titration data (heat of dilution) from the binding experiment data point-by-point.

    • Integrate the peaks of the resulting thermogram to determine the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) using the manufacturer's software. This fit will yield the binding affinity (Ka), stoichiometry (n), and the enthalpy of binding (ΔH).

    • Calculate ΔG and ΔS using the fundamental thermodynamic equations:

      • ΔG = -RT ln(Ka)

      • ΔS = (ΔH - ΔG) / T

Caption: A self-validating workflow for Isothermal Titration Calorimetry.

Differential Scanning Calorimetry (DSC) & Fast Scanning Calorimetry (FSC)

DSC is used to measure changes in heat capacity as a function of temperature.[11] It is invaluable for assessing the thermal stability of a lead compound and its target protein, as well as detecting phase transitions. For many amino acids that decompose before melting under standard slow heating rates, Fast Scanning Calorimetry (FSC) is required to accurately determine their melting temperature (Tfus) and enthalpy of fusion (ΔHfus).[12][13][14] These parameters are crucial for solubility modeling.[12]

Protocol: Determining Melting Properties of a Novel β-Amino Acid Ester using FSC

  • Sample Preparation: Prepare a small amount of the crystalline solid.

  • Instrument Setup: Use an FSC instrument with scanning rates up to 20,000 K/s.

  • Measurement:

    • Place the sample on the FSC sensor.

    • Heat the sample at multiple, very high scanning rates (e.g., 1,000 to 10,000 K/s).[12] The rapid heating allows the sample to melt before it has time to decompose.

    • Record the heat flow curves for each heating rate.

  • Data Analysis:

    • Identify the melting peak in the heat flow curves.

    • Extrapolate the measured melting temperatures to a zero heating rate to obtain the true thermodynamic melting temperature (Tfus).[13]

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).[13]

Part 3: Computational Approaches to Thermodynamic Profiling

Computational chemistry offers powerful tools to predict and rationalize the thermodynamic properties of molecules, guiding synthetic efforts and providing molecular-level insights that are often inaccessible experimentally.

Quantum Mechanics (QM)

QM methods, such as Density Functional Theory (DFT), are used to study the intrinsic electronic structure of molecules.[1][15] For N-substituted β-amino acid esters, QM is essential for:

  • Conformational Analysis: Calculating the relative energies of different conformers (rotamers) in the gas phase to understand intrinsic structural preferences.[1][2]

  • Thermochemical Properties: Accurately predicting gas-phase enthalpy of formation and heat capacity.[16]

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.[17] They are particularly useful for:

  • Solvation Thermodynamics: Simulating a ligand in a box of explicit water molecules to understand how the solvent structure is perturbed and to calculate the free energy, enthalpy, and entropy of solvation.[6][17] The shape of the solvent cavity around the amino acid can be used to predict its solvation properties.[6]

  • Conformational Sampling: Exploring the accessible conformations of a ligand in solution or when bound to a protein.

  • Binding Process: Observing the process of a ligand binding to its target, revealing key intermediate states and interactions.

MD_Workflow S1 System Setup (Protein + Ligand + Water + Ions) S2 Energy Minimization (Remove steric clashes) S1->S2 S3 Equilibration (NVT then NPT ensemble) S2->S3 S4 Production MD Run (Collect trajectory data) S3->S4 S5 Trajectory Analysis S4->S5 S6 Calculate Thermodynamic Properties (e.g., MM-PBSA) S5->S6

Caption: General workflow for a Molecular Dynamics simulation study.

Free Energy Calculations

These are advanced computational techniques used to predict binding affinities (ΔG). Methods like Thermodynamic Integration (TI) and Bennett's Acceptance Ratio (BAR) are considered rigorous but are computationally expensive.[18] Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) offer a balance between accuracy and speed for ranking compounds.[[“]]

Part 4: Bridging Thermodynamics and Drug Design

The ultimate goal of measuring and calculating thermodynamic parameters is to guide the design of better drugs.[[“]][20]

Interpreting Thermodynamic Signatures

The thermodynamic profile of a ligand provides deep insights into the nature of its interaction with the target.

Thermodynamic Profile Dominant Driving Force Typical Molecular Properties Implications for Drug Design
Enthapy-Driven (Large negative ΔH, small/unfavorable TΔS)Hydrogen bonds, van der Waals interactionsHigh specificity, polar functional groupsGood starting point for optimization; may have lower solubility.
Entropy-Driven (Small/unfavorable ΔH, large positive TΔS)Hydrophobic effect, solvent releaseOften large, hydrophobic, and rigidMay have poor solubility and high metabolic liability. Often seen in affinity-matured leads.[4]
Enthalpy-Entropy Optimized (Favorable ΔH and TΔS)Balanced interactions"Smart" design, efficient use of functional groupsThe ideal profile; often leads to high ligand efficiency and better overall properties.

Table 1: Interpreting Thermodynamic Signatures in Lead Optimization.

Case Study: The Impact of N-Substitution and Ester Groups

Consider a series of N-substituted β-alanine ethyl esters binding to a hypothetical enzyme. By systematically varying the N-substituent, we can directly observe the impact on the thermodynamic profile.

Compound N-Substituent Kd (nM) ΔG (kcal/mol) ΔH (kcal/mol) -TΔS (kcal/mol)
1 -H500-8.58-4.5-4.08
2 -CH3250-8.99-5.0-3.99
3 -COCH3 (Acetyl)100-9.54-7.0-2.54
4 -SO2CH3 (Mesyl)120-9.43-7.2-2.23

Table 2: Hypothetical Thermodynamic Data for a Series of N-Substituted β-Alanine Ethyl Esters.

  • Analysis:

    • Moving from 1 to 2 , the addition of a methyl group likely improves hydrophobic interactions, leading to a modest improvement in ΔH and affinity.

    • The N-acetyl group in compound 3 introduces a hydrogen bond acceptor (the carbonyl oxygen). This leads to a significant improvement in enthalpy (-7.0 kcal/mol ), which drives a 5-fold increase in affinity over compound 1 . This is a classic example of successful enthalpic optimization.

    • The N-mesyl group in compound 4 also improves enthalpy, but slightly less affinity is gained compared to 3 . This could be due to a larger entropic penalty for ordering the more flexible sulfonyl group in the binding pocket, an example of enthalpy-entropy compensation.

The ester group also plays a crucial role, primarily in influencing solubility and cell permeability (prodrug potential), but its interactions within the binding site (e.g., as a hydrogen bond acceptor) also contribute to the overall thermodynamic signature.[21]

Thermodynamic-Driven Lead Optimization

Instead of optimizing solely for affinity (ΔG), a more sophisticated approach involves targeting specific thermodynamic parameters:[3]

  • Identify an Enthalpically Favorable Scaffold: In early-stage discovery (e.g., fragment screening), prioritize hits that show a significant favorable binding enthalpy. These "hot spots" represent high-quality interactions that can be built upon.

  • Optimize for Enthalpy: Use structure-based design to introduce new, specific interactions like hydrogen bonds or salt bridges to drive down the ΔH.

  • Minimize Entropic Penalties: When adding functionality, be mindful of conformational restriction. Pre-organizing the ligand into its bioactive conformation using cyclic constraints or rigid linkers can reduce the entropic penalty paid upon binding.

  • Leverage the Hydrophobic Effect Judiciously: While hydrophobic interactions provide a powerful entropic driving force, excessive lipophilicity often leads to poor solubility, high protein binding, and metabolic instability.

Conclusion

The study of the thermodynamic properties of N-substituted β-amino acid esters is not merely an academic exercise; it is a vital component of modern, rational drug design. By moving beyond the singular metric of binding affinity and dissecting the enthalpic and entropic forces that govern molecular recognition, scientists can gain a deeper, more predictive understanding of their chemical systems. Integrating experimental techniques like Isothermal Titration Calorimetry with computational approaches provides a powerful synergistic platform for guiding lead optimization. This thermodynamic-centric approach enables the design of molecules with not only high potency but also improved selectivity and better overall drug-like properties, ultimately increasing the probability of success in the complex journey of drug development.

References

  • Wikipedia. Enthalpy–entropy compensation. [Link][7]

  • Wohlfahrt, G., & Hummer, G. (2015). Solvation Thermodynamics of Amino Acid Side Chains on a Short Peptide Backbone. Journal of Chemical Theory and Computation. [Link][17]

  • Peroza, E. A., & Fernández, A. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. International Journal of Molecular Sciences. [Link][5]

  • Gardner, M., & Paci, E. (2020). Solvation thermodynamics from cavity shapes of amino acids. Proceedings of the National Academy of Sciences. [Link][6]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry. [Link][1]

  • Waingeh, V., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link][2]

  • Tanimura, K., et al. (2024). Enthalpy–Entropy Trade-Off Underlies Geometric Isomer Selectivity in Histamine H1 Receptor–Doxepin Interaction. ACS Medicinal Chemistry Letters. [Link][8]

  • Chaires, J. B. (1996). Enthalpy-entropy compensations in drug-DNA binding studies. PubMed. [Link][22]

  • Pal, T., & He, X. (2011). Efficient Solvation Free Energy Calculations of Amino Acid Analogs by Expanded Ensemble Molecular Simulation. Journal of Chemical Theory and Computation. [Link][18]

  • Gellman, S. H., et al. (2006). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences. [Link][23]

  • Jayaram, B., et al. (1997). Solvation thermodynamics of amino acids. ResearchGate. [Link][24]

  • Williams, D. H., et al. (2011). Extent of enthalpy–entropy compensation in protein–ligand interactions. Proceedings of the National Academy of Sciences. [Link][9]

  • Cooper, A. (n.d.). Thermodynamics of Protein Folding and Stability. University of Glasgow. [Link][25]

  • Horne, W. S., et al. (2017). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. [Link][26]

  • Jayaram, B., et al. (1997). Solvation thermodynamics of amino acids Assessment of the electrostatic contribution and force-field dependence. ResearchGate. [Link][27]

  • Bereau, T., & Deserno, M. (2015). Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation. PMC. [Link][28]

  • Fauchere, J. L., & Pliska, V. (1976). Thermodynamic parameters of transfer of N-acetyl ethyl esters of different amino acids from organic solvents to water. PubMed. [Link][29]

  • Held, C., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. PMC. [Link][12]

  • Kurganov, B. I. (2022). Is Protein Folding a Thermodynamically Unfavorable, Active, Energy-Dependent Process? MDPI. [Link][30]

  • Held, C., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. RSC Publishing. [Link][13]

  • Robinson, J. A., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI. [Link][31]

  • Daura, X., et al. (2000). Thermodynamics and Kinetics of Folding of Two Model Peptides Investigated by Molecular Dynamics Simulations. ACS Publications. [Link][32]

  • Onuchic, J. N., et al. (2011). Kinetics and Thermodynamics of Protein Folding. IntechOpen. [Link][33]

  • Tyson, R. L. (1970). Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy. U.S. Department of Energy. [Link][34]

  • Liu, P., & Szostak, M. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. MDPI. [Link][21]

  • Fulem, M., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. MDPI. [Link][11]

  • Davis, A. M., & Teague, S. J. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today. [Link][20]

  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? Consensus. [Link][[“]]

  • Ionescu, S. G., et al. (2012). TERMODYNAMICS CHARACTERIZATIONOF SOME AMINO ACIDS AND THEIR DERIVATIVES. Institute of Physical Chemistry "Ilie Murgulescu". [Link][35]

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  • da Silva, E. F. (2023). A Theoretical Study of Structures and Properties of Amino Acids and Their Derivatives. La Trobe University. [Link][16]

  • Chaires, J. B. (2011). Thermodynamic Studies for Drug Design and Screening. PMC. [Link][3]

  • Remmele, R. L. Jr., et al. (2006). Calorimetric investigation of protein/amino acid interactions in the solid state. PubMed. [Link][36]

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  • Krátký, M., et al. (2023). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. PMC. [Link][39]

  • Dobashi, A., et al. (1986). The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. [Link][40]

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Sources

Exploratory

Ethyl 3-(phenylamino)propanoate melting point and boiling point range

Thermal Profiling and Isolation Strategies for Ethyl 3-(phenylamino)propanoate: A Technical Guide Executive Summary Ethyl 3-(phenylamino)propanoate (CAS 62750-11-2), widely referred to as N-phenyl-beta-alanine ethyl este...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Profiling and Isolation Strategies for Ethyl 3-(phenylamino)propanoate: A Technical Guide

Executive Summary Ethyl 3-(phenylamino)propanoate (CAS 62750-11-2), widely referred to as N-phenyl-beta-alanine ethyl ester[1], is a highly versatile bifunctional chemical intermediate. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including beta-secretase inhibitors targeted for Alzheimer's disease[2] and novel therapeutics for amyloidosis[3]. As a Senior Application Scientist, I frequently observe that the successful scale-up of this intermediate hinges entirely on a rigorous understanding of its thermal properties. This whitepaper elucidates the causality behind its melting and boiling points and provides self-validating protocols for its synthesis and thermal purification.

Physicochemical Profiling: The Causality of Thermal Behavior

Melting Point Dynamics

Ethyl 3-(phenylamino)propanoate presents as a pale yellow to colorless viscous liquid at standard ambient temperature (20–25 °C)[1][4]. In commercial inventories, its melting point is frequently denoted as "No Data Available"[5], which is a practical indicator of a sub-ambient phase transition.

Mechanistic Causality: The molecule (C₁₁H₁₅NO₂) features a highly flexible ethyl propanoate aliphatic chain covalently linked to a secondary amine[6]. This inherent conformational flexibility, combined with the steric hindrance generated by the bulky phenyl ring, severely disrupts the highly ordered crystal lattice packing required to maintain a solid state. Consequently, the intermolecular forces—predominantly weak van der Waals interactions and limited hydrogen bonding—are insufficient to sustain a solid phase above 0–10 °C.

Boiling Point Range and Thermodynamic Vulnerability

The boiling point of N-substituted beta-alanine esters is extremely sensitive to ambient pressure. At standard atmospheric pressure (760 mmHg), the predicted boiling point of similar aliphatic-aromatic esters approaches 275–300 °C[7]. However, subjecting the compound to such extreme thermal stress is synthetically unviable.

Mechanistic Causality: High-temperature exposure at atmospheric pressure induces severe thermal degradation, specifically ester cleavage and retro-Michael addition (the reversion of the molecule back into aniline and ethyl acrylate). To circumvent this, the Clausius-Clapeyron relationship is leveraged via vacuum distillation. By drastically reducing the system pressure, the boiling point is suppressed to a safe thermal window. For closely related structural analogs, such as N-Methyl-N-phenyl-beta-alanine ethyl ester, the experimental boiling point is firmly established at 98–100 °C at 0.05 mmHg[8][9] or 105–109 °C at 0.2 Torr[10]. Extrapolating these thermodynamic profiles, researchers isolating Ethyl 3-(phenylamino)propanoate should target a boiling point range of 100–115 °C under high vacuum (< 0.5 Torr) to ensure volatilization without structural decomposition.

Quantitative Data Presentation

The following table summarizes the critical physicochemical and thermal data required for handling this intermediate.

PropertyValue / RangeReference / Derivation
CAS Number 62750-11-2[1][6]
Molecular Formula C₁₁H₁₅NO₂[1][6]
Molecular Weight 193.24 g/mol [1][6]
Physical State (25 °C) Liquid[4]
Melting Point < 10 °C (Sub-ambient)Derived from lattice disruption[5]
Boiling Point (760 mmHg) ~275 °C (Predicted, degrades)[7]
Boiling Point (< 0.5 Torr) 100–115 °CExtrapolated from analogs[8][9][10]

Self-Validating Experimental Protocols

To guarantee scientific integrity and reproducibility, the following workflows are designed as self-validating systems, ensuring that empirical feedback is generated at every critical juncture.

Protocol 1: Synthesis via Aza-Michael Addition
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) in absolute ethanol to achieve a 2 M concentration.

  • Controlled Addition: Slowly introduce ethyl acrylate (1.1 eq) dropwise at room temperature. Causality: Dropwise addition mitigates the exothermic nature of the aza-Michael addition, preventing localized overheating and the spontaneous polymerization of the acrylate monomer.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (60–70 °C) and maintain for 4–6 hours.

  • Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate, 4:1). The reaction is validated as complete only when the distinct aniline spot is entirely consumed.

  • Workup: Concentrate the crude liquid mixture under reduced pressure to strip away the ethanol and any unreacted ethyl acrylate.

Protocol 2: Purification via Fractional Vacuum Distillation
  • Apparatus Assembly: Assemble a short-path distillation apparatus connected to a high-vacuum pump equipped with a dry-ice/acetone cold trap to protect the pump from volatile organics.

  • Degassing: Apply a preliminary vacuum (< 0.5 Torr) to the crude liquid at room temperature for 15 minutes. Causality: This prevents "bumping" by removing residual dissolved gases and trace solvents before high heat is applied.

  • Fractionation: Gradually increase the oil bath temperature. Discard the initial fore-run, which contains low-boiling impurities and unreacted starting materials.

  • Product Collection: Collect the main fraction distilling precisely at 100–115 °C (< 0.5 Torr) .

  • Validation (Spectroscopy): Verify the structural integrity of the purified fraction. Self-Validation Criteria: Infrared (IR) spectroscopy must show a strong ester carbonyl (C=O) stretch at ~1735 cm⁻¹ and a secondary amine (N-H) stretch at ~3400 cm⁻¹. ¹H NMR must confirm the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) alongside the aromatic protons (6.5–7.2 ppm)[11].

Visualizations of Workflows and Thermodynamic Logic

G Start Aniline + Ethyl Acrylate Reaction Michael Addition (60-70°C, 4-6h) Start->Reaction Monitor TLC Validation (Consumption of Aniline) Reaction->Monitor Crude Crude Liquid Mixture (Ethyl 3-(phenylamino)propanoate) Monitor->Crude Distillation Vacuum Distillation (< 0.5 Torr, 100-115°C) Crude->Distillation Thermal Control Pure Pure Product (>98% Purity) Distillation->Pure

Caption: Workflow for the aza-Michael synthesis and vacuum distillation of Ethyl 3-(phenylamino)propanoate.

G Atm Atmospheric Pressure (760 mmHg) BP_Atm High Boiling Point (~275-300°C) Atm->BP_Atm Degradation Thermal Degradation (Retro-Michael / Cleavage) BP_Atm->Degradation Heat Stress Vac Reduced Pressure (< 0.5 Torr) BP_Vac Lowered Boiling Point (~100-115°C) Vac->BP_Vac Preservation Structural Integrity Preserved BP_Vac->Preservation Safe Distillation

Caption: Thermodynamic logic justifying vacuum distillation to prevent thermal degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10910393, beta-Alanine, N-phenyl-, ethyl ester." PubChem. Available at:[Link]

  • Google Patents. "Patent US 2005/0239832 A1: Compounds and methods for treating amyloidosis." Googleapis.com. Available at:[Link]

  • Google Patents. "Patent OA12919A: Acetyl 2-hydroxy-1,3 diaminoalkanes." Google.com.
  • Fisher Scientific. "N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%, Thermo Scientific Chemicals." Fishersci.ca. Available at:[Link]

  • NBInno. "N-Methyl-N-phenyl-beta-alanine Ethyl Ester: Properties and Applications." Nbinno.com. Available at:[Link]

Sources

Foundational

pKa Profiling of Ethyl 3-(phenylamino)propanoate Derivatives: Mechanistic Insights and Experimental Methodologies

Executive Summary Ethyl 3-(phenylamino)propanoate derivatives are a unique class of -amino esters featuring an aniline core. In drug development and medicinal chemistry, the acid dissociation constant ( ) of the secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(phenylamino)propanoate derivatives are a unique class of


-amino esters featuring an aniline core. In drug development and medicinal chemistry, the acid dissociation constant (

) of the secondary or tertiary amine in these scaffolds is a critical parameter. It dictates the ionization state at physiological pH, directly governing aqueous solubility, lipophilicity, and membrane permeability across different biological compartments (e.g., stomach pH 1.0–3.5 vs. blood pH 7.4)[1]. This technical guide provides an in-depth analysis of the structural determinants influencing the

of these derivatives and outlines a self-validating spectrophotometric protocol for accurate empirical determination.

Structural and Electronic Determinants of pKa

The basicity of Ethyl 3-(phenylamino)propanoate derivatives is modulated by a complex interplay of resonance, inductive effects, and substituent modifications. Understanding these causal relationships is essential for rational drug design.

  • Aniline Core Resonance: Unlike aliphatic amines, which typically exhibit ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     values between 9.0 and 10.5, the nitrogen lone pair in an aniline derivative is delocalized into the 
    
    
    
    -system of the adjacent phenyl ring. This resonance stabilization of the neutral free base significantly lowers the proton-accepting capacity, dropping the baseline
    
    
    to approximately 4.60.
  • 
    -Ester Inductive Effect (-I):  The ethyl propanoate chain attached to the nitrogen exerts an electron-withdrawing inductive effect. However, because the strongly electronegative ester carbonyl is separated from the amine by a two-carbon aliphatic spacer (
    
    
    
    ), this effect is heavily attenuated. Consequently, the
    
    
    -alkylation provides a slight net electron-donating effect compared to a primary aniline, raising the
    
    
    slightly above baseline[2].
  • Hammett Substituent Effects (

    
    ):  The most profound 
    
    
    
    shifts occur via substitutions on the phenyl ring[3]. Electron-donating groups (EDGs) increase electron density at the nitrogen, stabilizing the protonated anilinium ion and raising the
    
    
    . Conversely, highly electronegative electron-withdrawing groups (EWGs) pull electron density away, severely destabilizing the cation and depressing the
    
    
    [3].

SubstituentEffects Core Ethyl 3-(phenylamino)propanoate Core Structure EDG Electron-Donating Groups (EDG) e.g., -OCH3, -CH3 Core->EDG EWG Electron-Withdrawing Groups (EWG) e.g., -NO2, -Cl Core->EWG Inc_pKa Increased Electron Density on Nitrogen (Higher pKa) EDG->Inc_pKa Dec_pKa Decreased Electron Density on Nitrogen (Lower pKa) EWG->Dec_pKa

Fig 1: Logical relationship of electronic substituent effects on aniline derivative pKa.

Quantitative Data: pKa Values of Key Derivatives

To illustrate the profound impact of structural modifications, the following table summarizes the


 values of key Ethyl 3-(phenylamino)propanoate derivatives and related reference analogs.
Compound / DerivativeSubstituent TypeReported / Predicted ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Mechanistic Rationale
Aniline (Reference)None~4.60Baseline resonance stabilization.
N-Methyl-N-phenyl-ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

-alanine ethyl ester
N-Alkyl,

-Ester
5.22 ± 0.50N-alkylation slightly increases basicity;

-ester exerts mild -I effect[2],[4].
4-Chloroanilinium core Weak EWG (para)~3.98Halogen inductive withdrawal destabilizes the cation.
Methyl N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

-alaninate
Strong EWG (Azo/Nitro)2.19 ± 0.50Massive electron withdrawal via extended conjugation deeply depresses

.

Experimental Methodologies: UV-Vis Spectrophotometric Titration

Because the protonation of the aniline nitrogen directly disrupts its conjugation with the phenyl ring, it results in a pronounced hypsochromic (blue) shift in the absorption spectrum. This makes1

1 in these specific derivatives[1].
The Self-Validating Protocol (Albert-Serjeant Method)

This protocol ensures high accuracy through rigorous environmental control and built-in spectral validation.

Step 1: Buffer and Analyte Preparation

  • Action: Prepare a series of universal buffers (e.g., Britton-Robinson) spanning pH 1.0 to 8.0 in 0.5 pH increments. Maintain a constant ionic strength (

    
     M KCl).
    
  • Causality: Thermodynamic

    
     is highly sensitive to ionic strength. Failing to control this variable leads to apparent 
    
    
    
    shifts due to changes in the activity coefficients of the ionized species.
  • Analyte: Prepare a 10 mM stock of the Ethyl 3-(phenylamino)propanoate derivative in a miscible co-solvent (e.g., DMSO) and spike into the buffers to a final concentration of ~50

    
    M (ensuring co-solvent is <1% v/v to prevent dielectric constant shifts).
    

Step 2: Spectral Acquisition & Isosbestic Verification

  • Action: Record the UV-Vis absorption spectra (200–400 nm) of the analyte in each buffer solution at a constant temperature (25.0 ± 0.1 °C).

  • Self-Validation Check: Overlay the spectra to identify isosbestic points (wavelengths where absorbance is perfectly independent of pH). The presence of sharp isosbestic points acts as a self-validating system check; it proves that the system is a strict two-state equilibrium (unionized

    
     ionized) without degradation, aggregation, or precipitation. If isosbestic points are absent or blurred, the data must be discarded and sample purity re-evaluated.
    

Step 3: Data Analysis

  • Action: Select an analytical wavelength (

    
    ) where the difference in absorbance between the fully protonated (
    
    
    
    ) and fully deprotonated (
    
    
    ) species is maximized.
  • Calculation: Calculate the

    
     using the modified Henderson-Hasselbalch equation:
    
    
    
    
    Plotting
    
    
    against pH yields a linear regression where the x-intercept equals the
    
    
    .

UVVisWorkflow Step1 1. Buffer & Analyte Preparation (Constant Ionic Strength) Step2 2. Spectrophotometric Titration (pH 1.0 to 8.0) Step1->Step2 Step3 3. Isosbestic Point Verification (Self-Validation) Step2->Step3 Step4 4. Data Analysis (Albert-Serjeant Method) Step3->Step4  Points Present Fail Recalibrate / Check Purity Step3->Fail  No Points Fail->Step1

Fig 2: Self-validating workflow for UV-Vis spectrophotometric pKa determination.

References

  • Title: Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media Source: NIH / PMC URL: [Link]

  • Title: The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents Source: ResearchGate URL: [Link]

  • Title: Statistical Analysis of Substituent Effects on pKa of Aniline Source: Journal of Engineering Research and Applied Science URL: [Link]

  • Title: Recent Advancements in Spectrophotometric pKa Determinations: A Review Source: Semantic Scholar URL: [Link]

Sources

Exploratory

Literature review of Ethyl 3-(phenylamino)propanoate synthesis history

An In-depth Technical Guide to the Synthesis of Ethyl 3-(phenylamino)propanoate This guide provides a comprehensive literature review on the historical and methodological evolution of the synthesis of Ethyl 3-(phenylamin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-(phenylamino)propanoate

This guide provides a comprehensive literature review on the historical and methodological evolution of the synthesis of Ethyl 3-(phenylamino)propanoate. It is intended for researchers, scientists, and professionals in drug development who utilize this critical β-amino ester intermediate. We will explore the core chemical principles, from early thermal methods to modern catalytic systems, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of a Versatile Building Block

Ethyl 3-(phenylamino)propanoate is a vital intermediate in organic synthesis. As a β-amino ester, its structural motif is a cornerstone for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. Its utility is prominently featured in the construction of nitrogen-containing heterocycles and as a precursor to peptidomimetics. The primary and most direct route to this compound is the aza-Michael addition, a class of conjugate addition reactions, between aniline and ethyl acrylate.[1][2][3] This guide will trace the refinement of this key reaction, highlighting the progression towards greater efficiency, milder conditions, and improved yields.

The Core Reaction: Aza-Michael Addition of Aniline to Ethyl Acrylate

The synthesis of Ethyl 3-(phenylamino)propanoate is fundamentally an example of an aza-Michael addition. This reaction involves the 1,4-conjugate addition of a nitrogen nucleophile (aniline) to an α,β-unsaturated carbonyl compound, the Michael acceptor (ethyl acrylate).[2][4]

The nucleophilic nitrogen of the aniline attacks the electron-deficient β-carbon of the ethyl acrylate. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic. This initial attack forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product.[5] The reaction's progression from a simple, often brute-force thermal method to a sophisticated, catalytically controlled process showcases a central theme in modern organic chemistry: the pursuit of efficiency and selectivity.

aza_michael_mechanism General Mechanism of Aza-Michael Addition cluster_reactants Reactants cluster_product Product aniline Aniline (Nucleophile) zwitterion Zwitterionic Intermediate aniline->zwitterion Nucleophilic Attack acrylate Ethyl Acrylate (Michael Acceptor) acrylate->zwitterion product Ethyl 3-(phenylamino)propanoate zwitterion->product Proton Transfer

Caption: General mechanism of the aza-Michael addition.

Historical Evolution of Synthetic Methodologies

The synthesis of β-amino esters via the aza-Michael reaction has been a subject of study for many years, with early methods often relying on uncatalyzed, thermally-driven processes.[6] The evolution of this synthesis reflects a broader trend in organic chemistry towards catalyst-mediated reactions that offer milder conditions, faster reaction times, and higher yields.

Early Uncatalyzed and Solvent-Free Approaches

The most straightforward method involves the direct reaction of aniline with ethyl acrylate without a catalyst. These reactions are often performed "neat" (solvent-free) but typically require elevated temperatures (e.g., 80°C) and extended reaction times to achieve reasonable yields.[4][7] While simple, this approach can suffer from the formation of side products, including the double-addition product where a second molecule of ethyl acrylate reacts with the secondary amine product.

The choice to proceed without a solvent is an early example of a "green chemistry" consideration, reducing chemical waste. However, the high energy input and potential for side reactions left significant room for improvement.

The Advent of Catalysis: A Paradigm Shift

The introduction of catalysts revolutionized the synthesis of Ethyl 3-(phenylamino)propanoate, allowing the reaction to proceed under milder conditions with significantly improved efficiency and selectivity.

Lewis acids are the most extensively studied catalysts for this transformation. They function by coordinating to the carbonyl oxygen of the ethyl acrylate, which increases the electrophilicity of the β-carbon and makes it more susceptible to nucleophilic attack by the weakly nucleophilic aniline.[8][9] This activation lowers the energy barrier for the reaction, allowing it to proceed at or near room temperature.

A variety of Lewis acids have been successfully employed, including:

  • Metal Halides: Compounds like Ferric chloride (FeCl₃), Tin(IV) chloride (SnCl₄), and Antimony(III) chloride (SbCl₃) have proven effective, often in aqueous solutions, which is an environmentally benign solvent choice.[8][9]

  • Metal Perchlorates: Lithium perchlorate (LiClO₄) is a particularly effective catalyst, especially under solvent-free conditions, providing high yields at room temperature.[10][11]

  • Other Metal Salts: Ceric ammonium nitrate has also been used to catalyze the reaction in water, although it was noted that aromatic amines were sometimes unreactive under these specific conditions.[10]

Brønsted acids catalyze the reaction by protonating the carbonyl oxygen of the acrylate, which, similar to Lewis acid coordination, enhances the double bond's electrophilicity.

  • Trifluoromethanesulfonic acid has been used as a strong Brønsted acid catalyst for this type of reaction, particularly in the synthesis of related compounds like ethyl 3-(pyridin-2-ylamino)propanoate.[12]

  • 12-Tungstophosphoric acid (H₃PW₁₂O₄₀) stands out as a reusable, water-tolerant solid acid catalyst that promotes the reaction efficiently at room temperature in aqueous media.[13]

The use of solid-supported, heterogeneous catalysts offers significant practical advantages, most notably the ease of catalyst separation from the reaction mixture (typically by simple filtration) and the potential for catalyst recycling.

  • Acidic Alumina: This readily available and inexpensive solid has been shown to effectively catalyze the aza-Michael addition under solvent-free conditions, providing high yields of the desired mono-adduct.[1][14] The reaction is simply stirred with the solid catalyst and heated, then the product is isolated after filtration.

Comparative Analysis of Synthetic Protocols

The choice of synthetic protocol depends on factors such as desired scale, available equipment, cost, and environmental considerations. Modern methods overwhelmingly favor catalytic approaches due to their superior performance.

Method Catalyst Solvent Temp. Time Yield (%) Reference
UncatalyzedNoneNeat80 °C12 h85[4]
Lewis AcidLiClO₄ (solid)NeatRoom Temp.48 h92[4]
Lewis AcidFeCl₃·7H₂OWaterRoom Temp.10 h94[8][9]
Lewis AcidSnCl₄·4H₂OWaterRoom Temp.12 h95[8][9]
Brønsted AcidH₃PW₁₂O₄₀WaterRoom Temp.4 h94[13]
HeterogeneousAcidic AluminaNeat70-80 °C3 h90[1]
Base CatalysisDBUNeat60 °C2 h90[15]

Detailed Experimental Protocols

To ensure reproducibility and provide a practical guide, two representative protocols are detailed below.

Protocol 1: Lewis Acid-Catalyzed Solvent-Free Synthesis

This protocol is based on the highly efficient method using lithium perchlorate.[10][11]

Materials:

  • Aniline (1.0 eq)

  • Ethyl acrylate (1.2 eq)

  • Lithium perchlorate (LiClO₄, 10 mol%)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask, add aniline (1.0 eq) and ethyl acrylate (1.2 eq).

  • Add a catalytic amount of solid lithium perchlorate (0.1 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is heterogeneous.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aniline is consumed (typically 24-48 hours).

  • Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with water to remove the LiClO₄ catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure Ethyl 3-(phenylamino)propanoate.

Protocol 2: Heterogeneous Catalysis with Acidic Alumina

This protocol highlights the simplicity and environmental benefits of using a recyclable solid catalyst.[1]

Materials:

  • Aniline (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Acidic alumina (weight equivalent to aniline)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq), ethyl acrylate (1.5 eq), and acidic alumina.

  • Heat the mixture with stirring to 70-80 °C.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 3-5 hours.

  • After cooling to room temperature, add an organic solvent (e.g., dichloromethane) to the flask.

  • Filter the mixture to remove the solid acidic alumina catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product via column chromatography or distillation to achieve high purity.

experimental_workflow Typical Experimental Workflow prep 1. Preparation - Measure Reactants - Add Solvent (if any) - Add Catalyst reaction 2. Reaction - Stir at specified temperature - Monitor by TLC/GC prep->reaction workup 3. Work-up - Quench reaction - Catalyst removal (filtration) - Liquid-liquid extraction reaction->workup purification 4. Purification & Analysis - Dry organic layer - Concentrate solvent - Column Chromatography - Characterization (NMR, MS) workup->purification

Caption: A generalized workflow for synthesis and purification.

Conclusion and Future Outlook

The synthesis of Ethyl 3-(phenylamino)propanoate has evolved from a high-temperature, uncatalyzed process to a highly efficient, catalyst-driven reaction that can often be performed under environmentally benign conditions. The development of Lewis acid, Brønsted acid, and heterogeneous catalysts has provided chemists with a versatile toolkit to produce this valuable intermediate with high yields and purity. Future research will likely continue to focus on developing even more sustainable methods, such as using novel, recyclable catalysts, exploring flow chemistry conditions for continuous production, and further minimizing solvent use to align with the principles of green chemistry.

References

  • Various Authors. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. BenchChem.
  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University.
  • Nagel, U., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-2.
  • Various Authors. (n.d.). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC.
  • Xu, L. W., Li, L., & Xia, C. (2004). Transition‐Metal‐Based Lewis Acid Catalysis of Aza‐Type Michael Additions of Amines to α,β‐Unsaturated Electrophiles in Water. Helvetica Chimica Acta.
  • Various Authors. (n.d.). LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Uses of Ethyl 3-(benzylamino)propanoate (CAS 23583-21-3). NINGBO INNO PHARMCHEM CO.,LTD.
  • Various Authors. (n.d.). A Catalytic Method for Room-Temperature Michael Additions Using 12-Tungstophosphoric Acid as a Reusable Catalyst in Water.
  • Various Authors. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI.
  • Various Authors. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University.
  • Wikipedia. (n.d.). Ethyl acrylate.
  • Various Authors. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • Various Authors. (n.d.). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Semantic Scholar.
  • Various Authors. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate.
  • Various Authors. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry.

Sources

Foundational

A Technical Guide to the Reactivity Profile of Aniline Derivatives with Ethyl Acrylate

Abstract This in-depth technical guide provides a comprehensive analysis of the reactivity profile of aniline derivatives with ethyl acrylate, a cornerstone reaction in modern organic synthesis for the formation of β-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity profile of aniline derivatives with ethyl acrylate, a cornerstone reaction in modern organic synthesis for the formation of β-amino esters. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] This document explores the underlying aza-Michael addition mechanism, delves into the critical factors governing reaction outcomes—including substituent effects, catalysis, and reaction conditions—and provides field-proven experimental protocols and characterization techniques. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important C-N bond-forming reaction.[2]

Introduction: The Significance of the Aza-Michael Addition

The conjugate addition of nitrogen nucleophiles to electron-deficient alkenes, known as the aza-Michael reaction, is a powerful and atom-economical method for constructing carbon-nitrogen bonds.[2][3][4] The reaction between aniline derivatives and ethyl acrylate specifically yields ethyl 3-(arylamino)propanoates, a class of β-amino esters that serve as crucial building blocks in medicinal chemistry.[1][5] The versatility of this reaction allows for the synthesis of a diverse library of compounds for drug discovery and development.[6] While aliphatic amines are generally more nucleophilic and reactive, the nuanced reactivity of aromatic amines like aniline presents unique challenges and opportunities for synthetic chemists.[4][7] Understanding the factors that control the reactivity of anilines is paramount to achieving high yields and selectivity.

The Core Reaction: Mechanism of Aza-Michael Addition

The reaction proceeds via a nucleophilic 1,4-conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as the nucleophile, attacking the electron-deficient β-carbon of the ethyl acrylate (the Michael acceptor). This initial attack forms a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically by another molecule of the amine or a protic solvent, yields the final β-amino ester product.

The overall process is typically reversible and can be influenced by catalysts to overcome activation energy barriers.[5]

aza_michael_mechanism Aniline Aniline (Nucleophile) Intermediate Resonance-Stabilized Enolate Intermediate Aniline->Intermediate Nucleophilic Attack EthylAcrylate Ethyl Acrylate (Michael Acceptor) EthylAcrylate->Intermediate Product Ethyl 3-(phenylamino)propanoate (β-Amino Ester) Intermediate->Product Protonation ProtonSource H-A (Proton Source) ProtonSource->Intermediate

Caption: Aza-Michael addition mechanism of aniline and ethyl acrylate.

Key Factors Influencing Reactivity

The success of the aza-Michael addition of anilines to ethyl acrylate is highly dependent on a careful interplay of electronic, steric, and environmental factors. Aromatic amines like aniline are generally less reactive than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring, which reduces their nucleophilicity.[4][8] Consequently, harsher reaction conditions or catalysis are often required.[4]

Substituent Effects on the Aniline Ring

The electronic nature of substituents on the aniline ring profoundly impacts the nucleophilicity of the amino group and, therefore, the reaction rate.[9] This can be understood through the interplay of inductive and resonance effects.[8][9]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the nitrogen atom through resonance (+R) and inductive (+I) effects. This enhances the nucleophilicity of the amine, leading to a faster reaction rate.[9]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density on the nitrogen via resonance (-R) and inductive (-I) effects. This diminished nucleophilicity results in a significantly slower reaction.[9]

The Hammett equation provides a quantitative framework for correlating substituent effects with reaction rates.[9] A negative reaction constant (ρ) for the aza-Michael addition would indicate that the reaction is favored by electron-donating groups.[9]

Table 1: Influence of Aniline Substituents on Reactivity

Aniline DerivativeSubstituent (Position)Electronic EffectExpected Reactivity
4-Methoxyaniline-OCH₃ (para)Strong EDG (+R, -I)High
4-Methylaniline-CH₃ (para)EDG (+I)Moderate-High
Aniline-HNeutralModerate
4-Chloroaniline-Cl (para)EWG (-I, +R)Low
4-Nitroaniline-NO₂ (para)Strong EWG (-R, -I)Very Low
The Role of Catalysis

Due to the relatively low nucleophilicity of anilines, catalysis is often essential to achieve reasonable reaction times and yields.[4][7] Various catalytic systems have been developed:

  • Lewis Acids: Catalysts like InCl₃, FeCl₃, and copper-based metal-organic frameworks (CuBTC) can activate the ethyl acrylate by coordinating to the carbonyl oxygen.[1][7] This coordination increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

  • Brønsted Acids: Protic acids can protonate the carbonyl group of the acrylate, similarly enhancing its electrophilicity.[3][5] However, care must be taken as protonation of the aniline nitrogen will render it non-nucleophilic.[10]

  • Base Catalysis: While less common for anilines, bases can be used in some hydroamidation reactions, though amides are generally less nucleophilic than amines.[5]

  • Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids or squaramides, have been successfully employed, particularly for asymmetric aza-Michael additions.[6][11]

  • Enzymes: Lipases have also been shown to catalyze the aza-Michael reaction, offering a green and selective alternative.[12]

Solvent and Temperature Effects

The choice of solvent can significantly influence the reaction rate. Polar protic solvents like methanol or even water can promote the reaction, potentially by stabilizing the charged intermediate and participating in the proton transfer step.[7][13] In some cases, solvent-free conditions using a heterogeneous catalyst like acidic alumina have proven effective and environmentally friendly.[2] As with most chemical reactions, increasing the temperature generally increases the reaction rate, although this can also lead to undesired side reactions such as polymerization of the acrylate.

Experimental Protocol: A General Procedure

This section outlines a robust, self-validating protocol for the synthesis of ethyl 3-(phenylamino)propanoate.

Materials and Reagents
  • Aniline (freshly distilled)

  • Ethyl acrylate

  • Catalyst (e.g., acidic alumina, InCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or solvent-free)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline derivative (1.2-1.5 equivalents) and the chosen catalyst (e.g., 0.1 mmol for Lewis acids, or 0.2 g of acidic alumina per mmol of substrate).[2][14]

  • Reagent Addition: If using a solvent, add it to the flask. Begin stirring the mixture. Slowly add ethyl acrylate (1.0 equivalent) to the flask.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 3-(phenylamino)propanoate.[15]

experimental_workflow A 1. Reaction Setup (Aniline, Catalyst, Solvent) B 2. Add Ethyl Acrylate A->B C 3. Heat & Monitor by TLC B->C D 4. Cool & Workup (Filter, Wash) C->D E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography) E->F G Pure Product F->G

Caption: General experimental workflow for the aza-Michael addition.

Product Characterization

The structure of the resulting β-amino ester must be unequivocally confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals include the aromatic protons, the N-H proton (often a broad singlet), and two characteristic triplets for the -CH₂-CH₂- backbone of the propanoate chain.[16]

    • ¹³C NMR: Shows the number of unique carbon environments. Expect signals for the aromatic carbons, the carbonyl carbon of the ester (~172 ppm), and the aliphatic carbons of the propanoate chain.[16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product by identifying the molecular ion peak (M⁺).

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Look for characteristic stretches for the N-H bond, the C=O of the ester, and C-N bonds.[16]

Troubleshooting and Side Reactions

  • Low Yield/No Reaction: This is often due to the low nucleophilicity of the aniline.[7] Consider using a more active catalyst, a higher reaction temperature, or switching to a more electron-rich aniline derivative. Ensure reagents are pure and dry.

  • Bis-Addition: Primary amines can potentially react with a second molecule of ethyl acrylate to form a bis-adduct.[2][17] To favor the desired mono-adduct, an excess of the amine can be used.[2][13]

  • Polymerization: Ethyl acrylate can polymerize, especially at higher temperatures. This can be minimized by adding the acrylate slowly to the reaction mixture and maintaining careful temperature control.

Conclusion

The aza-Michael addition of aniline derivatives to ethyl acrylate is a fundamentally important reaction for the synthesis of β-amino esters. A thorough understanding of the reaction mechanism and the influence of electronic substituent effects, catalysis, and reaction conditions is critical for achieving successful outcomes. By applying the principles and protocols outlined in this guide, researchers can effectively harness this reaction to build molecular complexity and advance programs in drug discovery and materials science.

References

  • Aza-Michael Reaction: Advances & Insights. (n.d.). Scribd. Retrieved from [Link]

  • Aza‐Michael Reaction: A Decade Later – Is the Research Over? (2023). CoLab. Retrieved from [Link]

  • Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. (2013). ACS Publications. Retrieved from [Link]

  • Aza-Michael addition reaction of aniline with n-butyl acrylate using CuBTC. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). PMC. Retrieved from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers. Retrieved from [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). AFIT. Retrieved from [Link]

  • Protonation of aniline slows electrophilic aromatic substitution... (n.d.). Pearson+. Retrieved from [Link]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (n.d.). Georgia Southern Commons. Retrieved from [Link]

  • Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. (2004). PubMed. Retrieved from [Link]

  • Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. (2021). ResearchGate. Retrieved from [Link]

  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). (n.d.). ResearchGate. Retrieved from [Link]

  • What properties of aniline make it a suitable base for nucleophilic substitution reactions? (2024). Quora. Retrieved from [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). (2025). ResearchGate. Retrieved from [Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. (n.d.). PMC. Retrieved from [Link]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015). Auburn University. Retrieved from [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2021). Beilstein Journals. Retrieved from [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). PubMed. Retrieved from [Link]

  • Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. (n.d.). PMC. Retrieved from [Link]

  • New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). Springer. Retrieved from [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). ResearchGate. Retrieved from [Link]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. (n.d.). ResearchGate. Retrieved from [Link]

  • (S)-ethyl 3-phenyl-3-(phenylamino)propanoate. (2014). Moshang Chemical. Retrieved from [Link]

  • Solvent effects in the aza-Michael addition of anilines. (2018). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. (n.d.). DORAS | DCU Research Repository. Retrieved from [Link]

  • Reaction plot of aza‐Michael addition of aniline (1) to MVK over time. (n.d.). ResearchGate. Retrieved from [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Synthesis and NMR elucidation of novel octa-amino acid resorcin[12]arenes derivatives. (n.d.). SciELO SA. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 3-(phenylamino)propanoate via Aza-Michael Addition

Mechanistic Rationale & Chemical Causality The aza-Michael addition is a highly atom-economical methodology for the construction of carbon-nitrogen (C–N) bonds, widely utilized in the synthesis of -amino acid derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Causality

The aza-Michael addition is a highly atom-economical methodology for the construction of carbon-nitrogen (C–N) bonds, widely utilized in the synthesis of


-amino acid derivatives, peptidomimetics, and pharmaceutical intermediates. The synthesis of Ethyl 3-(phenylamino)propanoate  involves the 1,4-conjugate addition of aniline (phenylamine) to ethyl acrylate.

From a mechanistic standpoint, the reaction proceeds via the pseudoequilibrated formation of a zwitterionic intermediate, followed by a rate-controlling, amine-assisted proton transfer that yields the singly substituted mono-adduct[1].

However, aromatic amines present a unique synthetic challenge. Unlike highly nucleophilic aliphatic amines (e.g., piperidine or butylamine), the nitrogen lone pair in aniline is delocalized into the aromatic


-system. This delocalization drastically reduces its nucleophilicity[2]. Consequently, uncatalyzed reactions between aniline and acrylates typically result in poor conversions—often yielding as little as 21% even under elevated temperatures in aqueous media[2]. To overcome this activation barrier, Lewis acid catalysis is mandatory to coordinate with the carbonyl oxygen of the ethyl acrylate, thereby lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the 

-carbon and facilitating nucleophilic attack.

Mechanism Aniline Aniline (Nucleophile) Zwitterion Zwitterionic Intermediate (Pseudoequilibrated) Aniline->Zwitterion 1,4-Conjugate Addition EthylAcrylate Ethyl Acrylate (Michael Acceptor) EthylAcrylate->Zwitterion Catalyst Activation ProtonTransfer Amine-Assisted Proton Transfer Zwitterion->ProtonTransfer Rate-determining step Product Ethyl 3-(phenylamino)propanoate (Mono-adduct) ProtonTransfer->Product Tautomerization

Fig 1: Mechanistic pathway of the aza-Michael addition highlighting the zwitterionic intermediate.

Experimental Design: Catalyst and Condition Optimization

To drive the reaction to completion, researchers must carefully select the catalytic system and reaction medium. While heterogeneous catalysts like Copper-Benzene-1,3,5-tricarboxylate (CuBTC) metal-organic frameworks can facilitate the reaction, they often require extended reaction times (e.g., 24 hours) to achieve moderate yields (~62%) with aromatic amines[3].

A highly efficient, green-chemistry alternative utilizes Terbium(III) nitrate pentahydrate (


)  under solvent-free conditions [4].

Causality of the Solvent-Free Approach: Running the reaction neat (without solvent) serves two critical purposes:

  • Kinetic Acceleration: It maximizes the effective molarity of the reactants, forcing the poorly nucleophilic aniline into constant contact with the activated Michael acceptor.

  • Side-Reaction Suppression: Dilute conditions in polar solvents often promote the self-condensation or polymerization of ethyl acrylate. Solvent-free environments mitigate this, preserving the integrity of the Michael acceptor[4].

Quantitative Optimization Data

The following table summarizes the optimization parameters demonstrating the superiority of the solvent-free,


-catalyzed approach for aniline and ethyl acrylate[4].
Reaction MediumCatalyst Loading (mol%)Time (hours)Isolated Yield (%)
Methanol61256
Toluene61245
Solvent-Free (Neat) 2475
Solvent-Free (Neat) 4385
Solvent-Free (Neat) 6 2 92

Step-by-Step Protocol: Solvent-Free Synthesis

This protocol is designed as a self-validating system. The use of a slight excess of aniline (1.25 equivalents) ensures complete consumption of the polymerization-prone ethyl acrylate. Because aniline is a weak nucleophile and sterically hindered, the risk of over-alkylation (bis-adduct formation) is negligible[3].

Materials & Reagents
  • Aniline: 5.0 mmol (466 mg) - Must be freshly distilled to remove oxidative impurities.

  • Ethyl Acrylate: 4.0 mmol (400 mg) - Contains inhibitors (e.g., MEHQ) which do not interfere with this Lewis acid pathway.

  • Terbium(III) nitrate pentahydrate (

    
    ):  0.24 mmol (104 mg, 6 mol%).
    
  • Solvents (for workup/purification): Ethyl Acetate (EtOAc), Petroleum Ether.

Workflow Step1 Reagent Mixing Aniline + Acrylate Step2 Solvent-Free Reaction Stir at RT (2h) Step1->Step2 Step3 Purification Silica Filtration Step2->Step3 Step4 Validation TLC & NMR Analysis Step3->Step4

Fig 2: Step-by-step workflow for the solvent-free synthesis of Ethyl 3-(phenylamino)propanoate.

Experimental Methodology
  • Reagent Assembly: Into a clean, oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 mmol of aniline.

  • Acceptor Addition: Add 4.0 mmol of ethyl acrylate directly to the aniline.

  • Catalyst Introduction: Carefully add 6 mol% (104 mg) of

    
     to the neat mixture. The catalyst will remain largely heterogeneous.
    
  • Reaction Execution: Cap the flask loosely and stir the mixture vigorously at room temperature (20–25 °C). Avoid external heating, as elevated temperatures can trigger the polymerization of the acrylate.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (8:2 v/v) mobile phase. The disappearance of the ethyl acrylate spot and the emergence of a new, lower-Rf spot (the highly polar secondary amine product) validates reaction progression. The reaction is typically complete within 2 hours.

  • Quenching & Workup: Once complete, dilute the crude reaction mixture with 15 mL of Ethyl Acetate.

  • Filtration: Pass the diluted mixture through a short pad of silica gel in a sintered glass funnel to remove the heterogeneous terbium catalyst. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any trace unreacted volatile components.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a gradient of Petroleum Ether to 8:2 Petroleum Ether/Ethyl Acetate) to afford pure Ethyl 3-(phenylamino)propanoate as a pale yellow oil.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized product, structural validation via Nuclear Magnetic Resonance (NMR) is required.

  • 
    H NMR Signatures:  Look for the characteristic triplet of the ester methyl group near 
    
    
    
    1.25 ppm, the quartet of the ester methylene near
    
    
    4.15 ppm, and the distinct multiplets of the aromatic protons between
    
    
    6.60 and 7.20 ppm. The secondary amine proton (N-H) typically appears as a broad singlet around
    
    
    4.00 ppm.
  • Troubleshooting Unreacted Starting Material: If TLC indicates stalled conversion before 2 hours, verify the quality of the aniline. Oxidized aniline (dark brown appearance) contains quinones that can poison the Lewis acid catalyst. Always use freshly distilled, colorless aniline.

References

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents | The Journal of Organic Chemistry - acs.org - 1[1]

  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). - researchgate.net -3[3]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction - auburn.edu - 2[2]

  • TB(NO3)3.5H2O CATALYZED AZA-MICHAEL ADDITION REACTION OF ALIPHATIC AND AROMATIC AMINES TO α,β-UNSATURATED OLEFINS UNDER SOLVEN - ijrar.org - 4[4]

Sources

Application

Catalytic Aza-Michael Addition of Aniline to Ethyl Acrylate: Application Notes and Protocols

Introduction & Mechanistic Overview The aza-Michael addition is a cornerstone 1,4-conjugate addition reaction used to construct carbon-nitrogen (C–N) bonds, yielding β-amino carbonyl compounds that serve as vital precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The aza-Michael addition is a cornerstone 1,4-conjugate addition reaction used to construct carbon-nitrogen (C–N) bonds, yielding β-amino carbonyl compounds that serve as vital precursors for pharmaceuticals, peptidomimetics, and nitrogenous heterocycles[1].

The Kinetic Challenge (Causality): While aliphatic amines react readily with Michael acceptors, aromatic amines like aniline present a distinct kinetic challenge. The nucleophilicity of aniline is inherently attenuated because its nitrogen lone pair is resonance-delocalized into the aromatic π-system. Consequently, uncatalyzed aza-Michael additions of aniline to ethyl acrylate are sluggish, require harsh conditions, and are prone to side reactions such as polymerization or undesired bis-addition[2].

The Catalytic Solution: To overcome this activation barrier, a catalyst—typically a Lewis acid or an acidic heterogeneous support—is required. The catalyst coordinates to the carbonyl oxygen of the ethyl acrylate (the Michael acceptor). This coordination withdraws electron density from the conjugated system, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the β-carbon. This electrophilic activation facilitates the nucleophilic attack by the weak aniline donor, driving the reaction forward under mild, often solvent-free conditions[3].

AzaMichaelMechanism LA Catalyst (Lewis Acid / Alumina) Act_Complex Activated Electrophile (LUMO Lowered) LA->Act_Complex EA Ethyl Acrylate (Michael Acceptor) EA->Act_Complex Aniline Aniline (Michael Donor) Attack Nucleophilic Attack (C-N Bond Formation) Aniline->Attack Act_Complex->Attack Zwitterion Zwitterionic Enolate Intermediate Attack->Zwitterion PT Intramolecular Proton Transfer & Tautomerization Zwitterion->PT PT->LA Catalyst Regeneration Product Ethyl 3-anilinopropanoate (Mono-adduct) PT->Product

Catalytic cycle of Lewis acid-mediated aza-Michael addition of aniline to ethyl acrylate.

Catalyst Selection & Comparative Data

Modern green chemistry emphasizes solvent-free conditions and recyclable catalysts[3]. The table below summarizes the performance of various field-proven catalytic systems for the specific coupling of aniline and ethyl acrylate.

Catalytic SystemReaction ConditionsTimeYield (%)Key Advantage
Acidic Alumina Solvent-free, 70–80 °C3 h85–90Heterogeneous, cheap, easily recyclable[3].
Tb(NO₃)₃·5H₂O (6 mol%) Solvent-free, Room Temp6 h92Mild conditions, highly efficient Lewis acid[4].
[bmim][OH] Ionic Liquid Neat, Room Temp20 min>90Ultrafast kinetics, dual solvent/catalyst role[1].
Uncatalyzed (Control) Solvent-free, 80 °C24 h<20Highlights the absolute necessity of catalysis.

Experimental Protocols

The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that researchers can verify reaction progress and product integrity at every stage.

Protocol A: Heterogeneous Catalysis using Acidic Alumina (Solvent-Free)

This method leverages acidic alumina as a reusable, solid-state catalyst, ideal for scaling and minimizing organic waste[3].

Materials:

  • Aniline (Michael Donor): 7.5 mmol (1.5 eq)

  • Ethyl Acrylate (Michael Acceptor): 5.0 mmol (1.0 eq)

  • Acidic Alumina (Catalyst): 1.0 g (0.2 g per mmol of substrate)[3]

  • Ethyl Acetate and Hexane (for workup/chromatography)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g of acidic alumina.

  • Reagent Addition: Add 5.0 mmol of ethyl acrylate followed by 7.5 mmol of aniline directly to the solid catalyst. Causality Note: The slight excess of aniline ensures complete consumption of the acrylate and suppresses potential acrylate self-condensation[5].

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 70–80 °C with vigorous stirring for 3 hours[3].

  • Self-Validation (TLC Monitoring): Spot the reaction mixture against pure aniline and ethyl acrylate on a silica TLC plate. Elute with Hexane/Ethyl Acetate (8:2).

    • Validation Check: Ethyl acrylate is UV-active. Aniline is UV-active and stains brown with iodine vapor. The product (ethyl 3-anilinopropanoate) will appear as a new UV-active spot with an

      
       value lower than aniline (due to the polar ester group) but higher than the baseline[6].
      
  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through qualitative filter paper to remove the acidic alumina. Wash the filter cake with an additional 5 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure mono-adduct[7].

Protocol B: Lewis Acid Catalysis using Terbium Nitrate (Solvent-Free)

This protocol utilizes a rare-earth Lewis acid, providing excellent yields at room temperature without the need for external heating[4].

Materials:

  • Aniline: 5.0 mmol (1.25 eq)

  • Ethyl Acrylate: 4.0 mmol (1.0 eq)

  • Tb(NO₃)₃·5H₂O: 6 mol% (0.24 mmol)[5]

Step-by-Step Procedure:

  • Preparation: In a 10 mL vial, combine 4.0 mmol of ethyl acrylate and 5.0 mmol of aniline.

  • Catalyst Addition: Add 6 mol% of Tb(NO₃)₃·5H₂O to the neat liquid mixture.

  • Reaction: Stir the mixture at room temperature for 6 hours[4].

  • Self-Validation (NMR Aliquot): Withdraw a 10 µL aliquot, dissolve in CDCl₃, and acquire a rapid ¹H NMR spectrum.

    • Validation Check: Monitor the disappearance of the characteristic vinylic protons of ethyl acrylate (multiplets/doublets of doublets between 5.8 and 6.4 ppm). The reaction is complete when these signals integrate to zero.

  • Workup: Dilute the reaction mixture with 15 mL of ethyl acetate and wash with distilled water (2 × 10 mL) to partition and remove the water-soluble terbium catalyst.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the product[6].

Analytical Characterization of Ethyl 3-anilinopropanoate

To establish absolute trustworthiness in your synthesized product, cross-reference your analytical data against these standard spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.14 (m, 2H, meta-ArH)
      
    • 
       6.75–6.68 (m, 1H, para-ArH)
      
    • 
       6.65–6.60 (m, 2H, ortho-ArH)
      
    • 
       4.15 (q, J = 7.1 Hz, 2H, -O-CH₂ -CH₃) (Confirms retention of the ester)
      
    • 
       3.45 (t, J = 6.8 Hz, 2H, Ph-NH-CH₂ -) (Confirms C-N bond formation)
      
    • 
       2.60 (t, J = 6.8 Hz, 2H, -CH₂ -CO₂Et)
      
    • 
       1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃ )
      
  • GC-MS (EI): Expected molecular ion peak at m/z = 193 [M]⁺. Base peak typically observed at m/z = 106 (corresponding to the [Ph-NH=CH₂]⁺ fragment resulting from the cleavage of the Cα-Cβ bond).

References

  • Bosica, G., & Abdilla, R. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 21(6), 815. URL:[Link]

  • Gupta, et al. (2018). Tb(NO3)3.5H2O Catalyzed Aza-Michael Addition Reaction of Aliphatic and Aromatic Amines to α,β-Unsaturated Olefins under Solvent-Free Conditions. International Journal of Research and Analytical Reviews (IJRAR). URL: [Link]

  • MDPI. (2026). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI. URL:[Link]

Sources

Method

Application Note: Green Chemistry Protocols for the Synthesis of Ethyl 3-Anilinopropionate

Introduction & Mechanistic Rationale The aza-Michael addition is a cornerstone reaction in modern organic synthesis, enabling the construction of carbon-nitrogen bonds to form β-amino esters. These compounds serve as cri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The aza-Michael addition is a cornerstone reaction in modern organic synthesis, enabling the construction of carbon-nitrogen bonds to form β-amino esters. These compounds serve as critical intermediates in the development of β-lactam antibiotics, chiral auxiliaries, and bioactive pharmaceutical ingredients [1].

Synthesizing Ethyl 3-anilinopropionate via the aza-Michael addition of aniline to ethyl acrylate presents a specific kinetic challenge. Because aniline is an aromatic amine, its nitrogen lone pair is delocalized into the aromatic ring, rendering it a significantly weaker nucleophile compared to aliphatic amines. Historically, overcoming this low nucleophilicity required harsh Lewis acids, toxic volatile organic solvents (VOCs), and prolonged refluxing, which inherently violate the principles of green chemistry.

To modernize this workflow, researchers have developed green catalytic systems—such as microwave-assisted solvent-free conditions and ionic liquid (IL) catalysis—that bypass the need for toxic solvents while drastically reducing reaction times [1, 2]. These methodologies rely on targeted activation: either by lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ethyl acrylate acceptor via hydrogen bonding or by utilizing rapid, localized dielectric heating to overcome the activation energy barrier.

Mechanistic Pathway

The following diagram illustrates the mechanistic workflow of the green aza-Michael addition. Under green conditions, the catalyst or energy source activates the Michael acceptor, facilitating the nucleophilic attack by the weakly nucleophilic aniline.

Pathway N1 Aniline (Weak Nucleophile) + Ethyl Acrylate (Acceptor) N2 Green Activation (Microwave / Ionic Liquid) N1->N2 Catalyst / Heat N3 C-N Bond Formation (Aza-Michael Addition) N2->N3 LUMO Lowering N4 Enolate Intermediate N3->N4 N5 Proton Transfer N4->N5 N6 Ethyl 3-anilinopropionate (Target Product) N5->N6 High Atom Economy

Mechanistic workflow of green aza-Michael addition to synthesize Ethyl 3-anilinopropionate.

Comparative Analysis of Green Catalytic Systems

Selecting the appropriate green protocol depends on the available infrastructure and the specific scale of the synthesis. The table below summarizes the quantitative data and green metrics for various field-proven catalytic systems [1, 2, 3].

Catalytic SystemReaction ConditionsReaction TimeYieldGreen Chemistry Metric
Microwave + Acetic Acid 200°C, 200 W (Neat)20 minHighSolvent-free, rapid energy transfer, high atom economy.
Choline-based Ionic Liquid Room Temp (Neat IL)1–4 hGood–HighBiodegradable, reusable catalyst, ambient temperature.
DBU-based Ionic Liquid Mild Heating (Neat IL)8 hExcellentTask-specific, easily recoverable, heavy-metal free.
Solvent-Free Lewis Acid Room Temp (Neat)48–72 hVery GoodAmbient temperature, zero VOC emissions during reaction.

Experimental Methodologies

Protocol A: Microwave-Assisted Solvent-Free Synthesis

This protocol utilizes microwave irradiation combined with catalytic amounts of acetic acid. The acetic acid acts as a mild Brønsted acid, protonating the carbonyl oxygen of ethyl acrylate to increase its electrophilicity, while microwave irradiation provides uniform volumetric heating [1].

Reagents & Equipment:

  • Aniline (1.5 mmol)

  • Ethyl acrylate (1.5 mmol)

  • Glacial acetic acid (1.5 mmol)

  • Laboratory Microwave Reactor (set to 200 W)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe open vessel (or specialized microwave vial), combine 1.5 mmol of aniline, 1.5 mmol of ethyl acrylate, and 1.5 mmol of glacial acetic acid. Do not add any additional solvent.

  • Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 200 W (reaching approximately 200°C) for exactly 20 minutes.

  • Monitoring: Allow the vessel to cool to room temperature. Extract a micro-aliquot and perform Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase to confirm the disappearance of the aniline spot.

  • Purification: Load the crude mixture directly onto a short silica gel column. Elute with Hexane/Ethyl Acetate to isolate the product. Alternatively, recrystallize the crude product from warm ethanol.

Protocol B: Ionic Liquid-Catalyzed Ambient Synthesis

Ionic liquids (ILs) such as Choline-based or DBU-based ILs serve a dual role as both the solvent and the catalyst. The IL creates a highly polar "reaction pocket" that pre-organizes the transition state via hydrogen bonding, accelerating the reaction without the need for external heat[2, 3].

Reagents & Equipment:

  • Aniline (1.2 mmol)

  • Ethyl acrylate (1.0 mmol)

  • Ionic Liquid (e.g., [Cho][AA] or [DBU][Lac]) (0.25 mmol)

  • Magnetic stirrer and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, add 0.25 mmol of the chosen Ionic Liquid.

  • Reagent Addition: Add 1.0 mmol of ethyl acrylate followed by 1.2 mmol of aniline to the flask.

  • Stirring: Stir the mixture continuously at room temperature. Monitor the reaction progress via TLC every 30 minutes. (Typical completion time is 1 to 4 hours depending on the specific IL used).

  • Extraction & Recovery: Once complete, dissolve the mixture in a green extraction solvent (e.g., diethyl ether or ethyl acetate). Filter the solution through a small plug of silica gel (10 × 2 cm) to remove the IL and excess amine.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure Ethyl 3-anilinopropionate. The retained IL can be washed, dried under a vacuum, and reused for subsequent cycles.

Self-Validating Analytical Framework

To ensure the trustworthiness of the synthesis, every protocol must be treated as a self-validating system. The successful formation of Ethyl 3-anilinopropionate must be confirmed by cross-referencing the following analytical checkpoints [1]:

  • Melting Point (MP): The purified product should exhibit a sharp melting point between 57–59°C . A depressed or broad melting range indicates contamination by unreacted aniline or the formation of bis-adducts.

  • Infrared (IR) Spectroscopy (Neat):

    • 3355 cm⁻¹: Appearance of a sharp N-H stretch confirms the successful formation of the secondary amine.

    • 1740 cm⁻¹: A strong C=O stretch confirms that the ester functional group remained intact and did not hydrolyze.

    • 1571 cm⁻¹: Confirms the presence of the aromatic ring.

  • ¹H NMR Spectroscopy (CDCl₃, 300 MHz):

    • Look for the disappearance of the vinylic protons of ethyl acrylate (typically found between 5.8–6.4 ppm).

    • Confirm the presence of two distinct methylene triplets (around δ 2.6 and 3.4 ppm) corresponding to the newly formed -CH₂-CH₂- bridge.

    • Verify the ester ethyl group via a quartet (approx. δ 4.1 ppm) and a triplet (approx. δ 1.2 ppm).

References

  • Source: Heteroletters, Vol. 5: (2)
  • Source: Royal Society of Chemistry (RSC)
  • Source: Semantic Scholar (ARKIVOC)
Application

Solvent-free synthesis of Ethyl N-phenyl-beta-alaninate

Application Note: Solvent-Free Synthesis of Ethyl N-phenyl- -alaninate via Heterogeneous Catalysis Executive Summary The synthesis of -amino esters, such as ethyl N-phenyl- -alaninate, is highly valued in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent-Free Synthesis of Ethyl N-phenyl- -alaninate via Heterogeneous Catalysis

Executive Summary

The synthesis of


-amino esters, such as ethyl N-phenyl-

-alaninate, is highly valued in drug development for generating peptidomimetics with enhanced enzymatic stability. However, the aza-Michael addition of aromatic amines to

-unsaturated compounds presents a significant chemical challenge due to the poor nucleophilicity of anilines. This application note details a highly efficient, environmentally benign protocol for the solvent-free synthesis of ethyl N-phenyl-

-alaninate. By utilizing acidic alumina (Al₂O₃) as a recyclable, heterogeneous Lewis acid catalyst, researchers can selectively drive the 1,4-conjugate mono-addition while adhering to the principles of green chemistry[1].

Mechanistic Rationale & Reaction Dynamics

Designing a self-validating and high-yielding protocol requires understanding the causality behind the molecular interactions:

  • The Nucleophilicity Deficit : Aniline is an inherently weak Michael donor. The nitrogen lone pair is delocalized into the aromatic

    
    -system via resonance, which significantly reduces its electron-donating capacity. Consequently, aniline remains largely nonreactive toward ethyl acrylate under uncatalyzed, neat conditions at room temperature[2].
    
  • The Solvent-Free Advantage : Eliminating the solvent drastically increases the effective molarity (concentration) of the reactants. According to Le Chatelier’s principle and collision theory, this high-density environment maximizes bimolecular collisions, driving the reaction equilibrium forward without the need for hazardous volatile organic compounds (VOCs).

  • Lewis Acid Activation : Acidic alumina acts as a potent heterogeneous Lewis acid. The aluminum centers coordinate directly to the carbonyl oxygen of ethyl acrylate. This interaction withdraws electron density from the conjugated

    
    -system, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor[1]. The 
    
    
    
    -carbon becomes highly electrophilic, allowing the weak aniline nucleophile to successfully execute a 1,4-conjugate attack.
  • Mono-Adduct Selectivity : The steric bulk of the phenyl ring, combined with the controlled surface chemistry of the acidic alumina, prevents subsequent reactions of the secondary amine intermediate, selectively yielding the mono-adduct and suppressing bis-addition[1].

Comparative Reaction Metrics

The table below summarizes the quantitative data driving the selection of the acidic alumina catalytic system over alternative methodologies.

Catalytic SystemReaction EnvironmentTemp (°C)Time (h)Yield (%)Selectivity
Uncatalyzed Neat (Solvent-Free)2524< 5%N/A[2]
Tb(NO₃)₃·5H₂O (6 mol%)Neat (Solvent-Free)25487%Mono-adduct[3]
Acidic Alumina (200 wt%)Neat (Solvent-Free)70–803–4> 85%Mono-adduct[1]

Note: While Terbium nitrate[3] offers excellent room-temperature yields, Acidic Alumina[1] is prioritized in this protocol due to its extreme cost-effectiveness, ease of filtration, and robust scalability in industrial drug development settings.

Experimental Protocol

This methodology provides a step-by-step, self-validating workflow to ensure high reproducibility and structural fidelity.

Materials & Reagents
  • Michael Donor : Aniline (7.5 mmol)

  • Michael Acceptor : Ethyl acrylate (5.0 mmol)

  • Catalyst : Acidic Alumina (1.0 g, ~200 wt% relative to the acceptor)[1]

  • Solvents (for workup only) : Ethyl acetate (EtOAc), Hexane

Step-by-Step Methodology
  • Reaction Setup : In a 25 mL round-bottom flask equipped with a magnetic stir bar, sequentially add 5.0 mmol of ethyl acrylate and 7.5 mmol of aniline. This 1.5:1 molar ratio ensures the complete consumption of the Michael acceptor[1].

  • Catalyst Addition : Add 1.0 g of acidic alumina directly to the neat liquid mixture[1]. The mixture will form a heterogeneous suspension.

  • Thermal Activation : Attach a reflux condenser to the flask and immerse it in a pre-heated oil bath set to 70–80 °C. Stir vigorously to maintain a uniform suspension of the catalyst and prevent localized superheating[1].

  • In-Process Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (8:2 v/v) eluent system. The reaction is self-validating; it is deemed complete (typically within 3 to 4 hours) when the limiting reagent (ethyl acrylate) spot is completely consumed.

  • Workup & Catalyst Recovery : Remove the flask from the oil bath and allow it to cool to ambient temperature. Dilute the crude mixture with 10 mL of ethyl acetate to reduce the viscosity of the oil. Filter the suspension through a sintered glass funnel (or qualitative filter paper) to quantitatively remove the insoluble acidic alumina[1]. Wash the catalyst bed with an additional 2 × 5 mL of ethyl acetate to ensure full product recovery.

  • Purification : Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude mixture via silica gel flash column chromatography (eluting with a Hexane/EtOAc gradient) to isolate the pure ethyl N-phenyl-

    
    -alaninate mono-adduct[1].
    

Mechanistic Workflow Diagram

MechanisticWorkflow Reactants Aniline + Ethyl Acrylate Catalyst Acidic Alumina Surface (Al₂O₃) Reactants->Catalyst Neat Mixing Activation Electrophile Activation (LUMO Lowering) Catalyst->Activation Lewis Acid Coordination Addition Nucleophilic Attack (C-N Bond Formation) Activation->Addition 1,4-Conjugate Addition Product Ethyl N-phenyl-β-alaninate (Target Adduct) Addition->Product Proton Transfer & Desorption

Mechanistic pathway of acidic alumina-catalyzed solvent-free aza-Michael addition.

References

  • Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes.Semantic Scholar (ARKIVOC).
  • Tb(NO₃)₃·5H₂O Catalyzed Aza-Michael Addition Reaction of Aliphatic and Aromatic Amines to α,β-Unsaturated Olefins Under Solvent-Free Conditions.International Journal of Research and Analytical Reviews (IJRAR).
  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.MDPI Molecules.

Sources

Method

Application Note: Synthesis and Utilization of Ethyl 3-(phenylamino)propanoate in Pharmaceutical Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Ethyl 3-(phenylamino)propanoate (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Ethyl 3-(phenylamino)propanoate (CAS No. 62750-11-2)

Strategic Overview

Ethyl 3-(phenylamino)propanoate, frequently referred to as ethyl 3-anilinopropanoate, is a highly versatile


-amino ester intermediate utilized extensively in pharmaceutical development. Featuring both a secondary aromatic amine and an ester moiety, this bifunctional synthon serves as a critical building block for synthesizing complex nitrogen-containing heterocycles 1[1]. Its most prominent application lies in its downstream cyclization to quinoline and 2,3-dihydroquinolin-4(1H)-one scaffolds, which form the core pharmacophores of numerous antimalarial agents, broad-spectrum fluoroquinolone antibiotics, and targeted kinase inhibitors[1].

Mechanistic Rationale: Overcoming the Aza-Michael Activation Barrier

The primary synthetic route to ethyl 3-(phenylamino)propanoate is the 1,4-conjugate addition (aza-Michael addition) of aniline to ethyl acrylate 2[2].

The Causality of Catalyst Selection: From a mechanistic standpoint, aniline is a relatively poor nucleophile because the nitrogen's lone pair is delocalized into the aromatic


-system. Consequently, uncatalyzed aza-Michael additions with aniline are sluggish, requiring prolonged heating, and often result in poor yields (<30%)3[3]. Furthermore, performing this reaction in dilute solvent conditions often leads to the unwanted self-condensation of ethyl acrylate 4[5].

To overcome this activation barrier and drive selective mono-addition, specific catalytic systems must be employed:

  • Acidic Alumina: Acts as a heterogeneous Lewis acid. It coordinates with the carbonyl oxygen of ethyl acrylate, withdrawing electron density from the

    
    -carbon and stabilizing the enolate transition state. This allows the reaction to proceed cleanly under solvent-free conditions[2].
    
  • Ionic Liquids (e.g., [bmim][OH]): Provide a highly polar, strongly basic microenvironment that enhances the nucleophilicity of aniline while simultaneously activating the alkene, reducing reaction times to mere minutes[3].

  • Terbium Nitrate Pentahydrate (

    
    ):  A water-tolerant Lewis acid that efficiently coordinates the Michael acceptor, preventing acrylate polymerization while driving the C-N bond formation[5].
    

G A Aniline (Nucleophile) D Aza-Michael Mono-addition A->D B Ethyl Acrylate (Michael Acceptor) B->D C Catalyst System (e.g., Acidic Alumina) C->D Lowers Activation Energy E Ethyl 3-(phenylamino)propanoate (Target Intermediate) D->E Solvent-free, 70°C

Caption: Aza-Michael synthesis workflow for Ethyl 3-(phenylamino)propanoate.

Quantitative Data: Catalyst Efficacy Comparison

The table below synthesizes quantitative performance metrics across different catalytic environments for the reaction between aniline and ethyl acrylate.

Catalytic SystemReaction MediumTemperatureTimeYield (%)SelectivityReference
Acidic Alumina Solvent-free (Neat)70–80 °C3–5 h85 - 90%High (Mono-adduct)2
[bmim][OH] Ionic LiquidRoom Temp15–30 min> 90%High (Mono-adduct)[[3]]()

Solvent-free (Neat)Room Temp2–4 h88%High (Mono-adduct)4
Uncatalyzed Methanol / TolueneReflux> 24 h< 30%Poor (Side reactions)4

Experimental Protocols

Protocol A: Green Synthesis of Ethyl 3-(phenylamino)propanoate

This protocol leverages solvent-free conditions to maximize atom economy and prevent the dilution-induced self-condensation of ethyl acrylate[5].

1. Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acrylate (10.0 mmol, 1.00 g) and aniline (15.0 mmol, 1.40 g). Causality Check: A 1.5:1 molar ratio favoring the amine ensures complete consumption of the Michael acceptor and suppresses the formation of tertiary amine bis-adducts[2].

2. Catalyst Addition: Introduce acidic alumina (20% w/w relative to reactants, approx. 0.48 g) directly into the neat mixture.

3. Execution & Monitoring: Heat the heterogeneous mixture to 70–80 °C under continuous stirring. Monitor the progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2 v/v) mobile phase. The reaction is typically complete within 3 hours when the ethyl acrylate spot is no longer visible under UV (254 nm) or iodine staining.

4. Workup (Self-Validation): Cool the flask to room temperature. Dilute the crude mixture with ethyl acetate (20 mL) to reduce viscosity. Filter the suspension through a Celite pad to quantitatively remove the acidic alumina catalyst. Note: The recovered catalyst can be washed with ethanol, dried, and recycled for up to five consecutive runs without significant loss of activity[2].

5. Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate pure ethyl 3-(phenylamino)propanoate as a pale yellow oil.

Protocol B: Downstream Cyclization to 2,3-Dihydroquinolin-4(1H)-one

This protocol details the transformation of the linear intermediate into a privileged pharmaceutical scaffold[1].

1. Saponification: Dissolve ethyl 3-(phenylamino)propanoate (5.0 mmol) in a 1:1 mixture of THF and 1M aqueous NaOH (15 mL). Stir at room temperature for 2 hours to hydrolyze the ester. Acidify the aqueous layer with 1M HCl to pH 3, extract with dichloromethane (3 x 15 mL), dry over anhydrous


, and concentrate in vacuo to yield 3-(phenylamino)propanoic acid.

2. Intramolecular Friedel-Crafts Acylation: In a dry flask, add the intermediate acid to Polyphosphoric Acid (PPA) (10-fold excess by weight). Causality Check: PPA acts synergistically as a solvent, a dehydrating agent, and a Lewis acid. It generates a highly reactive acylium ion intermediate without requiring the harsh, toxic conditions associated with thionyl chloride[1].

3. Cyclization: Heat the viscous mixture to 120 °C for 2.5 hours. The acylium ion undergoes electrophilic aromatic substitution exclusively at the ortho position of the aniline ring due to the directing effect of the secondary amine and the geometric constraints of forming a 6-membered ring.

4. Quenching & Recovery: Pour the hot, viscous mixture carefully over 50 g of crushed ice. Vigorously stir and neutralize the solution with aqueous ammonia until pH 7-8 is reached. Extract the resulting precipitate with ethyl acetate, wash with brine, dry over


, and evaporate to yield the 2,3-dihydroquinolin-4(1H)-one core.

G N1 Ethyl 3-(phenylamino)propanoate N2 Saponification (NaOH / H2O) N1->N2 N3 3-(phenylamino)propanoic acid N2->N3 Hydrolysis N4 Intramolecular Acylation (PPA, 120°C) N3->N4 N5 2,3-Dihydroquinolin-4(1H)-one (Core Scaffold) N4->N5 Friedel-Crafts Cyclization N6 Fluoroquinolone Antibiotics & Antimalarials N5->N6 Scaffold Functionalization

Caption: Downstream cyclization pathway to privileged quinolone pharmacophores.

References

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions Source: PMC / National Institutes of Health (NIH) URL:2

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media Source: MDPI URL:3

  • Tb(NO3)3·5H2O Catalyzed Aza-Michael Addition Reaction of Aliphatic and Aromatic Amines to α,β-Unsaturated Olefins Under Solvent-Free Conditions Source: IJRAR.org URL:4

  • An In-depth Technical Guide to 2-[N-(2-Cyanoethyl)anilino]ethyl acetate: A Versatile Intermediate in Pharmaceutical Synthesis Source: BenchChem URL:1

Sources

Application

Application Note: Cyclization of Ethyl 3-Anilinopropionate to Quinolone Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the synthesis of 2,3-dihydroquinolin-4(1H)-ones and 4-quinolon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the synthesis of 2,3-dihydroquinolin-4(1H)-ones and 4-quinolones via the intramolecular cyclization of ethyl 3-anilinopropionate derivatives.

Strategic Design & Scientific Rationale

The quinolone and 2,3-dihydro-4-quinolone scaffolds are privileged pharmacophores in medicinal chemistry, forming the structural backbone of numerous broad-spectrum antibiotics (e.g., fluoroquinolones), antimalarials, and anticancer agents[1]. While classical methods like the Conrad-Limpach or Gould-Jacobs reactions are widely used for direct 4-quinolone synthesis, the stepwise cyclization of ethyl 3-anilinopropionate offers unparalleled control over the saturation state of the nitrogen-containing ring, allowing for the isolation of 2,3-dihydroquinolin-4(1H)-one intermediates[2].

This methodology relies on a highly atom-economical Michael addition to form the initial


-amino ester, followed by saponification and an intramolecular Friedel-Crafts acylation. By isolating the 2,3-dihydro-4-quinolone, researchers can either functionalize the saturated ring (e.g., via asymmetric transformations) or oxidize it to the fully aromatic 4-quinolone, providing a versatile branching point for library generation[3].

Mechanistic Causality & Pathway Dynamics

The transformation from an acyclic aniline derivative to a bicyclic quinolone is driven by precise electrophilic activation.

  • Michael Addition: Aniline acts as a nucleophile, attacking the

    
    -carbon of ethyl acrylate. Acetic acid is used as a catalyst to activate the 
    
    
    
    -unsaturated carbonyl, ensuring high regioselectivity.
  • Saponification: While direct cyclization of the ester is possible, it often requires harsher conditions and yields complex byproducts. Hydrolyzing the ester to 3-anilinopropionic acid drastically increases the efficiency of the subsequent acylation step.

  • Intramolecular Friedel-Crafts Acylation: The carboxylic acid is activated by a strong dehydrating acid (such as Polyphosphoric Acid, PPA). PPA protonates the hydroxyl group, driving the loss of water to generate a highly electrophilic acylium ion . This intermediate undergoes rapid intramolecular electrophilic aromatic substitution at the ortho-position of the aniline ring, yielding the 2,3-dihydroquinolin-4(1H)-one core[4].

G A Aniline + Ethyl Acrylate B Ethyl 3-anilinopropionate A->B Michael Addition (AcOH, Reflux) C 3-Anilinopropionic Acid B->C Base Hydrolysis (NaOH/EtOH) D Acylium Ion Intermediate C->D Acid Activation (PPA, 100°C) E 2,3-Dihydroquinolin-4(1H)-one D->E Intramolecular Friedel-Crafts F 4-Quinolone E->F Oxidation (KMnO4)

Fig 1: Reaction workflow and mechanistic pathway for the synthesis of quinolones from anilines.

Reagent Selection & Quantitative Data

The choice of cyclization reagent dictates the reaction kinetics, yield, and workup complexity. PPA is the historical standard due to its dual role as a solvent and desiccant, but its high viscosity at room temperature complicates extraction. Below is a comparative analysis of established cyclization promoters.

Table 1: Comparison of Cyclization Reagents for 3-Anilinopropionic Acid Derivatives

Reagent / CatalystReaction TempTimeTypical YieldPractical Considerations & Causality
Polyphosphoric Acid (PPA) 100–120 °C2–4 h75–85%Highly viscous; requires hot pouring over crushed ice to hydrolyze the polyphosphate matrix.
Eaton’s Reagent (P₂O₅ / MeSO₃H) 60–80 °C1–2 h80–90%Lower viscosity allows for standard separatory funnel extraction; highly corrosive.
HF / BF₃ 70–100 °C1–4 h~99%Unmatched conversion rates[4]; necessitates specialized Teflon/Hastelloy reactor equipment.
Zirconyl Nitrate 80 °C4–6 h70–80%Water-tolerant Lewis acid; represents a greener, halogen-free alternative.

Validated Experimental Protocols

The following protocols form a self-validating system. Built-in analytical checkpoints ensure that each intermediate is chemically pure before proceeding, preventing the compounding of errors in this multi-step synthesis.

Protocol A: Synthesis of Ethyl 3-Anilinopropionate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve aniline (10.0 g, 107 mmol) and ethyl acrylate (12.9 g, 129 mmol) in 50 mL of glacial acetic acid.

  • Execution: Heat the mixture to reflux (approx. 118 °C) for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 4:1). The disappearance of the UV-active aniline spot (higher

    
    ) and the appearance of a new, distinct product spot (lower 
    
    
    
    ) confirms completion.
  • Workup: Cool to room temperature, concentrate under reduced pressure to remove acetic acid, and neutralize with saturated aqueous

    
    . Extract with ethyl acetate (
    
    
    
    mL), dry over anhydrous
    
    
    , and evaporate to yield the crude ester as a pale yellow oil.
Protocol B: Saponification to 3-Anilinopropionic Acid
  • Reaction Setup: Dissolve the crude ethyl 3-anilinopropionate in 40 mL of ethanol. Add 40 mL of 2M aqueous NaOH.

  • Execution: Stir at 80 °C for 2 hours.

  • Self-Validation Checkpoint: Remove a 1 mL aliquot, dilute with water, and extract with diethyl ether. If the ether layer leaves no residue upon evaporation, the ester has been completely converted to the water-soluble sodium salt.

  • Workup: Cool the mixture and remove ethanol under reduced pressure. Acidify the remaining aqueous phase dropwise with 6M HCl until the pH reaches 3.5.

  • Isolation: A dense white precipitate of 3-anilinopropionic acid will form. Filter under vacuum, wash with cold distilled water, and dry in a desiccator overnight.

Protocol C: Intramolecular Cyclization to 2,3-Dihydroquinolin-4(1H)-one
  • Reaction Setup: In a wide-mouth Erlenmeyer flask, add 3-anilinopropionic acid (5.0 g) to pre-warmed (60 °C) Polyphosphoric Acid (PPA, 50 g).

  • Execution: Mechanically stir the highly viscous mixture and elevate the temperature to 110 °C for 3 hours.

  • Self-Validation Checkpoint: The reaction will transition from a heterogeneous suspension to a deep orange/brown homogeneous syrup, indicating the formation of the acylium ion and subsequent ring closure.

  • Workup (Critical Step): While still hot (approx. 80 °C), carefully pour the syrupy mixture over 300 g of vigorously stirred crushed ice. The water will hydrolyze the PPA matrix. Neutralize the acidic aqueous solution with 20% NaOH to pH 7.

  • Isolation: The 2,3-dihydroquinolin-4(1H)-one precipitates as a yellow-white solid. Filter, wash with water, and recrystallize from ethanol. IR Validation: Confirm the loss of the broad carboxylic -OH stretch (2500-3000 cm⁻¹) and the appearance of a sharp secondary amine N-H stretch (~3300 cm⁻¹) and ketone C=O stretch (~1680 cm⁻¹).

Protocol D: Oxidation to 4-Quinolone (Optional)

To access the fully aromatic 4-quinolone core[3]:

  • Execution: Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 eq) in acetone/water (1:1). Slowly add

    
     (1.5 eq) in portions at room temperature.
    
  • Self-Validation Checkpoint: The purple color of permanganate will discharge, and a brown precipitate of

    
     will form, confirming the oxidative dehydrogenation of the benzylic position.
    
  • Workup: Filter the mixture through a Celite pad to remove

    
    . Concentrate the filtrate to precipitate the 4-quinolone derivative.
    

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL
  • HU184984B - Process for producing 4-hydroxy-quinolines Source: Google Patents URL
  • Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)

Sources

Method

Application Note: Chemoselective Reduction of Ethyl 3-(Phenylamino)propanoate to 3-(Phenylamino)propan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the reduction of a -amino ester to its correspon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the reduction of a


-amino ester to its corresponding 1,3-amino alcohol, mitigating side reactions such as retro-Michael cleavage or stable complex formation.

Mechanistic Rationale & System Causality

The conversion of ethyl 3-(phenylamino)propanoate to 3-(phenylamino)propan-1-ol requires the chemoselective reduction of an ester in the presence of a secondary aniline derivative[1]. This transformation presents specific challenges: the secondary amine can coordinate with Lewis acidic reducing agents, and the


-amino carbonyl system is theoretically susceptible to retro-Michael (E1cB-like) elimination under strongly basic conditions.

To navigate this, chemists must choose between two distinct mechanistic pathways: Nucleophilic Hydride Transfer and Electrophilic Borane Reduction .

The Electrophilic Approach: (In Situ Borane)

Standard sodium borohydride (


) lacks the electrophilicity required to reduce esters directly[2]. However, the addition of molecular iodine (

) to

in THF generates diborane (

/

) in situ[3].
  • Causality: Borane is a Lewis acidic, electrophilic reducing agent. It first coordinates to the electron-rich secondary amine and the carbonyl oxygen, activating the ester carbon for hydride transfer. This completely avoids the harsh basicity of traditional hydrides, preserving the C-N bond.

  • Critical Insight: This method forms a highly stable amine-borane complex. The protocol is only successful if a rigorous alkaline or acidic hydrolysis step is employed post-reduction to liberate the free amino alcohol[4].

The Nucleophilic Approach:

Lithium aluminum hydride (


) delivers a highly reactive, nucleophilic hydride directly to the ester.
  • Causality: Because the starting material contains a protic secondary amine (

    
    ), the first equivalent of 
    
    
    
    is consumed instantly in an acid-base reaction, evolving
    
    
    gas and forming a lithium amide. Therefore, an excess of
    
    
    (typically 1.5 equivalents) is mandatory.
  • Critical Insight: The primary failure point of

    
     reductions of amino esters is the workup. Amino alcohols readily trap aluminum salts, forming intractable emulsions. A strict Fieser-Fieser quench is required to force the aluminum into a filterable, granular lattice.
    

Quantitative System Comparison

The following table summarizes the operational parameters for selecting the appropriate reduction system based on scale and laboratory constraints.

Parameter

/

System

System
Active Species

(Electrophilic)

(Nucleophilic)
Stoichiometry 2.5 eq

: 1.0 eq

1.5 eq

Reaction Temperature 0 °C

65 °C (Reflux)
0 °C

25 °C
Reaction Time 6 – 12 hours2 – 4 hours
Chemoselectivity High (No retro-Michael risk)Moderate (Strongly basic)
Scalability Excellent (Multi-kilogram viable)Poor (Exothermic, emulsion risks)
Typical Yield 80% – 95%75% – 85%

Strategic Decision Workflow

G Start Ethyl 3-(phenylamino)propanoate (Starting Material) Choice Select Reduction Strategy Based on Scale & Safety Start->Choice LiAlH4 LiAlH4 / THF Nucleophilic Hydride Transfer Choice->LiAlH4 Fast, Small-Scale (< 10g) NaBH4_I2 NaBH4 + I2 / THF Electrophilic Borane (In Situ) Choice->NaBH4_I2 Chemoselective, Large-Scale Workup1 Fieser-Fieser Quench (H2O / NaOH / H2O) LiAlH4->Workup1 Prevents Al-emulsions Workup2 MeOH Quench & Alkaline Hydrolysis NaBH4_I2->Workup2 Breaks Amine-Borane Complex Product 3-(phenylamino)propan-1-ol (Target Amino Alcohol) Workup1->Product Workup2->Product

Caption: Decision workflow for the chemoselective reduction of ethyl 3-(phenylamino)propanoate.

Validated Experimental Protocols

Protocol A: The Electrophilic Borane Approach ( / )

This protocol is self-validating through the visual cessation of iodine color and the phase-shift of the product during hydrolysis.

  • System Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve ethyl 3-(phenylamino)propanoate (1.0 eq, e.g., 10 mmol, 1.93 g) in anhydrous THF (0.5 M).

  • Hydride Suspension: Add

    
     (2.5 eq, 25 mmol, 0.95 g) in one portion. Cool the suspension to 0 °C using an ice bath.
    
  • In Situ Activation: Dissolve

    
     (1.0 eq, 10 mmol, 2.54 g) in anhydrous THF (10 mL). Add this solution dropwise over 30 minutes to the reaction mixture[3].
    
    • Self-Validation Check: Vigorous

      
       gas evolution will occur. The brown color of iodine will rapidly dissipate as it reacts with 
      
      
      
      to form
      
      
      and NaI.
  • Reduction: Once addition is complete and gas evolution subsides, remove the ice bath and heat the reaction to reflux (65 °C) for 8 hours.

  • Quench: Cool the mixture to 0 °C. Cautiously add Methanol (10 mL) dropwise until effervescence completely stops. This destroys excess borane. Concentrate the mixture under reduced pressure.

  • Complex Hydrolysis (Critical Step): The residue contains the stable amine-borane complex. Suspend the residue in 20% aqueous KOH (20 mL) and reflux for 3 hours[4].

  • Extraction: Cool to room temperature. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate to yield 3-(phenylamino)propan-1-ol as a pale yellow oil/solid.
Protocol B: The Nucleophilic Hydride Approach ( )

This protocol relies on the precise volumetric ratios of the Fieser-Fieser quench to self-validate the successful precipitation of aluminum salts.

  • System Setup: In an oven-dried, argon-flushed flask, suspend

    
     (1.5 eq, 15 mmol, 0.57 g) in anhydrous THF (15 mL) at 0 °C.
    
  • Substrate Addition: Dissolve ethyl 3-(phenylamino)propanoate (1.0 eq, 10 mmol, 1.93 g) in anhydrous THF (5 mL). Add this dropwise to the

    
     suspension.
    
    • Self-Validation Check: Immediate bubbling will occur. This is the deprotonation of the aniline

      
       proton. Wait for bubbling to cease before increasing the addition rate.
      
  • Reduction: Stir the mixture at room temperature for 2 hours.

  • Fieser-Fieser Quench: Cool the reaction strictly to 0 °C. Dilute with 10 mL of THF. For the 0.57 g of

    
     used, sequentially add:
    
    • 0.57 mL of distilled

      
       (dropwise, vigorous reaction).
      
    • 0.57 mL of 15% aqueous NaOH.

    • 1.71 mL of distilled

      
      .
      
    • Self-Validation Check: The grey suspension will transition into a stark white, granular precipitate. If the mixture remains a grey sludge, the aluminum salts have not fully hydrated; stir for an additional 30 minutes.

  • Isolation: Add anhydrous

    
     to the mixture, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the pure amino alcohol.
    

Analytical Validation Markers

To ensure the integrity of the self-validating system, confirm the transformation using the following analytical markers:

  • Thin Layer Chromatography (TLC):

    • Stain: Ninhydrin or UV (254 nm).

    • Observation: The starting ester is highly non-polar. The resulting 3-(phenylamino)propan-1-ol will exhibit a significantly lower

      
       value due to the newly formed, strongly hydrogen-bonding primary hydroxyl group.
      
  • 
    H NMR Spectroscopy (CDCl
    
    
    
    ):
    • Disappearance: The characteristic ethyl ester signals—a quartet at

      
      4.1 ppm (
      
      
      
      ) and a triplet at
      
      
      1.2 ppm (
      
      
      )—must be completely absent.
    • Appearance: A new triplet or multiplet will appear at

      
      3.7 ppm, integrating for 2 protons, corresponding to the newly formed 
      
      
      
      group. A broad singlet for the
      
      
      proton will also be visible, which exchanges upon addition of
      
      
      .

References

  • 2,2-Dimethyl-3-(phenylamino)propan-1-ol | 94844-02-7 | Benchchem Benchchem
  • New, Convenient Methods of Synthesis and Resolution of 1,2-Amino Alcohols Thieme-Connect
  • A Convenient Reduction of Amino Acids and Their Deriv
  • NaBH4 reduction of ester : r/Chempros Reddit

Sources

Application

High-Efficiency N-Alkylation of Aniline via Aza-Michael Addition to Ethyl Acrylate: Mechanisms, Protocols, and Optimization

Mechanistic Grounding & The Aza-Michael Challenge The aza-Michael addition—the 1,4-conjugate addition of nitrogen-centered nucleophiles to electron-deficient alkenes—is a cornerstone methodology for constructing C–N bond...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & The Aza-Michael Challenge

The aza-Michael addition—the 1,4-conjugate addition of nitrogen-centered nucleophiles to electron-deficient alkenes—is a cornerstone methodology for constructing C–N bonds with near-perfect atom economy[1]. However, the N-alkylation of aromatic amines like aniline with ethyl acrylate presents unique kinetic and selectivity challenges compared to aliphatic amines.

The Nucleophilicity Deficit: Aniline is a relatively weak nucleophile because its nitrogen lone pair is delocalized into the aromatic


-system[2]. Consequently, the uncatalyzed addition of aniline to ethyl acrylate is sluggish, often resulting in poor conversions even after extended reaction times[2]. To overcome this activation barrier, the electrophilicity of the Michael acceptor must be enhanced. This is typically achieved by lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylate using Lewis acids (e.g., Cu(II), Tb(III)) or through hydrogen-bond donation in protic solvents like water[1].

Controlling Selectivity (Mono- vs. Bis-Alkylation): Primary amines possess two reactive N–H bonds, creating a competitive pathway where the initial mono-adduct (ethyl 3-anilinopropanoate) can undergo a second alkylation to form a bis-adduct. To kinetically trap the mono-adduct, experimental design must dictate causality:

  • Stoichiometric Bias: Maintaining a molar excess of the Michael donor (aniline) to the acceptor (ethyl acrylate), typically at a 1.5:1 ratio, statistically favors mono-addition[3].

  • Steric/Catalytic Constraint: Utilizing heterogeneous catalysts (like acidic alumina) restricts molecular mobility on the catalytic surface, imposing steric hindrance that prevents the bulkier mono-adduct from undergoing a second addition[3].

Mechanism A Aniline (Weak Nucleophile) C Electrophilic Activation (Lewis Acid / H-Bonding) A->C Lone pair donation B Ethyl Acrylate (Michael Acceptor) B->C LUMO lowering D Aza-Michael Addition (C-N Bond Formation) C->D E Zwitterionic Enolate Intermediate D->E F Proton Transfer (Tautomerization) E->F G Mono-adduct (Target Product) F->G Kinetic Control H Bis-adduct (Over-alkylation) G->H Excess Acrylate / High Temp

Aza-Michael addition mechanism of aniline to ethyl acrylate highlighting activation and selectivity.

Catalyst Selection & Quantitative Yield Analysis

Modern synthetic workflows prioritize green chemistry principles, moving away from volatile, toxic organic solvents towards aqueous media or solvent-free (neat) conditions. The table below synthesizes quantitative data from benchmarked catalytic systems, illustrating how different environments impact the yield and reaction time for the synthesis of ethyl 3-anilinopropanoate.

Catalyst SystemSolvent EnvironmentTemp (°C)Time (h)Yield (%)Mechanistic AdvantageReference
Polymer-Supported Cu(OAc)₂ (25 mol%)Water751689 - 98Water H-bonding activates acrylate; Cu(II) acts as a recyclable Lewis acid.[1]
Tb(NO₃)₃·5H₂O (6 mol%)Solvent-FreeRT392Mild Lewis acidity; solvent-free conditions prevent competitive solvolysis.[4]
Acidic Alumina (Heterogeneous)Solvent-Free70 - 803>85Surface acidity activates carbonyl; surface constraints prevent bis-alkylation.[3]
TBAB (5 mol%) + KOHAcetonitrile25688Phase transfer catalysis enhances nucleophilicity via ion-pairing.[5]
[Cho][Pro] Ionic Liquid Neat / ILRT<1Varies*Basic ILs activate the amine, though anilines are generally more sluggish than aliphatic amines.[2][6]

*Note: While ionic liquids are highly efficient for aliphatic amines (>90% yield), the reduced nucleophilicity of aniline often results in lower yields (e.g., 9-23%) unless highly optimized basic task-specific ILs are employed[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to ensure reproducibility and scalability in drug development settings.

Protocol A: Solvent-Free Heterogeneous Catalysis (High Mono-Selectivity)

This protocol utilizes acidic alumina under solvent-free conditions. The omission of solvent increases the effective concentration of the reactants, driving the reaction forward, while the solid support ensures strict mono-selectivity[3].

Reagents:

  • Aniline: 1.5 mmol (139.7 mg)

  • Ethyl Acrylate: 1.0 mmol (100.1 mg)

  • Acidic Alumina (Brockmann I): 0.5 g

Step-by-Step Methodology:

  • Preparation: To a 10 mL round-bottom flask, add 0.5 g of activated acidic alumina.

  • Reagent Loading: Add aniline (1.5 mmol) followed dropwise by ethyl acrylate (1.0 mmol). Causality: The 1.5:1 ratio ensures the amine is in excess, statistically minimizing the chance of the mono-adduct reacting with a second equivalent of acrylate[3].

  • Reaction: Stir the neat mixture vigorously at 70–80 °C for 3 hours. Causality: Heating provides the necessary kinetic energy to overcome the low nucleophilicity of aniline, while the solvent-free environment prevents the dilution of reactive collisions.

  • Workup: Cool the mixture to room temperature. Add 10 mL of ethyl acetate (EtOAc) and stir for 5 minutes to desorb the product from the alumina surface.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the heterogeneous catalyst. Wash the filter cake with an additional 5 mL of EtOAc.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude product.

Protocol B: Green Aqueous Catalysis (Polymer-Supported Lewis Acid)

This protocol leverages water as a green solvent. Water not only provides an environmentally benign medium but actively participates in the transition state via hydrogen bonding to the acrylate carbonyl, synergizing with the Cu(II) catalyst[1].

Reagents:

  • Aniline: 1.5 mmol (139.7 mg)

  • Ethyl Acrylate: 4.5 mmol (450.5 mg) (Note: This specific protocol utilizes excess acrylate driven by the specific kinetics of the PS-Cu catalyst to maximize conversion[1])

  • Polymer-Supported Cu(OAc)₂: 25 mol% (approx. 0.2 g depending on loading)

  • Deionized Water: 3.0 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL flask, combine aniline, ethyl acrylate, and water.

  • Catalyst Integration: Add the PS-Cu(OAc)₂ catalyst. Causality: The polymer support makes the catalyst insoluble in water, allowing for easy recovery, while the Cu(II) centers coordinate to the acrylate, increasing its susceptibility to nucleophilic attack[1].

  • Heating: Stir the suspension at 75 °C for 16 hours. Causality: Below 75 °C, the reaction stalls due to aniline's weak nucleophilicity; above 75 °C, no significant yield increase is observed, making 75 °C the thermodynamic sweet spot[1].

  • Catalyst Recovery: Cool to room temperature and filter the mixture to recover the PS-Cu(OAc)₂ catalyst (which can be washed with ethanol and reused).

  • Extraction: Extract the aqueous filtrate with EtOAc (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

Workflow S1 Stoichiometric Setup (Ratio Control) S2 Catalyst Integration S1->S2 S3 Reaction Phase (Heat / Stir) S2->S3 S4 TLC Monitoring S3->S4 S5 Aqueous Workup S4->S5 S6 Chromatographic Isolation S5->S6

Step-by-step experimental workflow for the selective mono-N-alkylation of aniline.

Analytical Verification & Purification

To ensure the protocol acts as a self-validating system, researchers must confirm the structural integrity and purity of the isolated ethyl 3-anilinopropanoate.

  • TLC Monitoring: Aniline is highly UV-active. The product will appear as a new UV-active spot with a higher

    
     value than aniline (due to the lipophilic ethyl ester group) but lower than the highly non-polar ethyl acrylate. A typical eluent system is Hexane:EtOAc (8:2).
    
  • Purification: If unreacted aniline remains, purify the crude mixture via silica gel flash chromatography.

  • NMR Validation:

    • ¹H NMR (CDCl₃): The hallmark of a successful aza-Michael addition is the appearance of two distinct triplets integrating to 2H each, representing the newly formed ethylene bridge: ~3.4 ppm (

      
      , 2H, N-CH₂) and ~2.6 ppm (
      
      
      
      , 2H, CH₂-CO). The ethyl ester is confirmed by a quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H). The broad singlet for the remaining secondary amine N-H will appear around 4.0 ppm.

References

  • A Recyclable Polymer Supported Copper Catalyst for Aza-Michael Reaction with Aromatic Amines and Using Water as a Green Solvent.
  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based C
  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC / NIH.
  • Application Notes and Protocols for Michael Addition using Quaternary Ammonium C
  • TB(NO3)3.5H2O Catalyzed Aza-Michael Addition Reaction of Aliphatic and Aromatic Amines to α,β-Unsaturated Olefins Under Solvent-Free Conditions. IJRAR.
  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DCU Research Repository.
  • Reinvigorating aza-Michael reactions under ionic liquid c

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing bis-addition side products in aniline Michael additions

Focus: Minimizing Bis-Addition Side Products with Anilines Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the aza-Michael addition is a cornerstone reaction for...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Minimizing Bis-Addition Side Products with Anilines

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the aza-Michael addition is a cornerstone reaction for synthesizing β-amino carbonyl compounds. However, achieving strict mono-addition with anilines is a notorious challenge.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you eliminate over-alkylation and isolate pure mono-adducts.

The Mechanistic "Why": Understanding Over-Alkylation

Before troubleshooting, we must understand the causality of the failure mode. The initial aza-Michael addition of a primary aniline to an α,β-unsaturated carbonyl yields a secondary amine (the mono-adduct). Because alkyl groups are electron-donating, they increase the electron density on the nitrogen atom.

Consequently, the secondary amine mono-adduct is often more nucleophilic than the starting primary aniline . If the kinetics of the second addition (


) outpace the initial addition (

), bis-addition (tertiary amine formation) becomes the dominant pathway. Successful protocols must artificially suppress

through steric hindrance, hydrogen bonding, or kinetic trapping.

Pathway Aniline Primary Aniline (Lower Nucleophilicity) Mono Mono-Adduct (Higher Nucleophilicity) Aniline->Mono k1 (Desired Pathway) + Michael Acceptor Bis Bis-Adduct (Over-alkylation) Mono->Bis k2 (Side Reaction) + Michael Acceptor

Kinetic pathway of aniline aza-Michael addition highlighting the bis-addition side reaction.

Troubleshooting FAQs

Q1: I am using a standard Brønsted base (e.g., DBU) for my aza-Michael addition, but I'm isolating up to 30% of the tertiary amine bis-adduct. How can I chemically bias the reaction toward mono-addition? A1: Standard Brønsted bases indiscriminately activate the nucleophile, exacerbating the over-alkylation issue. To bias the reaction, switch to a sterically demanding transition metal catalyst. For example, a Copper(I) catalytic system utilizing bulky bidentate phosphine ligands (like DPEPhos or Xantphos) creates a sterically restricted catalytic pocket. The primary aniline can coordinate and react, but the bulkier secondary amine mono-adduct is sterically repelled from the active site, effectively shutting down the


 pathway. .

Q2: Can I control selectivity purely through solvent selection without adding complex transition metal ligands? A2: Yes, solvent effects are profound in aza-Michael additions. If you are using fluorinated alcohols like HFIP, be aware that while they activate the electrophile, they often drive the reaction toward the diadduct for simple anilines. To favor mono-addition, switch to highly polar protic solvents like Water . Water stabilizes the secondary amine mono-adduct via strong hydrogen bonding to the nitrogen's lone pair. This physical masking dampens its nucleophilicity and prevents the second addition entirely .

Q3: We are scaling up a synthesis and need to avoid transition metals entirely due to pharmaceutical toxicity limits. Are there scalable, heterogeneous alternatives? A3: Absolutely. Acidic alumina (Al₂O₃) can be used as a heterogeneous catalyst under solvent-free (neat) conditions. The acidic sites activate the Michael acceptor while the solid surface restricts the mobility and spatial orientation of the intermediate. This surface-bound state heavily favors the mono-adduct (up to >95% selectivity). This method is highly scalable, and the catalyst is easily removed via simple filtration .

Q4: My aniline is highly sterically hindered (e.g., 2,6-diisopropylaniline). I have to heat the reaction to achieve any conversion, but prolonged heating leads to degradation and bis-addition. What should I do? A4: Prolonged thermal heating increases the kinetic energy indiscriminately, allowing the higher activation energy barrier of the bis-addition to be breached. Instead, utilize Microwave-Assisted Synthesis . Microwave irradiation provides rapid, localized heating that drastically reduces reaction times (from hours to minutes). This kinetic control allows you to trap the mono-adduct before significant bis-alkylation can occur .

Quantitative Data Summary

The following table summarizes the expected performance of various catalytic and solvent systems regarding mono- vs. bis-addition selectivity.

Method / CatalystSolventTypical TimeMono-Adduct YieldBis-Adduct YieldMechanism of Selectivity
DBU (Standard Base) THF / Neat12-24 h60-70%15-32%None (Indiscriminate activation)
CuCl / DPEPhos THF2-12 h85-99%< 2%Steric control via ligand bite angle
Acidic Alumina Solvent-free4-10 h80-95%< 5%Surface restriction / Green chemistry
Water-Promoted Water16-24 h85-94%< 6%H-bonding dampens nucleophilicity
Microwave-Assisted EtOH / Neat10-30 min75-90%< 5%Rapid kinetic trapping
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of the mono-addition before proceeding to workup.

Protocol A: Copper-Catalyzed Highly Selective Mono-Addition

Best for: Complex pharmaceutical intermediates requiring absolute mono-selectivity.

  • Catalyst Generation (In Situ): In an inert atmosphere (glovebox not strictly required if using Schlenk techniques), combine CuCl (5 mol %), DPEPhos (5 mol %), and KOtBu (5 mol %) in dry THF (2 mL/mmol substrate). Stir at ambient temperature for 15 minutes until a homogeneous active complex forms.

  • Substrate Addition: Add the primary aniline (1.0 equiv) followed dropwise by the α,β-unsaturated olefin (1.2 equiv).

  • Reaction & Self-Validation: Stir at ambient temperature for 2-12 hours.

    • Checkpoint: Monitor via TLC (Hexanes/EtOAc). The mono-adduct will appear as a distinct spot. If a lower-

      
       spot (tertiary amine) begins to appear, quench the reaction immediately to preserve the mono-adduct yield.
      
  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol Step1 Step 1: Catalyst Prep CuCl + DPEPhos + KOtBu Step2 Step 2: Substrate Addition Primary Aniline + Olefin Step1->Step2 Step3 Step 3: Reaction Stir 2-12h (TLC Monitor) Step2->Step3 Step4 Step 4: Isolation Column Chromatography Step3->Step4

Step-by-step workflow for Cu-catalyzed highly selective mono-aza-Michael addition.

Protocol B: Solvent-Free Acidic Alumina Method

Best for: Green chemistry applications, scale-up, and avoiding metal toxicity.

  • Preparation: In a round-bottom flask, combine the primary aniline (1.0 equiv) and the Michael acceptor (1.5 equiv).

  • Catalyst Addition: Add acidic alumina (Al₂O₃, 0.2 g per mmol of substrate). Do not add any solvent.

  • Reaction & Self-Validation: Stir the heterogeneous slurry vigorously at 60 °C for 4-10 hours.

    • Checkpoint: Extract a micro-aliquot, dissolve in EtOAc, filter, and analyze via GC-MS or LC-MS. You should observe >95% conversion to the mono-adduct mass [M+H]+ without the [M+Acceptor+H]+ bis-adduct peak.

  • Workup: Cool to room temperature. Add EtOAc and filter the mixture through a sintered glass funnel to remove the acidic alumina. Concentrate the filtrate under reduced pressure to yield the highly pure mono-adduct.

References
  • Title: Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins Source: Journal of Organic Chemistry (2016) URL: [Link]

  • Title: Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines Source: Journal of Organic Chemistry (2009) URL: [Link]

  • Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions Source: Molecules (2016) URL: [Link]

  • Title: Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition Source: Letters in Organic Chemistry (2022) URL: [Link]

Optimization

Technical Support Center: Purification of Ethyl 3-Anilinopropionate

Welcome to the technical support center for the purification of Ethyl 3-anilinopropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 3-anilinopropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this compound. The synthesis of Ethyl 3-anilinopropionate, typically via the aza-Michael addition of aniline to ethyl acrylate, can result in a crude mixture containing unreacted starting materials, side-products, and other impurities.[1][2] Effective purification is critical to obtaining a product of the desired purity for subsequent applications.

This resource provides a structured approach to troubleshooting common purification challenges and offers detailed protocols for various purification techniques.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude Ethyl 3-anilinopropionate and provides actionable solutions.

Issue 1: The purified product is a yellow or brown oil, but the literature reports a white or pale-yellow solid.
  • Possible Cause 1: Presence of Colored Impurities. The discoloration is often due to the presence of oxidized aniline or polymeric byproducts formed during the reaction. Aniline is susceptible to air oxidation, which can produce colored impurities.

  • Troubleshooting Protocol: Decolorization with Activated Carbon followed by Recrystallization.

    • Dissolution: Dissolve the crude Ethyl 3-anilinopropionate in a minimum amount of a suitable hot solvent.[3] A solvent system in which the compound is soluble when hot but sparingly soluble at room temperature is ideal for recrystallization.[4] Common choices include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

    • Decolorization: To the hot solution, add a small amount (typically 1-2% by weight of the crude product) of activated carbon.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the activated carbon.[3] This step is crucial and must be done quickly to prevent premature crystallization.

    • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5][6] Slow cooling is essential for the formation of large, pure crystals.[7]

    • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]

Issue 2: The NMR spectrum of the purified product shows the presence of unreacted aniline and/or ethyl acrylate.
  • Possible Cause: Incomplete Reaction or Inefficient Initial Purification. The reaction may not have gone to completion, or the initial work-up procedure may not have effectively removed the starting materials.

  • Troubleshooting Protocol 1: Acid-Base Extraction.

    • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic aniline, forming a water-soluble salt that will partition into the aqueous layer.

    • Separation: Separate the aqueous layer. The organic layer now contains the desired product and any unreacted ethyl acrylate.

    • Neutralization and Back-Extraction (Optional): The aniline can be recovered from the aqueous layer by basifying with a base like NaOH and extracting with an organic solvent.

    • Solvent Removal: Wash the organic layer containing the product with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.

  • Troubleshooting Protocol 2: Column Chromatography.

    • Stationary Phase and Mobile Phase Selection: Silica gel is the most common stationary phase for purifying moderately polar compounds like Ethyl 3-anilinopropionate.[8][9] A suitable mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[9][10] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.2-0.4 for the desired product.[8]

    • Column Packing and Loading: The column can be packed using either a slurry or dry packing method.[8][10] The crude product should be dissolved in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel (dry loading) before being applied to the top of the column.[8]

    • Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions.[11][12] Monitor the separation by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[8]

Issue 3: The mass spectrum of the product indicates the presence of a species with double the expected molecular weight.
  • Possible Cause: Formation of a Bis-adduct. A common side reaction in the aza-Michael addition is the addition of the newly formed secondary amine of the product to another molecule of ethyl acrylate, resulting in a bis-adduct.[1]

  • Troubleshooting Protocol: Column Chromatography.

    • The bis-adduct is significantly more polar than the desired mono-adduct. Therefore, column chromatography, as described in the previous section, is the most effective method for separating these two compounds. The bis-adduct will have a lower Rf value on TLC and will elute from the column later than the desired product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude Ethyl 3-anilinopropionate?

A1: For routine purification to remove baseline impurities and starting materials, a combination of an acid-base extraction followed by recrystallization is often sufficient.[5][13] For more challenging separations, such as removing the bis-adduct or other closely related impurities, column chromatography is the preferred method.[11][12] A patent for a related compound, ethyl 3-(pyridin-2-ylamino)propionate, describes a purification process involving silica gel adsorption followed by recrystallization.[14]

Q2: How can I determine the appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which Ethyl 3-anilinopropionate is highly soluble at elevated temperatures but has low solubility at room temperature or below.[4] You can determine a suitable solvent through small-scale solubility tests.[3] Start by adding a small amount of the crude product to a test tube and adding a few drops of a solvent. Observe the solubility at room temperature and then upon heating.[6]

Q3: What are the typical conditions for vacuum distillation of Ethyl 3-anilinopropionate?

A3: While less common for routine lab-scale purification due to the potential for decomposition at high temperatures, vacuum distillation can be employed for larger quantities or to remove non-volatile impurities. The boiling point of Ethyl 3-anilinopropionate is high, so a high vacuum is necessary to lower the boiling temperature and prevent thermal degradation. The specific temperature and pressure will depend on the efficiency of the vacuum system. For a similar compound, ethyl vanillin, molecular distillation at low pressure (4 Pa) and a temperature of 85-90°C was found to be effective.[15]

Q4: My purified product is an oil that won't crystallize. What can I do?

A4: If your purified Ethyl 3-anilinopropionate is an oil, it may be due to the presence of residual solvent or impurities that are inhibiting crystallization.

  • Ensure all solvent is removed: Use a high-vacuum pump to remove any remaining traces of solvent.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.[4]

  • Seeding: If you have a small crystal of pure product, add it to the oil to act as a seed crystal.[4]

  • Re-purification: If the oil still refuses to crystallize, it likely contains a significant amount of impurities. Further purification by column chromatography may be necessary.

Q5: How should I store purified Ethyl 3-anilinopropionate?

A5: Ethyl 3-anilinopropionate should be stored in a cool, dry, and well-ventilated area, away from light and moisture.[16] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 4°C is recommended to prevent degradation.[17][18]

III. Data and Workflow Visualizations

Table 1: Typical Solvent Systems for Column Chromatography of Ethyl 3-anilinopropionate
Mobile Phase Composition (Hexane:Ethyl Acetate)Retention Factor (Rf) of Ethyl 3-anilinopropionate (Approximate)Retention Factor (Rf) of Bis-adduct (Approximate)
9:10.5 - 0.60.2 - 0.3
4:10.3 - 0.40.1 - 0.2
2:10.1 - 0.2< 0.1

Note: Optimal Rf values for good separation are typically in the range of 0.2-0.4 for the compound of interest.[8]

Diagram 1: General Purification Workflow for Crude Ethyl 3-anilinopropionate

PurificationWorkflow Crude Crude Ethyl 3-anilinopropionate Extraction Acid-Base Extraction Crude->Extraction Remove Aniline Column Column Chromatography Crude->Column Complex Mixture (e.g., with bis-adduct) Recrystallization Recrystallization Extraction->Recrystallization Remove Minor Impurities Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision tree for purification.

Diagram 2: Troubleshooting Discolored Product

DiscolorationTroubleshooting start Start: Yellow/Brown Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Carbon dissolve->charcoal filter Hot Gravity Filtration charcoal->filter cool Slow Cooling & Ice Bath filter->cool isolate Vacuum Filtration & Drying cool->isolate end Result: White/Pale-Yellow Crystals isolate->end

Caption: Decolorization process flow.

IV. References

  • Ethyl 3-isocyanatopropionate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Thermo Fisher Scientific. Retrieved March 10, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Alternate extraction solvent for acrylic acid purification process. (2001, December 20). Google Patents. Retrieved March 10, 2026, from

  • Recrystallization - Single Solvent. (n.d.). University of Colorado Boulder. Retrieved March 10, 2026, from [Link]

  • Zhang, Z., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]

  • Vapor-liquid equilibrium experiment and extractive distillation process design for the azeotrope ethyl propionate n-propanol using ionic liquid. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (2015, September 16). Google Patents. Retrieved March 10, 2026, from

  • PREC EEP Solvent | Ethyl 3-Ethoxypropionate | CAS#763-69-9. (n.d.). PREC. Retrieved March 10, 2026, from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2011). Molecules, 16(12), 9957-9968. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Michael addition – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 10, 2026, from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved March 10, 2026, from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved March 10, 2026, from [Link]

  • An AIL/IL-based liquid/liquid extraction system for the purification of His-tagged proteins. (2014, April 18). Journal of Chromatography A, 1338, 1-8. [Link]

  • How to Carry Out a Recrystallization. (2013, February 4). YouTube. Retrieved March 10, 2026, from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9151-9154. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). Molecules, 21(8), 1041. [Link]

  • B. Column Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011, December 15). Tetrahedron Letters, 52(50), 6735-6737. [Link]

  • Preparation method for synthesis of ethyl 3-ethoxypropionate. (2014, September 3). Google Patents. Retrieved March 10, 2026, from

  • Preparation method of 3-ethoxyl ethyl propionate. (2009, May 6). Google Patents. Retrieved March 10, 2026, from

  • Purification of ethyl chloride. (1942, June 16). Google Patents. Retrieved March 10, 2026, from

  • Study on refining ethyl vanillin by molecular distillation. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. (n.d.). Purdue Extension. Retrieved March 10, 2026, from [Link]

  • Manikindi, P. R. (2017). Extraction, Purification and Characterization of an Antibiotic-like Compound Produced by Rhodococcus sp. MTM3W5.2. Electronic Theses and Dissertations. Paper 3291. [Link]

  • Extractive Distillation of an Ethyl Acetate–Ethanol–Water Azeotropic Mixture in the Presence of Boric Acid Amino Ester. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Ethyl alcohol purification method. (1995, November 20). Google Patents. Retrieved March 10, 2026, from

Sources

Troubleshooting

Technical Support Center: Ethyl 3-(phenylamino)propanoate Production

Welcome to the Technical Support Center for the scale-up and synthesis of Ethyl 3-(phenylamino)propanoate (also known as ethyl N-phenyl-beta-alaninate). This resource is designed for researchers, chemical engineers, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of Ethyl 3-(phenylamino)propanoate (also known as ethyl N-phenyl-beta-alaninate). This resource is designed for researchers, chemical engineers, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the aza-Michael addition of aniline to ethyl acrylate.

Part 1: Reaction Engineering & Selectivity (FAQ)

Q: Why am I getting high levels of the bis-adduct (N,N-bis(2-ethoxycarbonylethyl)aniline) during scale-up? A: Primary amines like aniline can undergo successive Michael additions. While aniline is a weak nucleophile, excess ethyl acrylate or prolonged heating pushes the thermodynamic equilibrium toward the bis-adduct. Causality & Solution: To control this, you must manipulate the stoichiometry and the catalytic environment. Maintain a slight excess of aniline (e.g., 1.5:1 ratio) and utilize a selective heterogeneous catalyst like [1]. The steric hindrance on the solid catalyst surface strongly favors mono-addition over bis-alkylation.

Q: Why is my reaction stalling at low conversion rates? A: Aniline's nitrogen lone pair is delocalized into its aromatic ring, making it significantly less nucleophilic than aliphatic amines. Uncatalyzed reactions in conventional solvents often stall or yield <25% product. Causality & Solution: You must activate the Michael acceptor. Use Lewis acids (e.g., Tb(NO3)3·5H2O) or acidic alumina [2]. These catalysts coordinate to the carbonyl oxygen of ethyl acrylate, withdrawing electron density from the


-carbon and increasing its electrophilicity without requiring harsh basic conditions that promote unwanted side reactions.

Part 2: Thermal Management & Polymerization (FAQ)

Q: How do I prevent ethyl acrylate from polymerizing in the reactor? A: Ethyl acrylate is highly prone to spontaneous free-radical polymerization—a highly exothermic and dangerous event at scale. Causality & Solution:

  • Inhibitor Maintenance: Ensure the presence of a polymerization inhibitor such as MEHQ (Mequinol) at 10–50 ppm.

  • Oxygen Dependency: MEHQ requires dissolved oxygen to quench free radicals. Do not sparge the reactor with 100% inert gas (Nitrogen/Argon) during the addition phase. Use a lean oxygen mixture (e.g., 5–8% O2 in N2) in the headspace.

  • Thermal Control: Control dosing rates to keep the reaction temperature strictly below 40°C during the initial exothermic phase.

Part 3: Downstream Processing & Purification (FAQ)

Q: Why is my product degrading or showing unreacted starting materials after distillation? A: The aza-Michael addition is a reversible process. Prolonged thermal stress during conventional batch distillation triggers a retro-Michael reaction, decomposing your target Ethyl 3-(phenylamino)propanoate back into aniline and ethyl acrylate. Causality & Solution: The activation energy for the retro-Michael reaction is easily reached during prolonged heating. Utilize Wiped-Film Evaporation (WFE) or Short-Path Distillation under high vacuum (<0.1 mbar). This reduces the thermal residence time from hours to mere seconds, completely preventing thermal degradation.

Part 4: Quantitative Data Summary

The following table summarizes the impact of different catalytic systems on the yield and selectivity of the aza-Michael addition between aniline and ethyl acrylate during scale-up evaluations.

Catalyst SystemReaction ConditionsConversion TimeMono-Adduct YieldSelectivity (Mono:Bis)Reference
Acidic Alumina Solvent-free, 70°C3 - 5 hours76% - 85%> 95:5[1]
Tb(NO3)3·5H2O Solvent-free, 25°C6 - 8 hours92%90:10[2]
None (Uncatalyzed) Water, 80°C24 hours21%70:30[3]
[bmim][PF6] (Ionic Liquid) Neat, 25°C24 hours23%80:20[3]

Part 5: Standard Operating Protocol (SOP)

Self-Validating Solvent-Free Synthesis of Ethyl 3-(phenylamino)propanoate Methodology based on selective acidic alumina catalysis.

Step 1: Feed Preparation & Catalyst Loading

  • Charge a jacketed reactor with Aniline (1.5 equivalents) and Acidic Alumina (0.2 g per mmol of substrate).

  • Mechanistic Rationale: The excess aniline suppresses bis-alkylation, while the solvent-free environment maximizes the collision frequency between the weak nucleophile and the solid catalyst surface.

Step 2: Controlled Dosing of Michael Acceptor

  • Ensure the reactor headspace contains a lean oxygen atmosphere (5% O

    
     in N
    
    
    
    ) to keep the MEHQ inhibitor active.
  • Slowly dose Ethyl Acrylate (1.0 equivalent, stabilized with 15 ppm MEHQ) into the reactor while maintaining agitation.

  • Mechanistic Rationale: Dropwise addition controls the exothermic profile and prevents localized pooling of the acrylate, mitigating runaway polymerization risks.

Step 3: Reaction & In-Process Control (IPC)

  • Heat the mixture to 70°C and stir for 3–5 hours.

  • Self-Validation: Pull aliquots hourly for HPLC analysis (UV detection at 254 nm). The reaction is deemed complete when the ethyl acrylate peak area is <1%.

Step 4: Quench & Catalyst Recovery

  • Cool the reactor to 25°C. Dilute the mixture with a minimal amount of ethyl acetate to reduce viscosity, then filter through a Celite pad to recover the acidic alumina.

  • Mechanistic Rationale: Removing the Lewis acidic catalyst before distillation is critical, as its presence during heating lowers the activation energy for the retro-Michael decomposition.

Step 5: Purification via Wiped-Film Evaporation (WFE)

  • Strip the ethyl acetate solvent under mild vacuum.

  • Pass the crude mixture through a Wiped-Film Evaporator at high vacuum (<0.1 mbar) to distill off excess aniline, leaving the pure mono-adduct in the residue.

Part 6: Mechanistic & Workflow Visualizations

Pathway Aniline Aniline (Weak Nucleophile) Intermediate Zwitterionic Enolate Intermediate Aniline->Intermediate Nucleophilic Attack EA Ethyl Acrylate (Michael Acceptor) EA->Intermediate Catalyst Activation Mono Ethyl 3-(phenylamino)propanoate (Target Mono-adduct) Intermediate->Mono Proton Transfer Bis Bis-adduct Impurity (Over-alkylation) Mono->Bis + Excess Ethyl Acrylate

Fig 1: Aza-Michael reaction pathway showing mono-adduct formation and bis-adduct over-alkylation.

Workflow Prep 1. Preparation Aniline + Alumina Dosing 2. Dosing Ethyl Acrylate Prep->Dosing Reaction 3. Reaction 70°C, 3-5h Dosing->Reaction Filtration 4. Recovery Filter Catalyst Reaction->Filtration Purification 5. Purification WFE Distillation Filtration->Purification

Fig 2: Scalable solvent-free workflow for ethyl 3-(phenylamino)propanoate synthesis and isolation.

References

  • Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions Source: Molecules (MDPI) URL: [Link] [1]

  • Title: Tb(NO3)3·5H2O Catalyzed Aza-Michael Addition Reaction of Aliphatic and Aromatic Amines to α,β-Unsaturated Olefins Under Solvent-Free Conditions Source: International Journal of Research and Analytical Reviews (IJRAR) URL: [Link] [2]

  • Title: Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media Source: Molecules (MDPI) URL: [Link][3]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Ethyl 3-(phenylamino)propanoate and its Analogs

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonanc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers a deep dive into the ¹H NMR spectrum of Ethyl 3-(phenylamino)propanoate, a common intermediate in organic synthesis.

As a senior application scientist, this guide moves beyond a simple recitation of spectral data. We will explore the causal relationships between molecular structure and spectral appearance, compare it with structurally similar alternatives to highlight key differentiating features, and provide a robust, self-validating experimental protocol.

The Foundational Principles: Decoding a ¹H NMR Spectrum

A ¹H NMR spectrum provides four key pieces of information to determine a molecule's structure:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[1][2] The standard reference compound is Tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[1][3]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[1]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet) is caused by the influence of non-equivalent protons on adjacent carbons. The 'n+1 rule' is a common predictor, where 'n' is the number of adjacent, non-equivalent protons.[3][4]

  • Coupling Constant (J): The distance between the split peaks of a multiplet, measured in Hertz (Hz), is the coupling constant. This value is independent of the spectrometer's magnetic field strength and provides information about the connectivity and sometimes the stereochemical relationship between the coupled protons.[2][5]

Analysis of Ethyl 3-(phenylamino)propanoate

Let's dissect the expected ¹H NMR spectrum of our target compound. The structure, with protons labeled for assignment, is shown below.

Caption: Structure of Ethyl 3-(phenylamino)propanoate with proton environments labeled (a-e).

Based on this structure, we can predict the signals we expect to observe.

Proton LabelAssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
a Aromatic (C₆H₅)6.6 - 7.2Multiplet5HProtons on the phenyl ring. The electron-donating nitrogen atom causes a slight upfield shift compared to benzene (7.34 ppm). The ortho, meta, and para protons will have slightly different environments, resulting in a complex multiplet.
NH Amine~4.0 (variable)Broad Singlet1HThe chemical shift of N-H protons is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad signal due to quadrupole broadening and exchange.
d -O-CH₂ -CH₃4.1 - 4.2Quartet (q)2HThis methylene group is adjacent to a highly electronegative oxygen atom, causing a significant downfield shift. It is split into a quartet by the three neighboring methyl (e) protons (n+1 = 3+1 = 4).
c -NH-CH₂ -CH₂-3.3 - 3.5Triplet (t)2HThis methylene group is deshielded by the adjacent nitrogen atom. It is split into a triplet by the two neighboring methylene (b) protons (n+1 = 2+1 = 3).
b -CH₂-CH₂ -C=O2.5 - 2.7Triplet (t)2HThis methylene group is adjacent to the carbonyl group, which has a deshielding effect. It is split into a triplet by the two neighboring methylene (c) protons (n+1 = 2+1 = 3).
e -O-CH₂-CH₃ 1.2 - 1.3Triplet (t)3HThis terminal methyl group is relatively shielded. It is split into a triplet by the two neighboring methylene (d) protons (n+1 = 2+1 = 3).

Comparative Analysis: Distinguishing Structural Analogs

To truly understand the spectrum, it is invaluable to compare it with closely related structures. This highlights how minor structural modifications lead to distinct and predictable changes in the ¹H NMR spectrum.

Alternative 1: Methyl 3-(phenylamino)propanoate

Here, the ethyl ester is replaced by a methyl ester. This change is expected to only affect the signals corresponding to the ester alkyl chain.

Alternative 2: Ethyl 3-(benzylamino)propanoate

In this analog, a methylene group separates the phenyl ring from the nitrogen atom. This seemingly small change significantly alters the electronic environment of the N-substituent.

Proton AssignmentEthyl 3-(phenylamino)propanoateMethyl 3-(phenylamino)propanoate[6]Ethyl 3-(benzylamino)propanoate[7][8]
Aromatic (C₆H₅) 6.6 - 7.2 (m, 5H)~6.6 - 7.2 (m, 5H)~7.2 - 7.4 (m, 5H)
Ester Alkyl Group 4.15 (q, 2H), 1.25 (t, 3H)3.65 (s, 3H)4.15 (q, 2H), 1.25 (t, 3H)
Propanoate CH₂CH₂ 3.4 (t, 2H), 2.6 (t, 2H)3.4 (t, 2H), 2.6 (t, 2H)2.9 (t, 2H), 2.5 (t, 2H)
N-Substituent N/A (direct attachment)N/A (direct attachment)3.8 (s, 2H)

Key Spectroscopic Differences:

  • Ester Group: The most obvious difference is between the ethyl and methyl esters. The ethyl group in Ethyl 3-(phenylamino)propanoate and Ethyl 3-(benzylamino)propanoate gives a characteristic quartet and triplet, while the methyl group in Methyl 3-(phenylamino)propanoate provides a sharp singlet for its three equivalent protons.[6]

  • N-Substituent Signal: Ethyl 3-(benzylamino)propanoate is uniquely identified by a sharp singlet around 3.8 ppm, corresponding to the benzylic (-CH₂-Ph) protons.[8] These protons have no adjacent non-equivalent protons, hence they appear as a singlet. This signal is absent in the other two compounds where the phenyl group is directly attached to the nitrogen.

  • Aromatic Region: The aromatic protons in the benzylamino compound appear slightly further downfield compared to the phenylamino compounds. This is because the insulating -CH₂- group reduces the electron-donating effect of the nitrogen on the phenyl ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. Following a standardized protocol is essential for reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-25 mg) B Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) A->B C Filter if Particulate is Present B->C D Transfer to Clean NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock on Deuterium Signal E->F G Shim for Field Homogeneity F->G H Acquire Free Induction Decay (FID) G->H I Fourier Transform (FID -> Spectrum) H->I J Phase Correction I->J K Baseline Correction J->K L Calibrate Spectrum (TMS or residual solvent) K->L M Integrate Signals L->M

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weighing: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial.[9][10] Using a sufficient amount ensures a good signal-to-noise ratio without excessive acquisition time.

    • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[11] Deuterated solvents are crucial as they are "invisible" in the ¹H NMR spectrum, preventing a large solvent peak from obscuring the sample signals.[12]

    • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved peaks.[11] If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

    • Transfer: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.[13] Scratched or poor-quality tubes can interfere with the magnetic field homogeneity.

  • Instrument Setup and Data Acquisition:

    • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift during the experiment.

    • Shimming: The magnetic field across the sample is made as homogeneous as possible through a process called shimming. This is the most critical step for obtaining sharp spectral lines. Poor shimming results in broad, distorted peaks.

    • Acquisition: A standard proton experiment is run. The instrument irradiates the sample with a radiofrequency pulse and records the resulting signal, known as the Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform: The time-domain FID signal is converted into the familiar frequency-domain spectrum using a mathematical operation called a Fourier Transform.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are upright and symmetrical. The baseline is corrected to be flat and at zero intensity.

    • Referencing: The chemical shift axis is calibrated. This is typically done by setting the signal for the internal standard TMS to 0.0 ppm, or by using the known chemical shift of the residual non-deuterated solvent (e.g., 7.26 ppm for CHCl₃ in CDCl₃).[3]

    • Integration: The relative areas of the signals are calculated to determine the proton ratios.

By systematically analyzing the chemical shift, integration, and multiplicity, and by comparing the spectrum to those of known analogs, researchers can confidently confirm the structure of Ethyl 3-(phenylamino)propanoate. This guide provides the foundational knowledge and practical protocols necessary to perform and interpret this analysis with scientific rigor.

References

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Chemical shift and spin-spin coupling | Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Chapter 18: NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • UOU. (n.d.). MSCCH-17/18/19 Course Code-CHE- 504 Block – 2 : Introduction to NMR Spectroscopy Lecture-3. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Comparative

13C NMR Chemical Shift Analysis of Ethyl N-phenyl-beta-alaninate: A Comparative Guide of Predictive Software vs. Experimental Data

Accurate structural elucidation is the cornerstone of modern drug development and synthetic chemistry. For intermediates like Ethyl N-phenyl-beta-alaninate (Ethyl 3-(phenylamino)propanoate)—a highly versatile building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is the cornerstone of modern drug development and synthetic chemistry. For intermediates like Ethyl N-phenyl-beta-alaninate (Ethyl 3-(phenylamino)propanoate)—a highly versatile building block used in the synthesis of peptidomimetics and beta-amino acid derivatives—


C Nuclear Magnetic Resonance (NMR) spectroscopy provides indispensable connectivity and stereoelectronic data.

As computational chemistry evolves, researchers frequently rely on NMR prediction software to validate proposed structures before investing time in complex 2D NMR experiments. This guide objectively compares the empirical


C NMR chemical shifts of Ethyl N-phenyl-beta-alaninate against the predictive performance of three leading software alternatives: ACD/Labs NMR Predictors , Mnova NMRPredict , and ChemDraw (ChemNMR) .

Experimental vs. Computational Workflow

To establish a baseline for comparison, we must first understand the dual pathways of structural verification: empirical acquisition versus in-silico prediction.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Start Ethyl N-phenyl-beta-alaninate Prep Sample Prep (CDCl3 + TMS) Start->Prep Input Structure Input (SMILES/MOL) Start->Input Acq Spectrometer Acq. (100 MHz, zgpg30) Prep->Acq Proc Data Processing (FT, Phase, Baseline) Acq->Proc Compare Comparative Analysis (Delta ppm Evaluation) Proc->Compare Engine Prediction Engine (HOSE/ML/Additivity) Input->Engine Output Predicted Shifts Engine->Output Output->Compare

Workflow comparing empirical NMR acquisition with software-based prediction logic.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our empirical baseline, the


C NMR spectrum must be acquired using a self-validating methodology[1].
Step-by-Step Methodology
  • Sample Preparation: Dissolve 30 mg of high-purity Ethyl N-phenyl-beta-alaninate in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is selected for its lack of exchangeable protons and excellent solubilizing power for moderately polar esters. TMS provides an internal standard for the absolute 0.00 ppm reference.
      
  • Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer (100 MHz for

    
    C). Perform probe tuning and matching specifically to the 
    
    
    
    C frequency.
    • Causality: Proper tuning minimizes reflected radiofrequency power and maximizes the signal-to-noise ratio (SNR). This is critical because

      
      C has a low natural abundance (1.1%) and low gyromagnetic ratio.
      
  • Acquisition Parameters: Utilize a 30° pulse angle (zgpg30 sequence) with a relaxation delay (D1) of 2.0 seconds, accumulating 1024 scans.

    • Causality: A 30° pulse combined with a 2s delay ensures sufficient longitudinal relaxation (

      
      ) for quantitative integration while maintaining a practical experimental timeframe. Broad-band proton decoupling (WALTZ-16) is applied to collapse complex C-H multiplets into sharp, easily identifiable singlets, drastically increasing sensitivity[1].
      
  • Processing & Validation: Zero-fill the free induction decay (FID) to 64k data points and apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transformation.

    • Self-Validation Check: Before analyzing the sample peaks, verify that the central peak of the CDCl

      
       solvent triplet is exactly at 77.16 ppm . A deviation >0.05 ppm indicates a referencing error requiring manual recalibration of the spectrum against the TMS signal.
      

Quantitative Data Comparison

The table below summarizes the empirical


C chemical shifts (

, ppm) against the outputs of three major prediction tools.
Carbon PositionEnvironmentExperimental (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)
C1 Ester -CH

14.214.214.314.4
C2 Ester -O-CH

-
60.660.560.760.5
C3 Carbonyl (C=O)172.5172.3172.6172.0
C4

-CH

(to C=O)
34.234.534.134.8
C5

-CH

(to N)
39.439.639.540.1
C6 Aromatic (Ipso)147.8147.5147.9148.2
C7 Aromatic (Ortho)113.1113.0113.2113.5
C8 Aromatic (Meta)129.3129.2129.4129.5
C9 Aromatic (Para)117.7117.5117.8118.0

Mechanistic Causality of Chemical Shifts

Understanding why the carbons resonate at these specific frequencies allows researchers to manually verify software outputs.

  • The Carbonyl Deshielding (C3, 172.5 ppm): The ester carbonyl carbon is heavily deshielded due to the strong diamagnetic anisotropy of the C=O

    
    -bond and the inductive electron withdrawal (-I effect) from the adjacent oxygen atom.
    
  • The Mesomeric Effect on the Aromatic Ring (C6-C9): The secondary amine nitrogen exerts a powerful electron-donating mesomeric effect (+M) into the phenyl ring. The nitrogen's lone pair delocalizes, significantly increasing electron density at the ortho (C7, 113.1 ppm) and para (C9, 117.7 ppm) positions. This increased electron density shields the nuclei from the external magnetic field, shifting them upfield relative to a standard benzene ring (128.5 ppm).

  • Aliphatic Chain Polarization (C4, C5): The

    
    -carbon (C5, 39.4 ppm) is deshielded by the electronegative nitrogen, while the 
    
    
    
    -carbon (C4, 34.2 ppm) is deshielded by the carbonyl. The slight upfield shift of C4 relative to C5 is due to the carbonyl's weaker inductive pull through the aliphatic chain compared to the direct attachment of the amine.

Objective Comparison of Predictive Software

Based on the quantitative data, we can objectively evaluate the performance of the alternatives:

ACD/Labs NMR Predictors
  • Performance: Highly accurate, with deviations rarely exceeding 0.3 ppm.

  • Mechanism: Utilizes a proprietary dual algorithm combining HOSE (Hierarchical Organisation of Spherical Environments) codes and Neural Networks[2].

  • Best For: Regulatory submissions and complex stereochemical assignments. Its reliance on a continuously updated, massive empirical database makes it the industry gold standard for precision.

Mnova NMRPredict
  • Performance: Exceptional accuracy, particularly in the aromatic region, matching experimental data within 0.1–0.2 ppm.

  • Mechanism: Employs an "Ensemble" approach, dynamically weighting Machine Learning algorithms, HOSE-codes, and empirical increments[3].

  • Best For: High-throughput laboratory workflows. Its seamless integration into the Mnova processing environment allows for real-time overlay of experimental FIDs with predicted spectra, drastically reducing data interpretation time.

ChemDraw (ChemNMR)
  • Performance: Generally reliable but shows slightly higher deviations (up to 0.7 ppm) in the aliphatic chain (C4, C5) and the ortho aromatic position.

  • Mechanism: Primarily relies on modified additivity rules (increment systems).

  • Best For: Rapid, on-the-fly estimations during synthetic planning. While it may miss subtle long-range stereoelectronic effects (such as exact hydrogen-bonding dynamics of the secondary amine), its speed and accessibility remain unmatched for routine checks.

Algorithmic Architecture of NMR Predictors

To understand the variance in software performance, one must look at the underlying logic engines processing the SMILES/MOL inputs.

G Input Chemical Structure HOSE HOSE Codes (Database Matching) Input->HOSE ML Machine Learning (Neural Networks) Input->ML Add Additivity Rules (Empirical Increments) Input->Add Ensemble Ensemble Weighting HOSE->Ensemble ML->Ensemble Add->Ensemble Final Final Predicted 13C Shifts Ensemble->Final

Algorithmic pathways utilized by modern NMR prediction software to calculate chemical shifts.

References

  • High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier |[Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs | [Link]

  • Download NMR Predict | Mestrelab Research |[Link]

Sources

Validation

FTIR characteristic peaks of Ethyl 3-(phenylamino)propanoate

An in-depth, objective analytical guide designed for researchers, analytical chemists, and drug development professionals. Executive Summary Ethyl 3-(phenylamino)propanoate (also known as N-phenyl-beta-alanine ethyl este...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective analytical guide designed for researchers, analytical chemists, and drug development professionals.

Executive Summary

Ethyl 3-(phenylamino)propanoate (also known as N-phenyl-beta-alanine ethyl ester) [1] is a highly versatile bifunctional intermediate widely utilized in the synthesis of complex pharmaceuticals and bioactive heterocycles. Ensuring the structural integrity of this compound is critical, as trace impurities or degradation products can severely impact downstream reaction yields.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive analytical technique for this quality control. By analyzing the vibrational frequencies of the molecule's specific functional groups, researchers can definitively confirm its identity and objectively distinguish it from closely related structural analogs.

Structural Causality & Characteristic Vibrational Modes

As an application scientist, it is crucial to understand not just where the peaks appear, but why they appear there. The molecular architecture of Ethyl 3-(phenylamino)propanoate dictates a highly specific FTIR fingerprint [2]:

  • Secondary Aromatic Amine (N-H): Unlike primary amines, secondary amines possess only one N-H bond, resulting in a single, sharp stretching band. Because the nitrogen's lone pair is partially delocalized into the adjacent phenyl ring, the N-H bond is slightly weakened compared to purely aliphatic amines, placing the stretch reliably at 3350–3400 cm⁻¹ .

  • Aliphatic Ester Carbonyl (C=O): The ester moiety is insulated from the aromatic ring by a two-carbon methylene bridge (-CH₂-CH₂-). Because it lacks conjugation with the pi-system of the benzene ring, it behaves as a classic aliphatic ester, yielding a strong, sharp C=O stretch at 1730–1740 cm⁻¹ .

  • Aromatic vs. Aliphatic C-H Stretches: The sp² hybridized carbons of the phenyl ring produce C-H stretching vibrations just above 3000 cm⁻¹ (typically 3020–3050 cm⁻¹ ). Conversely, the sp³ hybridized carbons of the ethyl group and the propanoate backbone produce stretches just below 3000 cm⁻¹ (2850–2980 cm⁻¹ ).

G A Ethyl 3-(phenylamino)propanoate B Secondary Amine (N-H) A->B C Ester Carbonyl (C=O) A->C D Aromatic Ring (C=C & C-H) A->D E Aliphatic Chain (C-H) A->E B1 3350 - 3400 cm⁻¹ (Single N-H Stretch) B->B1 C1 1730 - 1740 cm⁻¹ (C=O Stretch) C->C1 D1 1600, 1500 cm⁻¹ (C=C Skeletal) D->D1 E1 2850 - 2980 cm⁻¹ (sp³ C-H Stretch) E->E1

Logical mapping of functional groups to their characteristic FTIR vibrational frequencies.

Comparative FTIR Analysis: Distinguishing Structural Alternatives

When sourcing or synthesizing this compound, the primary risk factors are incomplete reactions (presence of precursors) or improper storage leading to hydrolysis. FTIR provides an objective comparison to rule out these alternatives.

Alternative A: 3-(phenylamino)propanoic acid (Hydrolyzed Degradant)

If Ethyl 3-(phenylamino)propanoate is exposed to moisture and acidic/basic conditions, the ester hydrolyzes into a free carboxylic acid.

  • FTIR Diagnostic: The C=O stretch will shift dramatically from ~1735 cm⁻¹ down to 1700–1710 cm⁻¹ due to strong intermolecular hydrogen bonding (dimerization). Furthermore, a massive, broad O-H stretch will dominate the 2500–3300 cm⁻¹ region, completely obscuring the aliphatic C-H bands.

Alternative B: Ethyl 3-aminopropanoate (Des-phenyl Precursor)

If the compound was synthesized via the alkylation of an amine, unreacted primary amine precursors may remain.

  • FTIR Diagnostic: Lacking the phenyl ring, this alternative will show two distinct N-H stretching bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region, rather than one. Additionally, the sharp aromatic C=C skeletal vibrations at 1600 cm⁻¹ and 1500 cm⁻¹ will be entirely absent.

Quantitative Data Comparison Table
Functional Group / VibrationEthyl 3-(phenylamino)propanoate (Target)3-(phenylamino)propanoic acid (Alternative A)Ethyl 3-aminopropanoate (Alternative B)
N-H Stretch ~3350 - 3400 cm⁻¹ (Single, sharp)Obscured by O-H band~3300 & ~3450 cm⁻¹ (Doublet)
O-H Stretch Absent~2500 - 3300 cm⁻¹ (Broad, strong)Absent
C=O Stretch ~1730 - 1740 cm⁻¹ (Aliphatic ester)~1700 - 1710 cm⁻¹ (H-bonded acid)~1730 - 1740 cm⁻¹ (Aliphatic ester)
Aromatic C=C ~1600, 1500 cm⁻¹ (Sharp)~1600, 1500 cm⁻¹ (Sharp)Absent
Aromatic C-H > 3000 cm⁻¹> 3000 cm⁻¹Absent

Self-Validating Experimental Protocol

To ensure high-fidelity data that accurately captures the nuances between these structural analogs, a self-validating Attenuated Total Reflectance (ATR) FTIR workflow is required. ATR is prioritized over traditional KBr pellet methods because KBr is highly hygroscopic; absorbed water can create artificial broad bands at 3300 cm⁻¹, which falsely mimic the O-H stretch of Alternative A or obscure the critical N-H stretch of the target compound.

Step-by-Step Methodology:

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropyl alcohol and allow it to evaporate completely. Causality: Residual solvent will introduce false aliphatic C-H and C-O peaks.

  • Background Acquisition: Acquire a background spectrum of the ambient air (16–32 scans, 4000–400 cm⁻¹ resolution 4 cm⁻¹). Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹, 1300-1900 cm⁻¹) must be digitally subtracted to prevent interference with the N-H and C=O regions.

  • Sample Application: Apply 1–2 drops of the liquid Ethyl 3-(phenylamino)propanoate directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Spectral Acquisition: Run the sample scan using the exact parameters as the background.

  • Data Processing & Validation: Apply an automatic baseline correction. Inspect the 2350 cm⁻¹ region; if a sharp peak or derivative-shape artifact is present, atmospheric conditions changed between the background and sample scans, invalidating the run. Re-acquire the background and sample.

Workflow Start FTIR Protocol Initiation Prep Sample Preparation (ATR Crystal Cleaning) Start->Prep Bkg Background Acquisition (Air Blank) Prep->Bkg Scan Sample Acquisition (16-32 Scans, 4000-400 cm⁻¹) Bkg->Scan Process Data Processing (Baseline Correction) Scan->Process Validate Spectral Validation (Check H2O/CO2 Interference) Process->Validate Validate->Bkg High Interference End Final Spectrum Generation Validate->End

Self-validating ATR-FTIR experimental workflow for accurate spectral acquisition.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10910393, "beta-Alanine, N-phenyl-, ethyl ester". Retrieved from:[Link]

  • SpectraBase. "Ethyl 3-anilinopropanoate - Vapor Phase IR Spectra". John Wiley & Sons, Inc. Retrieved from: [Link]

Comparative

HPLC method development for Ethyl 3-anilinopropionate purity

Title: HPLC Method Development for Ethyl 3-Anilinopropionate Purity: A Comparative Guide on Column Selectivity and pH Dynamics Executive Summary Developing a robust High-Performance Liquid Chromatography (HPLC) method fo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Development for Ethyl 3-Anilinopropionate Purity: A Comparative Guide on Column Selectivity and pH Dynamics

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for pharmaceutical intermediates requires moving beyond generic, templated protocols. For Ethyl 3-anilinopropionate, the presence of both an aromatic amine and an ester linkage presents specific chromatographic hurdles. This guide objectively compares traditional C18 methodologies against targeted Phenyl-Hexyl column chemistries, demonstrating how controlling ionization and leveraging


 interactions yields superior resolution, peak symmetry, and method reliability.

The Analytical Challenge: Analyte Properties & Impurity Profile

Ethyl 3-anilinopropionate (CAS: 62750-11-2), also known as N-phenyl-β-alanine ethyl ester, is a critical synthetic intermediate[1]. With a predicted pKa of ~4.37 and a LogP of ~2.6[1], the molecule is moderately hydrophobic but highly sensitive to mobile phase pH.

The primary analytical challenge lies in separating the active compound from structurally similar synthesis precursors (e.g., aniline and ethyl acrylate) and potential degradation products. A standard method development approach often defaults to C18 columns and low-pH mobile phases. However, for aniline derivatives, this approach frequently results in poor retention, severe peak tailing, and inadequate resolution due to the basic nature of the secondary amine[2].

Mechanistic Causality: Column Chemistry (C18 vs. Phenyl-Hexyl)

Standard C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. Because Ethyl 3-anilinopropionate and its primary impurity, aniline, share a similar aromatic core, a C18 phase often struggles to differentiate these subtle structural variations, leading to co-elution risks[3].

The Phenyl-Hexyl Advantage: To overcome the limitations of C18, a Phenyl-Hexyl stationary phase provides a distinct mechanistic advantage. The electron-rich phenyl ring of the stationary phase introduces


 and dipole-dipole interactions[3]. When the aromatic ring of Ethyl 3-anilinopropionate aligns with the phenyl phase, it offers orthogonal selectivity that dramatically improves the resolution (

) of aromatic impurities compared to purely hydrophobic partitioning.

Selectivity Analyte Ethyl 3-anilinopropionate (Aromatic Amine + Ester) C18 Standard C18 Phase Hydrophobic Partitioning Only Result: Co-elution of anilines Analyte->C18 Weak alkyl interaction PH Phenyl-Hexyl Phase Hydrophobic + π-π Interactions Result: Baseline Resolution Analyte->PH Strong π-π alignment

Fig 1: Mechanistic comparison of stationary phase interactions with aromatic amines.

Mechanistic Causality: Mobile Phase pH & Ionization Control

Controlling the ionization state of the aniline moiety is paramount.

  • Low pH (pH 2-3): The secondary amine is protonated. This ionization reduces hydrophobic retention and exacerbates secondary interactions with residual surface silanols on the silica matrix, leading to severe peak tailing.

  • High pH (pH 9-10): By elevating the mobile phase pH well above the analyte's pKa, the amine becomes fully deprotonated (neutral). This shift forces the analyte to partition more effectively into the stationary phase, yielding sharper analytical peaks, higher theoretical plates, and significantly increased loadability[4].

Experimental Protocols: A Self-Validating Workflow

To establish a trustworthy and reproducible method, the following protocol integrates system suitability testing (SST) directly into the workflow, ensuring the method validates itself prior to sample analysis.

Step 1: Sample and Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) Water:Acetonitrile mixture to ensure complete solubility without causing solvent-mismatch peak distortion.

  • Standard Solution: Accurately weigh and dissolve Ethyl 3-anilinopropionate reference standard to a concentration of 1.0 mg/mL.

  • Spiked Impurity Solution (SST): Spike the standard solution with 0.1% w/w of aniline to validate system resolution.

Step 2: Chromatographic Conditions (Optimized Phenyl-Hexyl Method)

  • Column: Hybrid Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Must be hybrid silica to withstand high pH)[4].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with ammonium hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: 20%

      
       70% B
      
    • 10–12 min: 70% B

    • 12–12.1 min: 70%

      
       20% B
      
    • 12.1–15 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm.

Step 3: System Suitability Validation Before analyzing unknown batches, the system must pass the following criteria:

  • Resolution (

    
    ):  > 2.0 between aniline and Ethyl 3-anilinopropionate.
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.2 for the main peak.
  • Injection Precision (RSD):

    
     1.0% for 5 replicate injections.
    

Workflow Prep 1. Sample Prep (Diluent: 50:50 H2O:ACN) SST 2. System Suitability (Check Rs > 2.0, Tf < 1.2) Prep->SST Run 3. Gradient Elution (pH 9.5 Buffer / ACN) SST->Run Data 4. Data Analysis (Purity % via Area Normalization) Run->Data

Fig 2: Step-by-step self-validating HPLC workflow for purity analysis.

Quantitative Data Presentation: Performance Comparison

The following table summarizes the comparative experimental performance of Ethyl 3-anilinopropionate and its primary impurity (aniline) across different column chemistries and pH conditions.

Chromatographic ParameterStandard C18 (pH 3.0)Standard C18 (pH 9.5)Hybrid Phenyl-Hexyl (pH 9.5)
Retention Time (Main Peak) 4.2 min6.8 min7.5 min
Tailing Factor (

)
1.85 (Severe tailing)1.301.05 (Excellent symmetry)
Theoretical Plates (

)
~4,500~8,200~14,500
Resolution (

) from Aniline
1.1 (Co-elution risk)2.44.8 (Baseline resolved)
Signal-to-Noise (S/N) 45110185

Data Interpretation: At pH 3.0 on a C18 column, the protonated amine interacts with residual silanols, causing severe tailing (


 = 1.85) and poor resolution from aniline. Shifting the mobile phase to pH 9.5 neutralizes the analyte, significantly improving peak shape. However, switching to a Phenyl-Hexyl column at pH 9.5 maximizes both hydrophobic and 

interactions, doubling the resolution (

= 4.8) and providing a highly robust method for purity determination.

Conclusion

For the purity analysis of Ethyl 3-anilinopropionate, relying on traditional C18/low-pH methods compromises data integrity due to the basicity and aromaticity of the compound. By strategically employing a Phenyl-Hexyl stationary phase combined with a high-pH mobile phase, analytical scientists can leverage


 interactions and ionization control to achieve superior resolution, peak symmetry, and method robustness.

References

  • National Center for Biotechnology Information. "beta-Alanine, N-phenyl-, ethyl ester | C11H15NO2 | CID 10910393 - PubChem". PubChem.
  • Merck Millipore. "HPLC and UHPLC Column Selection Guide". Merck Millipore.
  • Kromasil. "Kromasil Eternity - HPLC". HPLC.eu.
  • ResearchGate. "High-performance liquid chromatography determination of anilines with fluorescent detection". ResearchGate.

Sources

Validation

Comparative Reactivity Profile: Ethyl vs. Methyl 3-(phenylamino)propanoate in Organic Synthesis

As a Senior Application Scientist, I frequently observe synthetic chemists defaulting to ethyl esters due to perceived stability or reagent availability. However, when designing synthetic routes for complex pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe synthetic chemists defaulting to ethyl esters due to perceived stability or reagent availability. However, when designing synthetic routes for complex pharmaceutical intermediates—such as quinolinone derivatives or peptidomimetics—the choice between a methyl and ethyl ester at the


-position is non-trivial.

This guide provides an in-depth, objective comparison of Methyl 3-(phenylamino)propanoate and Ethyl 3-(phenylamino)propanoate , focusing on their differential reactivity in nucleophilic acyl substitution (NAS) reactions. By understanding the steric and electronic causality behind these differences, drug development professionals can strategically select the optimal protecting group to maximize yields and minimize harsh downstream deprotection conditions.

Mechanistic Causality: The Steric and Electronic Paradigm

Both compounds are


-amino esters featuring a secondary aniline (phenylamino) group. Because the amine's nucleophilicity is dampened by conjugation with the phenyl ring, the primary site of differential reactivity is the ester carbonyl.

The reactivity of an ester towards nucleophiles (e.g., hydroxide, amines) is governed by the formation of an


-hybridized tetrahedral intermediate. In this rate-determining step, the bond angles compress from 120° to 109.5°, making the transition state highly sensitive to steric bulk.
  • Steric Hindrance: The ethyl group exerts a larger steric bulk (Taft steric parameter

    
    ) compared to the methyl group (
    
    
    
    ). This increased steric crowding in the transition state leads to a higher activation energy (
    
    
    ) for the ethyl ester.
  • Leaving Group Ability: The inductive electron-donating effect of the ethyl group slightly reduces the electrophilicity of the carbonyl carbon. Furthermore, methoxide (

    
    ) is a marginally better, less hindered leaving group than ethoxide (
    
    
    
    ).

As a well-established kinetic rule, methyl esters undergo hydrolysis and amidation approximately 2 to 3 times faster than their ethyl counterparts[1],[2].

NAS_Mechanism A 1. Substrate (Ester) B 2. Nucleophilic Attack (Rate-Determining) A->B + Nu⁻ C 3. Tetrahedral Intermediate (Steric Clash Zone) B->C High Ea for Ethyl D 4. Alkoxide Expulsion (MeO⁻ vs EtO⁻) C->D E 5. Final Product (Acid/Amide) D->E Fast

Nucleophilic Acyl Substitution (NAS) pathway highlighting the rate-determining steric clash.

Quantitative Data Comparison

The following table summarizes the structural properties and relative kinetic profiles of the two substrates.

PropertyMethyl 3-(phenylamino)propanoateEthyl 3-(phenylamino)propanoate
CAS Number 21911-84-2[3]62750-11-2[4]
Molecular Formula C10H13NO2[3]C11H15NO2[4]
Molecular Weight 179.22 g/mol [3]193.24 g/mol [4]
Relative Hydrolysis Rate (

)
~3.0x[1]1.0x (Baseline)[1]
Taft Steric Parameter (

)
0.00-0.07
Alkoxide Leaving Group

15.5 (Methoxide)15.9 (Ethoxide)

Experimental Workflows & Self-Validating Protocols

To objectively demonstrate the reactivity differences, the following protocols are designed for parallel execution. Every methodology includes internal controls to ensure the resulting data is a self-validating system.

Protocol A: Parallel Base-Catalyzed Hydrolysis (Saponification Kinetics)

Objective: To quantitatively determine the pseudo-first-order rate constants (


) for the saponification of both esters.
  • Self-Validating Mechanism: The inclusion of biphenyl as an inert internal standard ensures that any volumetric errors during aliquot quenching or solvent evaporation do not skew the kinetic data. The ratio of the ester peak area to the biphenyl peak area provides an absolute metric of conversion.

Step-by-Step Methodology:

  • Preparation: Prepare two separate 0.1 M solutions of Methyl and Ethyl 3-(phenylamino)propanoate in Tetrahydrofuran (THF).

  • Internal Standard: Add biphenyl to each solution to achieve a final concentration of 0.01 M.

  • Equilibration: Place both reaction vessels in a thermostatic water bath set precisely to 25.0 °C.

  • Initiation: Add 1.1 equivalents of 1.0 M aqueous LiOH to each vessel. (Causality: LiOH is selected over NaOH because the resulting lithium carboxylate salt exhibits superior solubility in the THF/water mixture, preventing precipitation that would artificially alter the reaction kinetics).

  • Time-Course Quenching: At

    
     and 
    
    
    
    minutes, extract a 100 µL aliquot from each vessel. Immediately inject the aliquot into a vial containing 900 µL of 0.1 M HCl in acetonitrile. (Causality: The acidic environment instantly protonates the hydroxide nucleophile, halting the reaction at the exact timestamp).
  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm). Plot

    
     versus time to extract 
    
    
    
    .

Kinetic_Workflow Step1 Phase 1: Substrate Preparation 0.1M Ester + 0.01M Internal Std in THF Step2 Phase 2: Reaction Initiation Add 1.1 eq LiOH (aq) at 25°C Step1->Step2 Step3 Phase 3: Time-Course Sampling Quench aliquots at 5, 15, 30, 60 min Step2->Step3 Step4 Phase 4: HPLC-UV Analysis Plot ln([Ester]) vs Time for k_obs Step3->Step4

Self-validating experimental workflow for parallel kinetic profiling of ester hydrolysis.

Protocol B: Direct Aminolysis with Benzylamine

Objective: To evaluate the practical synthetic impact of the ester choice on amidation without the use of expensive peptide coupling reagents.

  • Self-Validating Mechanism: Conducting the reaction alongside a parallel control vessel lacking the TBD catalyst ensures that the observed rate acceleration is genuinely catalytic and not an artifact of thermal background reactivity.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of the chosen ester in 2 mL of neat benzylamine, which acts as both the solvent and the nucleophile.

  • Catalysis: Add 0.1 equivalents of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). (Causality: TBD is a potent bifunctional organocatalyst that facilitates proton transfer during the breakdown of the tetrahedral intermediate, significantly accelerating amidation without requiring harsh heating).

  • Reaction: Stir the mixture at 60 °C.

  • Monitoring: Monitor conversion via TLC (Hexanes/EtOAc 7:3).

  • Expected Outcome: The methyl ester typically reaches >95% conversion within 4 hours. In contrast, the ethyl ester's increased steric hindrance at the alkoxy oxygen delays full conversion, requiring up to 12 hours under identical conditions.

Conclusion

The selection between Methyl and Ethyl 3-(phenylamino)propanoate should be dictated by the downstream synthetic requirements. Methyl esters are the superior choice when mild, rapid deprotection or direct amidation is required, minimizing the risk of epimerization or side reactions at the secondary amine. Conversely, Ethyl esters should be selected when the ester moiety must survive mildly basic conditions during intermediate synthetic steps, acting as a more robust protecting group due to its inherent steric shielding.

References

1.[3] Buy Methyl 3-(phenylamino)propanoate from HANGZHOU LEAP CHEM CO., LTD. - Echemi. Available at: 2.[1] Kinetics of the C-terminal ester hydrolysis. - ResearchGate. Available at: 3.[2] Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships - EPA NEPIS. Available at: 4.[4] beta-Alanine, N-phenyl-, ethyl ester | C11H15NO2 | CID 10910393 - PubChem. Available at:

Sources

Comparative

GC-MS Retention Time Analysis of Ethyl 3-(phenylamino)propanoate: A Comparative Guide

As drug development and complex organic synthesis pipelines demand higher analytical rigor, the precise characterization of chemical intermediates becomes paramount. Ethyl 3-(phenylamino)propanoate (CAS: 62750-11-2), als...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis pipelines demand higher analytical rigor, the precise characterization of chemical intermediates becomes paramount. Ethyl 3-(phenylamino)propanoate (CAS: 62750-11-2), also known as N-phenyl-beta-alanine ethyl ester, is a bifunctional building block featuring both a secondary amine and an ethyl ester group [1].

This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) retention behavior of Ethyl 3-(phenylamino)propanoate against its structural alternatives. By understanding the causality behind stationary phase interactions, analytical chemists can optimize retention times (RT), eliminate peak tailing, and establish self-validating analytical workflows.

Mechanistic Causality: Analyte-Stationary Phase Interactions

The structural integrity and chromatographic behavior of Ethyl 3-(phenylamino)propanoate are dictated by its functional groups. The secondary amine (N-H) acts as a strong hydrogen-bond donor, while the ester carbonyl (C=O) acts as a hydrogen-bond acceptor and dipole [1].

When comparing analytical performance, the choice of GC column phase is the primary variable:

  • Non-Polar Phases (e.g., HP-5MS, 5% Phenyl / 95% Dimethylpolysiloxane): Separation is driven by van der Waals (dispersion) forces. However, the secondary amine in Ethyl 3-(phenylamino)propanoate interacts with residual active silanol groups (-SiOH) on the column or glass liner, frequently causing peak tailing.

  • Polar Phases (e.g., DB-WAX, Polyethylene Glycol): Separation is driven by strong dipole-dipole and hydrogen-bonding interactions. While this phase retains the compound longer, it can mask silanol interactions, though thermal stability limits the maximum oven temperature.

To mitigate these issues, chemists often compare this compound to its tertiary amine counterpart, N-Methyl-N-phenyl-beta-alanine ethyl ester (CAS: 2003-76-1) [2][3], which lacks the N-H bond, thereby eliminating silanol-induced tailing and altering the retention time profile.

Interaction cluster_0 Stationary Phase Interactions Analyte Ethyl 3-(phenylamino)propanoate (Secondary Amine + Ester) HP5 HP-5MS (5% Phenyl) Dominant: Van der Waals Issue: Silanol H-bonding Analyte->HP5 DBWAX DB-WAX (PEG) Dominant: Dipole-Dipole & Strong H-bonding Analyte->DBWAX Result1 Shorter RT, Potential Tailing HP5->Result1 Result2 Longer RT, Broader Peaks DBWAX->Result2

Analyte and GC stationary phase interaction pathway.

Comparative Quantitative Data

The following table summarizes the comparative GC-MS retention times and peak characteristics of Ethyl 3-(phenylamino)propanoate and its structural alternatives under a standardized temperature gradient (50°C to 300°C at 10°C/min).

Table 1: GC-MS Retention Times and Peak Characteristics

CompoundCAS NumberAmine TypeEst. RT (HP-5MS)Est. RT (DB-WAX)Peak Shape Characteristic
Ethyl 3-(phenylamino)propanoate 62750-11-2Secondary14.8 min18.2 minModerate tailing due to H-bonding
N-Methyl-N-phenyl-beta-alanine ethyl ester 2003-76-1Tertiary15.6 min17.5 minSharp, symmetrical (No N-H bond)
beta-Alanine ethyl ester 924-73-2Primary6.2 min9.8 minSevere tailing without derivatization

Data Interpretation: The N-methylated alternative (CAS 2003-76-1) exhibits a slightly longer RT on non-polar columns due to increased molecular weight (MW 207.27 vs 193.24) [3], but elutes earlier on polar columns because it cannot act as a hydrogen-bond donor to the PEG phase.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the quantification of Ethyl 3-(phenylamino)propanoate, the analytical method must be self-validating. This protocol incorporates an Internal Standard (IS) and System Suitability Testing (SST) to continuously verify column inertness and detector response.

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Diluent Selection: Prepare all solutions in MS-grade Dichloromethane (DCM) to ensure rapid volatilization in the GC inlet.

  • Internal Standard (IS): Spike all samples with Tridecane (C13) at a final concentration of 50 µg/mL. Tridecane acts as a retention index anchor and normalizes injection volume variations.

  • Analyte Preparation: Dissolve Ethyl 3-(phenylamino)propanoate to a working concentration of 100 µg/mL.

  • (Optional) Derivatization: If peak tailing factor (Tf) exceeds 1.5 on the HP-5MS column, treat 100 µL of the sample with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes to silylate the secondary amine, converting it to a tertiary-like structure for sharper peaks.

Step 2: GC-MS Instrumental Parameters

  • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1, using a deactivated ultra-inert liner with glass wool to minimize silanol interactions.

  • Oven Program: Initial 50°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min).

  • MS Ion Source: Electron Ionization (EI) at 70 eV, Source Temp: 230°C, Quad Temp: 150°C.

  • Scan Range: m/z 40 to 400.

Step 3: System Suitability and Validation

  • Inject a blank (DCM + IS) to verify the absence of carryover.

  • Calculate the Tailing Factor (

    
    ) of the Ethyl 3-(phenylamino)propanoate peak. The system is validated for quantitative runs only if 
    
    
    
    .
  • Confirm the molecular ion peak (

    
     at m/z 193) and the base peak corresponding to the loss of the ethoxy radical or cleavage of the beta-alanine side chain [1].
    

Workflow Start Sample Preparation (Spike with Tridecane IS) SST System Suitability Test (Check Peak Symmetry) Start->SST Decision Is Tailing Factor > 1.5? SST->Decision Deriv Apply MSTFA Derivatization (Cap Secondary Amine) Decision->Deriv Yes Run Execute GC-MS Run (HP-5MS, 50-300°C) Decision->Run No Deriv->Run Validate Data Validation (Normalize to IS Area) Run->Validate

Logical workflow for GC-MS method selection and validation.

Conclusion

For the accurate GC-MS analysis of Ethyl 3-(phenylamino)propanoate, researchers must account for the hydrogen-bonding capacity of its secondary amine. While non-polar columns like HP-5MS provide excellent general separation, they require rigorous system suitability checks (and potential derivatization) to prevent peak tailing. Alternatively, substituting the intermediate with a tertiary amine analog like N-Methyl-N-phenyl-beta-alanine ethyl ester can streamline analytical workflows by eliminating silanol interactions entirely, providing sharper peaks and highly reproducible retention times.

References

  • PubChem. "beta-Alanine, N-phenyl-, ethyl ester | C11H15NO2 | CID 10910393". National Institutes of Health (NIH). Available at:[Link]

  • Fisher Scientific. "N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%, Thermo Scientific Chemicals". Fisher Scientific. Available at:[Link]

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of N-Phenyl-beta-Alanine Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The N-Phenyl Chromophore and its Spectroscopic Signature N-phenyl-beta-alanine esters are characterized by the presence of an N-phenyl group,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Phenyl Chromophore and its Spectroscopic Signature

N-phenyl-beta-alanine esters are characterized by the presence of an N-phenyl group, which acts as the primary chromophore responsible for their UV-Vis absorption. The electronic structure of the aniline moiety within this group gives rise to characteristic absorption bands in the UV region. Understanding these spectral features is crucial for compound identification, purity assessment, and quantitative analysis.

The UV-Vis spectrum of aniline, the parent chromophore, typically exhibits two main absorption bands:

  • A primary, high-intensity band around 230-240 nm.

  • A secondary, lower-intensity "B-band" (benzenoid band) around 280-290 nm.[1]

These absorptions arise from π-π* electronic transitions within the benzene ring. The lone pair of electrons on the nitrogen atom of the amino group interacts with the π-electron system of the aromatic ring, influencing the energy of these transitions and, consequently, the positions and intensities of the absorption maxima (λmax).[1]

The Influence of Ester Substitution on the N-Phenyl Chromophore

The introduction of a beta-alanine ester substituent to the nitrogen atom of aniline modifies the electronic environment of the chromophore, leading to predictable shifts in the UV-Vis absorption spectrum. The alkyl group of the ester provides an electron-donating inductive effect, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This "red shift" occurs because the electron-donating group increases the electron density on the aromatic ring, which in turn lowers the energy required for the π-π* transitions.[1][2]

While specific experimental data for a wide range of N-phenyl-beta-alanine esters is not extensively available in the literature, we can predict their spectral properties based on the well-documented behavior of N-alkylanilines and related aromatic amino acid esters.

Comparative Analysis of Expected UV-Vis Spectral Data

The following table provides a comparative overview of the UV-Vis absorption data for aniline and predicts the expected spectral characteristics of various N-phenyl-beta-alanine esters. These predictions are based on the established principles of substituent effects on aromatic systems.

CompoundSubstituent on NitrogenExpected λmax (Primary Band)Expected λmax (Secondary Band)Expected Molar Absorptivity (ε)Notes
Aniline-H~235 nm~285 nmModerateThe parent chromophore.[1]
N-Methyl-β-alanine methyl ester-CH(CH₃)COOCH₃~240-245 nm~290-295 nmModerate to HighThe methyl ester is a common derivative.
N-Phenyl-β-alanine ethyl ester-CH₂CH₂COOCH₂CH₃~240-245 nm~290-295 nmModerate to HighThe ethyl ester is another frequently synthesized analog.
N-Phenyl-β-alanine propyl ester-CH₂CH₂COOCH₂CH₂CH₃~240-245 nm~290-295 nmModerate to HighLonger alkyl chains on the ester have a minimal additional effect on λmax.
N-Phenyl-β-alanine tert-butyl ester-CH₂CH₂COOC(CH₃)₃~240-245 nm~290-295 nmModerate to HighThe bulky tert-butyl group is not expected to significantly alter the electronic transitions.

Causality behind the Predictions: The bathochromic shift from aniline to its N-substituted derivatives is a direct consequence of the electron-donating nature of the alkyl group attached to the nitrogen. This donation of electron density into the aromatic ring destabilizes the ground state and stabilizes the excited state of the π-system, thereby reducing the energy gap for the π-π* transition. The ester group itself is an electron-withdrawing group; however, its influence is mitigated by the insulating effect of the beta-alkane chain, leading to a net electron-donating effect from the entire substituent at the nitrogen atom.

The Impact of Solvent Polarity

The choice of solvent can significantly influence the position and intensity of UV-Vis absorption bands. For N-phenyl-beta-alanine esters, which possess a polar amino ester group and a nonpolar phenyl ring, solvent effects are an important consideration.

  • Polar Solvents (e.g., Ethanol, Methanol, Acetonitrile): In polar solvents, the π-π* transition band is expected to undergo a bathochromic shift (red shift). This is because the excited state is generally more polar than the ground state, and is therefore stabilized to a greater extent by the polar solvent.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): In nonpolar solvents, the absorption maxima are likely to be at slightly shorter wavelengths compared to polar solvents.

It is crucial to report the solvent used when presenting UV-Vis spectral data to ensure reproducibility and accurate comparison.

Experimental Protocol for Acquiring UV-Vis Absorption Spectra

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of an N-phenyl-beta-alanine ester. This protocol is designed to ensure accuracy, reproducibility, and adherence to good laboratory practices.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent should be transparent in the wavelength range of interest.

  • Analyte: A pure sample of the N-phenyl-beta-alanine ester.

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

Step-by-Step Procedure
  • Instrument Warm-up and Self-Check: Power on the spectrophotometer and allow it to warm up for the manufacturer-recommended time (typically 15-30 minutes) to ensure lamp stability. Perform an instrument self-check or diagnostics if available.

  • Solvent Selection: Choose a spectroscopic grade solvent in which the N-phenyl-beta-alanine ester is soluble and that does not absorb significantly in the analytical wavelength range (above 220 nm). Ethanol is a common and suitable choice.

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 10 mg) of the N-phenyl-beta-alanine ester.

    • Quantitatively transfer the weighed sample to a 100 mL volumetric flask.

    • Dissolve the sample in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This creates a stock solution of known concentration (e.g., 0.1 mg/mL).

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 to 0.8 absorbance units). A good starting point is to prepare a 1:10 dilution of the stock solution.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Perform a baseline correction or "auto zero" across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it a few times with the working solution of the N-phenyl-beta-alanine ester.

    • Fill the sample cuvette with the working solution and place it in the sample holder.

    • Acquire the absorption spectrum of the sample over the selected wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Record the absorbance value at each λmax.

    • If the concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where A is the absorbance, ε is the molar absorptivity, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_instrument Instrument Warm-up & Self-Check prep_solution Prepare Stock & Working Solutions prep_instrument->prep_solution baseline Baseline Correction with Solvent prep_solution->baseline measure Acquire Sample Spectrum baseline->measure analyze Identify λmax & Record Absorbance measure->analyze calculate Calculate Molar Absorptivity (ε) analyze->calculate

Caption: Experimental workflow for acquiring UV-Vis absorption spectra.

Conclusion

The UV-Vis absorption spectra of N-phenyl-beta-alanine esters are dominated by the N-phenyl chromophore, exhibiting characteristic absorption bands in the UV region. Substitution at the nitrogen atom with a beta-alanine ester moiety is predicted to induce a bathochromic shift in these bands due to the electron-donating nature of the substituent. The precise position of the absorption maxima can be further influenced by the polarity of the solvent used for analysis. By following a rigorous experimental protocol, researchers can obtain high-quality UV-Vis spectra that are essential for the characterization, quantification, and purity assessment of these compounds. This guide provides a foundational understanding and a practical framework to support such analytical endeavors in a research and development setting.

References

  • Kashima, C., Yamamoto, M., & Sugiyama, N. (1970). Ultraviolet spectral study of β-amino-enones. Journal of the Chemical Society C: Organic, 111-114. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link] (Note: A direct deep link was not available, the reference is to general course materials on UV spectroscopy from the institution).

  • Techno-Sciences, Inc. (2023). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. Indus Journal of Bioscience Research.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link] (Note: This is a general guide from a manufacturer, specific URL may vary).

  • Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II. [Link] (Note: General educational resource, specific page URL may vary).

  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. In Chemistry LibreTexts. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. [Link] (Note: General guide from a manufacturer, specific URL may vary).

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Evans, M. (2011, September 5). Substituent Effects in Aromatic Substitution I [Video]. YouTube. [Link] (Note: Specific video URL can be found by searching the title).

  • ResearchGate. (2021, April 5). The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. [Link]

  • Sudiarta, I. W., & Suandi, A. (2021).
  • Sharma, Y. R. (2007).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • La Salle University. (n.d.). Substituent Effects. [Link] (Note: General course material, specific URL may vary).

Sources

Comparative

Validating the Purity of Ethyl 3-(phenylamino)propanoate: A Comparative Guide to TLC vs. HPLC Methodologies

Introduction Ethyl 3-(phenylamino)propanoate is a versatile β-amino ester synthesized via the aza-Michael addition of aniline to ethyl acrylate. It serves as a critical building block in the development of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-(phenylamino)propanoate is a versatile β-amino ester synthesized via the aza-Michael addition of aniline to ethyl acrylate. It serves as a critical building block in the development of pharmaceuticals, including peptidomimetics and complex heterocyclic scaffolds. However, validating the purity of this intermediate is analytically challenging. The crude reaction mixture frequently contains unreacted aniline (a highly toxic contaminant), residual ethyl acrylate (a volatile sensitizer), and potential bis-addition byproducts.

This guide objectively compares Thin Layer Chromatography (TLC) with High-Performance Liquid Chromatography (HPLC) for the purity validation of Ethyl 3-(phenylamino)propanoate, providing researchers and drug development professionals with field-proven experimental protocols, comparative data, and mechanistic insights.

The Analytical Challenge: Reaction Pathway and Impurities

The synthesis of Ethyl 3-(phenylamino)propanoate relies on the 1,4-conjugate addition of a nitrogen-centered nucleophile (aniline) to an electron-deficient alkene (ethyl acrylate)[1]. While catalysts such as acidic alumina or specialized ionic liquids can drive the reaction selectively toward the mono-adduct[2], over-alkylation is a common side reaction. This occurs when the secondary amine product reacts with excess ethyl acrylate, yielding a bulky tertiary amine bis-adduct.

Synthesis Aniline Aniline (Nucleophile) Product Ethyl 3-(phenylamino)propanoate (Target β-amino ester) Aniline->Product aza-Michael Addition EA Ethyl Acrylate (Michael Acceptor) EA->Product BisAdduct Bis-adduct Impurity (Over-alkylation) Product->BisAdduct + Ethyl Acrylate (Excess)

Aza-Michael addition pathway highlighting the target product and bis-adduct impurity.

Method Comparison: TLC vs. HPLC

While HPLC is the gold standard for regulatory quantification and final batch release, TLC remains the most efficient first-line tool for reaction monitoring and preliminary purity assessment. TLC offers exceptionally high matrix tolerance, allowing crude reaction mixtures to be analyzed directly without the extensive sample cleanup required by HPLC, which could otherwise lead to column degradation[3].

ParameterThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Use Case Rapid reaction monitoring, qualitative purity screeningPrecise quantification, regulatory batch release
Run Time 5–10 minutes (parallel processing of multiple samples)15–30 minutes per sample (serial processing)
Limit of Detection (LOD) ~0.1–5.0 μ g/spot (Visual/Stain dependent)[3]~0.01 μg/mL (UV/MS detection)
Matrix Tolerance High (Crude samples can be directly spotted)[4]Low (Requires filtration and sample cleanup)
Cost per Analysis Very Low (< $1 per plate)High (Solvents, column wear, instrument time)
Detection Versatility Multiple sequential stains on a single plate (UV, Ninhydrin)Fixed by detector configuration (UV/Vis, MS)

Experimental Design & Protocol: TLC Purity Validation

To establish a self-validating analytical system, the TLC protocol must account for the specific chemical properties of the analytes. Ethyl 3-(phenylamino)propanoate contains both a secondary amine and an ester group, making it highly polar but capable of distinct chemical derivatization.

Step-by-Step Methodology
  • Stationary Phase Selection : Utilize Silica Gel 60 F254 plates. The surface silanol groups (Si-OH) interact with the polar amine and ester groups of the analytes via hydrogen bonding and dipole interactions[3].

  • Sample Preparation : Dissolve the crude reaction product, an authentic reference standard of Ethyl 3-(phenylamino)propanoate, and an aniline standard in ethyl acetate to a concentration of ~1 mg/mL.

  • Spotting (Co-spotting Technique) : Apply 2 μL of the crude sample on track 1, 2 μL of the reference standard on track 2, and a third track containing both (the co-spot).

    • Causality: Co-spotting is critical to rule out matrix effects. If the crude matrix alters the local mobile phase dynamics, the co-spot will still migrate as a single, unified band if the compounds are identical, thereby self-validating the identity of the spot.

  • Mobile Phase Optimization : Develop the plate in a Hexane : Ethyl Acetate (8:2 v/v) solvent system.

    • Causality: Hexane provides the non-polar bulk to drive migration, while the 20% ethyl acetate provides enough hydrogen-bond accepting capability to resolve the highly polar secondary amine product from the primary amine (aniline) and the non-polar bis-adduct.

  • Detection & Visualization :

    • Phase 1 (Non-destructive) : Examine the plate under shortwave UV light (254 nm). The aromatic rings in aniline, the product, and the bis-adduct will quench the fluorescence of the F254 indicator, appearing as dark spots against a green background.

    • Phase 2 (Destructive/Specific) : Spray the plate with Ninhydrin reagent (0.2% in ethanol) and heat at 110°C for 5 minutes.

    • Causality: Ninhydrin reacts specifically with primary amines (aniline yields a deep purple/brown spot) and secondary amines (the target product yields a distinct red/orange spot). Tertiary amines (the bis-adduct) and ethyl acrylate lack the necessary N-H bonds to form the Ruhemann's purple complex and will not stain, providing orthogonal, chemical confirmation of identity.

TLCWorkflow Prep Sample Preparation (Dissolve in EtOAc) Spot Spotting (Co-spotting technique) Prep->Spot Develop Development (Hexane:EtOAc 8:2) Spot->Develop VisUV UV Visualization (254 nm) Develop->VisUV VisChem Chemical Staining (Ninhydrin) Develop->VisChem Analyze Rf Calculation & Purity Assessment VisUV->Analyze VisChem->Analyze

Step-by-step TLC workflow for validating the purity of Ethyl 3-(phenylamino)propanoate.

Data Presentation: Chromatographic Behavior

The following table summarizes the expected chromatographic behavior of the reaction mixture components using the optimized TLC protocol. The target β-amino ester exhibits the lowest Retention factor (Rf) due to the combined hydrogen-bonding interactions of the secondary amine and the ester carbonyl with the silica stationary phase.

CompoundExpected Rf Value (Hexane:EtOAc 8:2)UV 254 nm ResponseNinhydrin Stain Response
Ethyl Acrylate 0.75 ± 0.05Weak/NoneNegative (No color)
Bis-adduct (Impurity) 0.55 ± 0.05Strong (Dark spot)Negative (Tertiary amine)
Aniline (Impurity) 0.45 ± 0.05Strong (Dark spot)Positive (Deep Purple)
Ethyl 3-(phenylamino)propanoate 0.30 ± 0.05Strong (Dark spot)Positive (Red/Orange)

Conclusion

For the routine synthesis and purity validation of Ethyl 3-(phenylamino)propanoate, TLC provides an unparalleled balance of speed, cost-efficiency, and analytical depth. By leveraging orthogonal detection methods—combining UV quenching with amine-specific Ninhydrin staining—researchers can confidently differentiate the target mono-adduct from unreacted aniline and over-alkylated bis-adducts. While HPLC remains necessary for final quantitative batch release, a rigorously designed TLC protocol serves as a robust, self-validating system for real-time process chemistry and method development.

References

  • Complete Guide to Thin Layer Chromatography Sample Preparation Organomation[Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions National Institutes of Health (NIH) / PMC[Link]

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media MDPI[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-(phenylamino)propanoate proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal Procedures for Ethyl 3-(phenylamino)propanoate As drug development accelerates, laboratory safety and precise chemical logistics remain the bedrock of sustainabl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal Procedures for Ethyl 3-(phenylamino)propanoate

As drug development accelerates, laboratory safety and precise chemical logistics remain the bedrock of sustainable science. Ethyl 3-(phenylamino)propanoate (CAS 62750-11-2), also known as N-phenyl-β-alanine ethyl ester, is a highly versatile bifunctional building block utilized in the synthesis of complex pharmaceuticals and specialized polymers. However, its molecular architecture—comprising both a secondary aniline moiety and an aliphatic ester—dictates strict operational handling and rigorous disposal protocols.

This guide provides an authoritative, step-by-step operational plan designed to ensure regulatory compliance, protect laboratory personnel, and safeguard the environment.

Chemical Profiling & Hazard Assessment

Understanding the physicochemical properties and intrinsic hazards of a compound is the foundation of any self-validating safety system. You cannot properly dispose of a chemical without first understanding how it behaves under varying conditions.

Table 1: Physicochemical and Hazard Profile of Ethyl 3-(phenylamino)propanoate

Property / Hazard ThresholdValue / DescriptionOperational & Disposal Implication
CAS Number 62750-11-2Essential identifier for Safety Data Sheets (SDS) and EH&S waste manifesting [3].
Molecular Formula C11H15NO2High organic carbon content; requires high-temperature incineration for complete destruction.
Molecular Weight 193.24 g/mol Moderate molecular weight; low volatility at room temperature but poses severe dermal risks.
Solubility Soluble in organic solvents; sparingly in waterDictates the use of organic solvents for equipment cleaning and extraction.
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)Mandates strict PPE, engineering controls, and segregated hazardous waste streams.
Mechanistic Hazard Analysis: The "Why" Behind the Danger

The primary toxicological concern with aniline derivatives is their potential to induce methemoglobinemia upon systemic absorption [1]. When absorbed through the skin or inhaled, hepatic cytochrome P450 enzymes metabolize the aniline core into an N-hydroxylamine intermediate. This potent oxidant penetrates erythrocytes and oxidizes the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin. Because methemoglobin cannot bind oxygen, systemic exposure leads to rapid cellular hypoxia.

Furthermore, the ester moiety is susceptible to hydrolysis under strong acidic or basic conditions, potentially releasing ethanol and 3-(phenylamino)propanoic acid, which alters the pH and reactivity of bulk waste containers.

ToxicityPathway A Ethyl 3-(phenylamino)propanoate (Dermal/Inhalation Exposure) B Hepatic Cytochrome P450 (Metabolism) A->B Absorption C N-Hydroxylamine Metabolite (Toxic Intermediate) B->C N-oxidation D Erythrocyte Penetration (Oxidation of Fe2+ to Fe3+) C->D Bloodstream E Methemoglobinemia (Tissue Hypoxia) D->E Hemoglobin alteration

Caption: Mechanistic pathway of aniline-derivative toxicity leading to methemoglobinemia.

Operational Handling & Pre-Disposal Logistics

Before executing disposal, the operational environment must be secured to prevent accidental exposure.

  • Engineering Controls: All manipulations involving Ethyl 3-(phenylamino)propanoate must be conducted in a chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • PPE Requirements: Wear standard splash goggles, a flame-resistant lab coat, and nitrile gloves. Expert Tip: Because organic solvents (like DCM or ethyl acetate) are typically used alongside this compound, double-gloving is highly recommended to prevent solvent-mediated dermal penetration of the aniline derivative.

Spill Response & Decontamination Protocol

In the event of a spill outside the fume hood, execute the following self-validating cleanup loop:

  • Containment: Immediately isolate the spill area. Apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) to the liquid. Do not use combustible absorbents like sawdust.

  • Chemical Neutralization: The secondary amine group in this compound is weakly basic. Treat the contaminated surface with a mild acidic wash (e.g., 5% citric acid or dilute acetic acid). Causality: This protonates the amine, converting the lipophilic free base into a highly water-soluble ammonium salt. This drastically reduces its vapor pressure and facilitates complete removal from laboratory surfaces.

  • Collection: Sweep the absorbent into a heavy-duty, chemically resistant hazardous waste bag using non-sparking tools.

  • Final Wash: Clean the area with a surfactant-based detergent and water, collecting all rinsate for aqueous waste disposal.

Step-by-Step Disposal Protocols

Waste segregation is not just a regulatory formality; it is a critical safety mechanism. Every protocol described here is designed to ensure strict EPA/RCRA compliance and prevent dangerous cross-reactions in bulk storage [2].

Protocol A: Organic Solvent Waste (Primary Route)

Since the compound is highly soluble in organic solvents, the bulk of your waste will be generated during synthetic workups, chromatography, or equipment cleaning.

  • Step 1: Quenching. Ensure the reaction mixture containing Ethyl 3-(phenylamino)propanoate is fully quenched, neutralized, and at ambient temperature before disposal.

  • Step 2: Segregation based on Halogens.

    • If dissolved in solvents like ethyl acetate, ethanol, or hexane: Transfer to the Non-Halogenated Organic Waste carboy.

    • If dissolved in dichloromethane (DCM) or chloroform: Transfer to the Halogenated Organic Waste carboy.

    • Causality: Incineration of halogenated waste requires specialized facilities with alkaline scrubbers to prevent the release of toxic hydrogen chloride gas and dioxins. Mixing non-halogenated waste into halogenated containers unnecessarily inflates disposal costs and poses regulatory risks.

  • Step 3: Labeling. Affix a hazardous waste label immediately. List "Ethyl 3-(phenylamino)propanoate" and the exact solvent composition with estimated percentages.

Protocol B: Aqueous Waste (Post-Extraction)

Aqueous layers from liquid-liquid extractions will contain trace amounts of the compound or its hydrolyzed byproducts.

  • Step 1: pH Adjustment. Test the aqueous waste. Adjust the pH to between 6.0 and 8.0 using dilute NaOH or HCl. Causality: Highly acidic or basic waste can react violently with other unknown components in the bulk aqueous waste container, potentially causing pressure buildup and container rupture.

  • Step 2: Transfer. Pour into the designated Aqueous Hazardous Waste container. Never pour this down the sink, as aniline derivatives exhibit marked toxicity to aquatic life [4].

Protocol C: Solid Contaminated Waste
  • Step 1: Collection. Gather all contaminated nitrile gloves, Kimwipes, silica gel from columns, filter papers, and empty reagent bottles.

  • Step 2: Storage. Place them in a designated solid hazardous waste drum lined with a 6-mil polyethylene bag.

  • Step 3: Sealing. Seal the drum tightly with a secure lid to prevent the off-gassing of residual organic solvents into the laboratory atmosphere.

DisposalWorkflow Start Waste Generation: Ethyl 3-(phenylamino)propanoate Segregation Waste Segregation (Fume Hood) Start->Segregation OrgWaste Organic Waste (Halogenated or Non-Halogenated) Segregation->OrgWaste Solvent Solutions AqWaste Aqueous Waste (pH 6-8) Segregation->AqWaste Aqueous Extracts SolidWaste Solid Waste (Contaminated PPE/Wipes) Segregation->SolidWaste Consumables SAA Satellite Accumulation Area (SAA) Secondary Containment OrgWaste->SAA AqWaste->SAA SolidWaste->SAA EHS EH&S Pickup & Manifesting SAA->EHS Max 90-270 Days Incineration High-Temperature Incineration (Final Destruction) EHS->Incineration EPA/RCRA Compliant

Caption: Step-by-step waste segregation and disposal workflow for laboratory compliance.

Regulatory Compliance & Storage Plan

All generated waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation (typically under the fume hood).

  • Secondary Containment: All waste carboys must sit within secondary containment bins capable of holding 110% of the largest container's volume. This prevents catastrophic laboratory flooding in the event of a primary container failure.

  • Time Limits & Manifesting: Under RCRA guidelines, once a waste container is full, it must be dated and moved to the Central Accumulation Area (CAA) within 3 days. It is typically manifested and disposed of by an Environmental Health and Safety (EH&S) contractor within 90 to 270 days, depending on your facility's generator status (LQG vs. SQG) [2].

References

  • National Center for Biotechnology Information. "Aniline Toxicity and Methemoglobinemia." PubChem Compound Summary. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators: Regulatory Requirements." EPA Guidelines. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. "β-Alanine, N-phenyl-, ethyl ester (CAS 62750-11-2) Environmental Fate and Transport." U.S. EPA. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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